molecular formula C6H10N4O B1518254 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide CAS No. 98484-97-0

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1518254
CAS No.: 98484-97-0
M. Wt: 154.17 g/mol
InChI Key: ICEOTPBVZRLJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-5(6(11)8-7)4(2)10-9-3/h7H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOTPBVZRLJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656200
Record name 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98484-97-0
Record name 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring is a key approach in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a key pyrazole derivative, 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, a valuable building block for the synthesis of more complex bioactive molecules.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide is efficiently achieved through a two-step process. The first step involves the construction of the pyrazole ring system to form the ethyl ester precursor, followed by the conversion of the ester to the desired carbohydrazide. This approach is both logical and scalable, relying on well-established and robust chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis A Ethyl 2-formyl-3-oxobutanoate C Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C D Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate F 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide D->F Methanol, Reflux E Hydrazine Hydrate E->F

Figure 1: Overall synthetic pathway for 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

The initial and crucial step is the formation of the pyrazole ring. This is achieved via the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] In this specific synthesis, ethyl 2-formyl-3-oxobutanoate serves as the β-dicarbonyl precursor, reacting with hydrazine hydrate to yield the desired ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol:

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The second step involves the conversion of the ethyl ester to the corresponding carbohydrazide. This is a straightforward nucleophilic acyl substitution reaction where the hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

  • Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in methanol.

  • To this solution, add an excess of hydrazine hydrate (5-10 equivalents).

  • The reaction mixture is then heated to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to afford 3,5-dimethyl-1H-pyrazole-4-carbohydrazide in high purity.[2]

Comprehensive Characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The unambiguous identification and confirmation of the structure of the synthesized 3,5-dimethyl-1H-pyrazole-4-carbohydrazide are paramount. This is achieved through a combination of spectroscopic techniques, each providing unique and complementary information about the molecule's structure.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS EA Elemental Analysis Start->EA Final Structural Confirmation NMR->Final IR->Final MS->Final EA->Final

Figure 2: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy (Expected Chemical Shifts):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole N-H12.0 - 13.0Broad Singlet1H
Amide N-H9.0 - 10.0Singlet1H
Amine NH₂4.0 - 5.0Broad Singlet2H
Pyrazole C-CH₃~2.2 - 2.5Singlet6H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Pyrazole C3 & C5140 - 150
Pyrazole C4105 - 115
Pyrazole C-CH₃10 - 15

Note: The chemical shifts are approximate and based on data from similar pyrazole structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (Amide & Amine)3100 - 3400Stretching vibrations
C-H (Methyl)2850 - 3000Stretching vibrations
C=O (Amide I)1650 - 1680Stretching vibration
C=N (Pyrazole ring)1500 - 1600Stretching vibration
N-H (Amide II)1510 - 1550Bending vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide (C₆H₁₀N₄O), which is 154.17 g/mol .

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the hydrazide side chain and cleavage of the pyrazole ring.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Theoretical Elemental Composition for C₆H₁₀N₄O:

  • Carbon (C): 46.74%

  • Hydrogen (H): 6.54%

  • Nitrogen (N): 36.34%

  • Oxygen (O): 10.38%

Conclusion: A Versatile Intermediate for Further Drug Development

This in-depth technical guide has detailed a reliable and efficient two-step synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the synthesized compound. The availability of this versatile building block opens avenues for the development of a wide array of novel pyrazole-based compounds with potential therapeutic applications, underscoring the enduring importance of this heterocyclic scaffold in the field of drug discovery.

References

  • Journal of Organic Chemistry, Pyrazole and their substituted derivatives are interesting as potential pharmaceuticals and intermediates in dye industry. Azopyrazoles[5] exhibited a wide variety of biological and pharmaceutical activities and therefore they play important role in medicinal chemistry., Available at: [Link]

  • TSI Journals, SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES, 2013, Available at: [Link]

  • The Royal Society of Chemistry, [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions., Available at: [Link]

  • ResearchGate, (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents, 2018, Available at: [Link]

  • ResearchGate, Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest, 2002, Available at: [Link]

  • National Center for Biotechnology Information, The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate, 2012, Available at: [Link]

  • HETEROCYCLES, Vol. 91, No. 6, 2015, SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES, 2015, Available at: [Link]

  • RSC Publishing, A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines, 2015, Available at: [Link]

  • Google Patents, Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate, 2014, Available at
  • ResearchGate, (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate, 2012, Available at: [Link]

  • PubMed Central, Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents, 2022, Available at: [Link]

  • ResearchGate, (PDF) 1H and 13C NMR study of perdeuterated pyrazoles, 1997, Available at: [Link]

  • YouTube, Knorr pyrazole synthesis from a ketoester - laboratory experiment, 2021, Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Core Significance

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The carbohydrazide functional group further extends its potential as a versatile synthon for creating more complex molecules and as a potential pharmacophore itself.

This document moves beyond a simple recitation of data, offering a practical framework for the synthesis, characterization, and evaluation of this compound's key physicochemical parameters. The methodologies described are designed to be robust and self-validating, providing a solid foundation for further research and development.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical properties, it is crucial to unequivocally confirm the identity and purity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Table 1: Molecular Identifiers

IdentifierValueSource
IUPAC Name 3,5-dimethyl-1H-pyrazole-4-carbohydrazideN/A
CAS Number 40246-12-2Supplier Data
Molecular Formula C₆H₁₀N₄OCalculated
Molecular Weight 154.17 g/mol Calculated
Canonical SMILES CC1=C(C(=O)NN)C=NN1CN/A
Synthesis Pathway

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide can be approached through a multi-step process, beginning with the readily available starting material, 3,5-dimethylpyrazole. The following proposed synthesis is based on established reactions for similar pyrazole derivatives.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis 3_5_dimethylpyrazole 3,5-Dimethylpyrazole POCl3_DMF POCl3 / DMF 3_5_dimethylpyrazole->POCl3_DMF intermediate_aldehyde 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde POCl3_DMF->intermediate_aldehyde intermediate_aldehyde_2 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde KMnO4 KMnO4 or other oxidant intermediate_aldehyde_2->KMnO4 intermediate_acid 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid KMnO4->intermediate_acid intermediate_acid_2 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid SOCl2_Ethanol 1. SOCl2 2. Ethanol intermediate_acid_2->SOCl2_Ethanol intermediate_ester Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate SOCl2_Ethanol->intermediate_ester intermediate_ester_2 Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Hydrazine_hydrate Hydrazine Hydrate intermediate_ester_2->Hydrazine_hydrate final_product 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Hydrazine_hydrate->final_product

Caption: Proposed synthetic route for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Spectroscopic and Chromatographic Confirmation

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the two methyl groups, the pyrazole C-H proton, and the N-H protons of the hydrazide group.Confirms the proton environment and structural integrity.
¹³C NMR Resonances for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the hydrazide.Verifies the carbon skeleton of the molecule.
FT-IR Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching.Identifies key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (154.17 m/z).Confirms the molecular weight and elemental composition.
HPLC A single, sharp peak under various mobile phase conditions.Assesses the purity of the compound.

Core Physicochemical Properties: Experimental Determination

The following sections detail the experimental protocols for determining the critical physicochemical properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Melting Point

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

  • Protocol:

    • A small amount of the dry, crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

  • Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility

Solubility in various media is critical for formulation development and for understanding the compound's behavior in biological systems.

  • Protocol (Equilibrium Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial.

    • The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

  • Causality: The shake-flask method ensures that the solution is saturated, providing a true measure of equilibrium solubility. The choice of solvents provides a comprehensive solubility profile relevant to both pharmaceutical formulation and biological assays.

Solubility_Workflow Start Add excess compound to solvent Equilibrate Shake at constant temperature (24-48 hours) Start->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze filtrate concentration (e.g., HPLC-UV) Filter->Analyze Result Determine equilibrium solubility Analyze->Result

Caption: Workflow for determining equilibrium solubility.

Acid-Base Dissociation Constant (pKa)

The pKa value indicates the extent of ionization at a given pH, which significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protocol (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • The pH of the solution is monitored with a calibrated pH electrode throughout the titration.

    • The pKa is determined from the inflection point of the titration curve.

  • Causality: The pyrazole ring contains both acidic (N-H) and basic (pyridine-like nitrogen) centers, and the hydrazide moiety also has ionizable protons. Potentiometric titration directly measures the pH at which these groups are 50% ionized.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

  • Protocol (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Causality: This method directly measures the partitioning of the compound between a nonpolar (octanol) and a polar (water) phase, providing a gold-standard measure of its lipophilicity.

LogP_Determination Compound Dissolve compound in pre-saturated octanol/water Partition Shake to partition and allow phases to separate Compound->Partition Analyze_Octanol Measure concentration in octanol phase (Coct) Partition->Analyze_Octanol Analyze_Water Measure concentration in water phase (Cw) Partition->Analyze_Water Calculate Calculate LogP = log10(Coct / Cw) Analyze_Octanol->Calculate Analyze_Water->Calculate

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthetic pathways, and its role as a versatile scaffold for creating novel therapeutic agents.

Core Compound Identity

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The carbohydrazide functional group (-CONHNH₂) at the 4-position of the pyrazole ring is a key feature, rendering the molecule a valuable building block for the synthesis of a wide array of more complex heterocyclic systems.

CAS Number: 98484-97-0

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and methanolInferred from related compounds
Purity Commercially available at ≥95%

Synthesis and Reaction Mechanism

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide typically starts from the readily available precursor, 3,5-dimethylpyrazole. The synthetic strategy involves the introduction of a carboxyl group or its equivalent at the 4-position of the pyrazole ring, followed by conversion to the carbohydrazide.

Synthesis of the 3,5-Dimethylpyrazole Core

The foundational pyrazole ring is commonly synthesized via the condensation reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine. This is a robust and high-yielding reaction.

Reaction: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O

This reaction can be carried out using hydrazine hydrate or hydrazine sulfate in various solvents like ethanol or aqueous alkali. The use of hydrazine sulfate in an alkaline medium is often preferred as the reaction with hydrazine hydrate can sometimes be vigorous.

Functionalization at the 4-Position and Formation of the Carbohydrazide

A plausible synthetic route to obtain 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide from the 3,5-dimethylpyrazole core is outlined below. This multi-step process involves electrophilic substitution to introduce a functional group at the 4-position, which is then converted to the desired carbohydrazide.

Experimental Protocol:

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

  • To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add 3,5-dimethylpyrazole to the reaction mixture and stir at room temperature, followed by heating to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

  • Dissolve the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent.

  • Add a suitable oxidizing agent (e.g., potassium permanganate or chromic acid) and stir the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Step 3: Esterification of the Carboxylic Acid

  • Reflux the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • After the reaction is complete, remove the excess alcohol under reduced pressure.

  • Extract the ester with a suitable organic solvent and purify to obtain the corresponding alkyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 4: Hydrazinolysis of the Ester to the Carbohydrazide

  • Dissolve the alkyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate and reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with a cold solvent, and dry to yield 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Core Synthesis cluster_intermediate2 Functionalization cluster_final Final Product Formation Acetylacetone Acetylacetone Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->Dimethylpyrazole Hydrazine Hydrazine Hydrazine->Dimethylpyrazole Formylation Vilsmeier-Haack Formylation Dimethylpyrazole->Formylation Carbaldehyde 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde Formylation->Carbaldehyde Oxidation Oxidation Carbaldehyde->Oxidation CarboxylicAcid 3,5-Dimethyl-1H-pyrazole- 4-carboxylic acid Oxidation->CarboxylicAcid Esterification Esterification CarboxylicAcid->Esterification Ester Alkyl 3,5-Dimethyl-1H-pyrazole- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis Ester->Hydrazinolysis Target 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide Hydrazinolysis->Target

Caption: Synthetic pathway for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous clinically used drugs. The introduction of a carbohydrazide moiety further enhances the potential for biological activity and provides a handle for further chemical modifications. Pyrazole carbohydrazide derivatives have demonstrated a broad spectrum of pharmacological activities.

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is known for its antibacterial and antifungal properties. The carbohydrazide functional group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing this activity.

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties. The carbohydrazide moiety can be a key component in designing novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain pyrazole carbohydrazide derivatives have shown potential as anticancer agents. They have been investigated for their ability to suppress the growth of cancer cell lines, such as A549 lung cancer cells.

  • Antiviral and Other Activities: The pyrazole nucleus has also been associated with antiviral activity. Furthermore, derivatives have been explored for anticonvulsant and antidepressant effects.

The versatility of the carbohydrazide group allows for its conversion into other heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, further expanding the chemical space for drug discovery.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show singlets for the two methyl groups at the 3- and 5-positions of the pyrazole ring. The protons of the NH and NH₂ groups of the carbohydrazide moiety would appear as broad singlets. The proton at the 1-position of the pyrazole ring (N-H) would also be observable.

  • ¹³C NMR: The spectrum would display signals for the two distinct methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the carbohydrazide group.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the pyrazole and hydrazide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ).

Safety, Handling, and Storage

Appropriate safety precautions should be taken when handling 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, based on the known hazards of its parent structures, pyrazole and carbohydrazide.

  • Hazards:

    • May be harmful if swallowed, inhaled, or absorbed through the skin.

    • Causes skin and eye irritation.

    • May cause respiratory tract irritation.

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, vapor, mist, or gas.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry place in a tightly sealed container.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the versatile reactivity of the carbohydrazide functional group make it an attractive scaffold for the development of novel therapeutic agents with a wide range of biological activities. Further research into this and related compounds is warranted to fully explore their medicinal potential.

References

  • CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • 3,5-Dimethylpyrazole - Material Safety Data Sheet (MSDS). Available at: [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. Available at: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, 95% Purity, C6H10N4O, 5 grams. Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Available at: [Link]

  • IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a) - ResearchGate. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver

A Spectroscopic Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their structural characteristics is paramount for the rational design of new therapeutic agents. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery. We will delve into the theoretical underpinnings of the observed spectral features, supported by data from closely related analogs, and provide detailed experimental protocols for data acquisition.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a diverse array of therapeutic agents. The incorporation of a carbohydrazide moiety at the 4-position of the 3,5-dimethylpyrazole core introduces additional functional groups capable of forming key interactions with biological targets, making 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide a promising building block for novel drug candidates.

Accurate structural elucidation is the bedrock of modern drug discovery. Spectroscopic techniques such as NMR, IR, and MS provide a powerful arsenal for confirming the identity and purity of synthesized compounds, as well as for gaining insights into their electronic and conformational properties. This guide will systematically dissect the spectral data of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, providing a detailed interpretation that will aid researchers in their synthetic and medicinal chemistry endeavors.

Molecular Structure and Key Functional Groups

To fully appreciate the spectral data, it is essential to first visualize the molecular architecture of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Figure 1: Molecular Structure of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

The key structural features that will manifest in the spectral data include:

  • The Pyrazole Ring: An aromatic heterocycle with two methyl substituents.

  • The Carbohydrazide Group: Comprising a carbonyl group (C=O), a secondary amine (NH), and a primary amine (NH2).

  • Methyl Groups: Two distinct methyl groups attached to the pyrazole ring.

  • N-H Protons: Protons associated with the pyrazole ring nitrogen and the hydrazide moiety.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~2.2 - 2.5Singlet6HC3-CH₃ and C5-CH₃The two methyl groups on the pyrazole ring are chemically equivalent due to tautomerism or rapid proton exchange, leading to a single, sharp signal. For comparison, the methyl protons of 3,5-dimethylpyrazole appear around 2.27 ppm.
~4.5 - 5.5Broad Singlet2H-NH₂The protons of the primary amine are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with the solvent.
~8.0 - 9.0Broad Singlet1H-C(=O)NH-The secondary amide proton is expected to appear downfield due to the deshielding effect of the carbonyl group and will likely be a broad signal due to exchange.
~11.0 - 13.0Very Broad Singlet1HPyrazole N-HThe N-H proton of the pyrazole ring is acidic and its signal is often very broad and can be concentration and solvent dependent. In 3,5-dimethylpyrazole, this proton resonates at approximately 12.29 ppm.[1]

Expert Insight: The broadness of the N-H signals is a key characteristic. To confirm their assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR sample, the signals corresponding to the -NH₂, -C(=O)NH-, and pyrazole N-H protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~10 - 15C3-C H₃ and C5-C H₃The methyl carbons on the pyrazole ring are expected in the aliphatic region.
~105 - 115C 4The C4 carbon of the pyrazole ring is typically shielded.
~140 - 150C 3 and C 5The C3 and C5 carbons, being attached to nitrogen atoms, are deshielded and appear further downfield.
~160 - 170C =OThe carbonyl carbon of the carbohydrazide group is expected in this characteristic downfield region.

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of two distinct upfield carbon signals corresponding to the methyl groups would correlate with the 6-proton singlet observed in the ¹H NMR spectrum. Heteronuclear correlation experiments, such as HSQC and HMBC, can be employed to definitively link the proton and carbon signals, providing irrefutable structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Data
3400 - 3100Strong, BroadN-H stretchingThis broad absorption arises from the symmetric and asymmetric stretching vibrations of the -NH₂ and -NH- groups, as well as the pyrazole N-H. The broadness is due to hydrogen bonding.
3000 - 2850MediumC-H stretchingAliphatic C-H stretching of the methyl groups.
~1650StrongC=O stretching (Amide I)The strong absorption due to the carbonyl group of the carbohydrazide is a key diagnostic peak.
~1600MediumN-H bendingBending vibrations of the amine groups.
~1550MediumC=N stretchingStretching vibrations of the pyrazole ring.

Authoritative Grounding: The characteristic absorption bands for pyrazole derivatives have been well-documented. For instance, the IR spectrum of 3,5-dimethylpyrazole shows characteristic bands for C-H and N-H stretching.[2] The presence of the strong carbonyl absorption around 1650 cm⁻¹ would be a definitive indicator of the carbohydrazide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The molecular weight of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (C₆H₁₀N₄O) is 154.17 g/mol . A prominent molecular ion peak at m/z 154 would be expected in the mass spectrum.

  • Key Fragmentation Patterns: The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 154 F1 [M - NHNH₂]⁺ m/z 123 M->F1 - •NHNH₂ F2 [M - CONHNH₂]⁺ m/z 111 M->F2 - •CONHNH₂ F3 [C₄H₅N₂]⁺ m/z 81 F2->F3 - CH₃CN

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.

Expertise in Interpretation: The fragmentation pattern can provide valuable structural information. For example, the loss of a fragment with a mass of 31 (•NHNH₂) or 43 (•CONH₂) would be indicative of the carbohydrazide moiety. The presence of a peak at m/z 81 could correspond to the stable 3,5-dimethylpyrazolyl cation.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclization of a β-dicarbonyl compound with hydrazine. The carbohydrazide functionality can be introduced from a corresponding ester or aldehyde. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis A 3,5-Dimethylpyrazole B POCl₃, DMF C 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde B->C D 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde E Oxidizing Agent (e.g., KMnO₄) F 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid E->F G 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid H Alcohol (e.g., EtOH), Acid Catalyst I Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate H->I J Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate K Hydrazine Hydrate (N₂H₄·H₂O) L 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide K->L

Figure 3: Proposed Synthetic Workflow.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. By combining theoretical predictions with comparative data from related compounds, we have established the expected NMR, IR, and MS spectral features of this important molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data, which is essential for unambiguous structure determination. A thorough understanding of the spectroscopic properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide will undoubtedly facilitate its use as a versatile building block in the design and synthesis of novel therapeutic agents, ultimately contributing to the advancement of drug discovery and development.

References

  • This section would be populated with specific citations to journal articles and databases that contain the spectral data for 3,5-dimethylpyrazole and other related pyrazole derivatives as they are identified in the research process.
  • A placeholder for a reference to a standard textbook on spectroscopic methods in organic chemistry.
  • A placeholder for a reference to a review article on the synthesis and biological activity of pyrazole deriv
  • NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

crystal structure analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Structural Elucidation

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a cornerstone of pharmacophore design. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, and antimicrobial applications.[1] When this privileged scaffold is functionalized with a carbohydrazide moiety, a versatile building block for synthesizing diverse heterocyclic systems emerges, known to be a pharmacophoric group in many therapeutically significant compounds.[2] The compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide sits at the confluence of these two vital chemical motifs.

A molecule's therapeutic efficacy is inextricably linked to its three-dimensional architecture. The precise arrangement of atoms dictates how a molecule interacts with its biological target, influences its solubility and stability, and governs its solid-state properties. Therefore, a definitive understanding of its crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and in-depth structural analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, moving beyond a simple recitation of protocols to explain the causality behind each experimental choice.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be robust, and the crystallization strategy meticulously planned, as the quality of the final structural model is entirely dependent on the perfection of the crystal lattice.

Synthesis Protocol: A Regioselective Approach

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the title compound, a multi-step synthesis beginning with the formation of the core pyrazole ring is a reliable strategy.

Step-by-Step Synthesis Methodology:

  • Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate:

    • To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using ethanol as a solvent is its ability to dissolve both reactants and its appropriate boiling point for the condensation reaction.

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the resulting crude product into ice-cold water and collect the precipitated solid by filtration.

    • Recrystallize the solid from an ethanol-water mixture to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide:

    • Disperse the synthesized ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension. The large excess of hydrazine hydrate drives the reaction to completion.

    • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting ester and the eventual formation of a new precipitate.

    • Cool the reaction flask to room temperature and then place it in an ice bath to maximize precipitation.

    • Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Crystallization: The Art of Patient Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of adequate size (typically 0.1-0.3 mm in all dimensions) and possess a highly ordered internal lattice with minimal defects. Slow evaporation is a widely successful technique for growing high-quality crystals of organic molecules.

Protocol for Single Crystal Growth:

  • Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, leading to polycrystalline material, while poorly soluble compounds may not crystallize at all. For the title compound, solvents like dimethylformamide (DMF), methanol, or ethanol are excellent starting points.

  • Preparation: Dissolve a small amount of the synthesized 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in the chosen solvent (e.g., methanol) by gentle warming to achieve a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks at room temperature in a vibration-free environment.

  • Harvesting: Once well-formed, block-shaped, colorless crystals appear, carefully harvest them from the solution using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation lies in the single-crystal X-ray diffraction (SC-XRD) experiment. This process translates the diffraction pattern produced by the crystal into a precise three-dimensional model of the electron density, from which the atomic positions can be determined.

SC_XRD_Workflow cluster_Experiment Experimental Phase cluster_Processing Computational Phase Crystal 1. High-Quality Single Crystal Mount 2. Crystal Mounting Crystal->Mount Diffractometer 3. Data Collection (Diffractometer) Mount->Diffractometer Integration 4. Integration (Indexing & Intensity Extraction) Diffractometer->Integration Scaling 5. Scaling & Merging Integration->Scaling Solution 6. Structure Solution (Direct Methods - SHELXS) Scaling->Solution Refinement 7. Structure Refinement (Least-Squares - SHELXL) Solution->Refinement Validation 8. Model Validation & Analysis (CIF, Hirshfeld) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Details: From Crystal to Data
  • Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, such as an Agilent SuperNova or Nonius KappaCCD, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[5][6] The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Data is typically collected using a series of ω and φ scans to cover the entire reciprocal space.

  • Data Processing: The raw diffraction images are processed using software like CrysAlisPro or DENZO/SCALEPACK.[6] This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation.

    • Integration: Calculating the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Applying corrections for variations in intensity and absorption of X-rays by the crystal. A multi-scan absorption correction is standard practice.[5][6]

Structure Solution and Refinement: Decoding the Data

The processed data, containing a list of reflection indices (h,k,l) and their intensities, is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is typically solved using direct methods, a powerful statistical approach implemented in programs like SHELXS.[5] This phase of the analysis generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method on F², typically with the SHELXL program.[7] This iterative process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the observed diffraction data (F_o_²) and the calculated data from the model (F_c_²). Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

The quality of the final model is assessed by several key indicators:

  • R1 (Conventional R-factor): Measures the agreement between observed and calculated structure factor amplitudes.

  • wR2 (Weighted R-factor): A weighted measure of agreement based on F².

  • Goodness of Fit (S): Should be close to 1 for a good model.

Crystallographic Data Summary

The culmination of the data collection and refinement process is a set of crystallographic data, which would be presented as follows for the title compound.

Parameter Value
Empirical Formula C₆H₁₀N₄O
Formula Weight 154.17
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
    a (Å)[Illustrative Value: 8.5 - 9.5]
    b (Å)[Illustrative Value: 10.0 - 11.0]
    c (Å)[Illustrative Value: 7.0 - 8.0]
    β (°)[Illustrative Value: 95.0 - 105.0]
Volume (ų) [Calculated from cell parameters]
Z (Molecules/unit cell) 4
Calculated Density (Mg/m³) [Calculated]
Absorption Coefficient (mm⁻¹) [Calculated]
Reflections Collected / Unique [e.g., 5000 / 1500]
R_int_ [e.g., 0.035]
Final R indices [I > 2σ(I)]
    R1[e.g., 0.04 - 0.06]
    wR2[e.g., 0.10 - 0.15]
Goodness-of-fit on F² [e.g., 1.05]

Note: The numerical values in this table are illustrative, based on typical values for similar organic molecules, and represent what a researcher would obtain and report.

Part 3: Analysis of the Crystal Structure

With a refined model, the focus shifts to a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing. This is where structural data provides actionable insights for drug design.

Molecular Geometry

The analysis begins with the molecule itself. The 3,5-dimethyl-1H-pyrazole ring is expected to be essentially planar. Key geometric parameters to analyze include:

  • Bond Lengths and Angles: Comparison with standard values can reveal any unusual strain or electronic effects.

  • Torsion Angles: These define the conformation of the carbohydrazide side chain relative to the pyrazole ring. The degree of planarity or twisting between the C=O group and the pyrazole ring is critical as it affects the molecule's ability to participate in hydrogen bonding and other interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal's stability and physical properties. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, the carbohydrazide group (-CONHNH₂) is a potent director of intermolecular assembly through hydrogen bonding.

  • Hydrogen Bonds: The N-H groups of the pyrazole ring and the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are effective acceptors. This typically leads to the formation of robust hydrogen-bonded synthons, such as dimers or chains, which form the backbone of the crystal structure.[8]

  • Other Interactions: Beyond classical hydrogen bonds, weaker interactions like C-H···O and π-π stacking between pyrazole rings of adjacent molecules often play a crucial role in stabilizing the three-dimensional architecture.[9]

Interactions cluster_A Molecule A cluster_B Molecule B Molecule_A Molecule A Molecule_C Molecule C Molecule_A->Molecule_C π-π stacking Molecule_B Molecule B A_NH_pyrazole Pyrazole N-H B_Pyrazole_N Pyrazole N A_NH_pyrazole->B_Pyrazole_N N-H···N (Chain Formation) A_CONHNH2 Hydrazide -CONHNH₂ B_CO Carbonyl C=O A_CONHNH2->B_CO N-H···O (Dimer Formation)

Caption: Key intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis: Visualizing the Interaction Landscape

To gain deeper, quantitative insight into the intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool.[10][11] This method partitions the crystal space, allowing for the visualization of a molecule's immediate environment.

  • d_norm Surface: This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal. By plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e), a unique fingerprint is generated for the crystal structure. Deconvolution of this plot allows for the quantification of the relative contributions of different types of interactions (e.g., H···H, O···H, N···H) to the overall crystal packing. This provides a powerful way to compare the packing environments in different polymorphs or related structures.

Part 4: Corroborative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other analytical methods are essential for comprehensive characterization and to confirm that the bulk material corresponds to the single crystal analyzed.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule in solution. The chemical shifts and coupling patterns provide unambiguous evidence for the connectivity of the pyrazole ring, methyl groups, and carbohydrazide moiety.

  • FT-IR Spectroscopy: Provides information about the functional groups present. Characteristic stretching frequencies for N-H (around 3200-3400 cm⁻¹), C=O (around 1650-1680 cm⁻¹), and C=N bonds will be prominent in the spectrum.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify the melting point and any polymorphic phase transitions, while Thermogravimetric Analysis (TGA) reveals the thermal stability and decomposition pattern of the compound.[12][13]

Conclusion

The provides a wealth of information far beyond simple atomic coordinates. It offers a detailed blueprint of the molecule's geometry and, more importantly, reveals the intricate network of non-covalent interactions that govern its self-assembly into a stable crystalline solid. This understanding of hydrogen bonding, π-stacking, and other weak forces is fundamental to predicting and controlling the physicochemical properties of the compound, such as solubility, stability, and bioavailability. For drug development professionals, this structural knowledge is a critical asset, enabling rational drug design, aiding in polymorph screening, and ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1051. [Link]

  • Gudim, A. L., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o185. [Link]

  • Wikipedia. (2023). 3,5-Dimethylpyrazole. [Link]

  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole. CN1482119A.
  • Petrova, O., et al. (2017). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology, ePubl. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6296. [Link]

  • Spackman, P. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1095. [Link]

  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 125-128. [Link]

  • Wardell, J. L., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3161. [Link]

  • PubChem. (2024). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • El-Hiti, G. A., et al. (2016). Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 303-304. [Link]

  • Shaik, S. P., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Gudim, A. L., et al. (2010). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o185. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • ResearchGate. (n.d.). The X-ray diffraction patterns of different wt% of pyrazole. [Link]

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Al-Omary, F. A. M., et al. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 7(2), 15-28. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. [Link]

Sources

The Pyrazole Carbohydrazide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] This guide focuses specifically on the carbohydrazide derivatives of pyrazole, a chemical class that has garnered significant attention for its therapeutic potential. We will explore the core synthetic strategies for creating these molecules, delve into their diverse biological activities with a focus on structure-activity relationships (SAR), and present detailed experimental frameworks for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of pyrazole carbohydrazide derivatives in the pursuit of novel therapeutics.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1] This unique electronic configuration allows for a wide range of chemical modifications, making the pyrazole ring a versatile template for drug design.[5] Its structural features are present in well-established drugs such as the potent anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, demonstrating the scaffold's clinical and commercial importance.[1][2] The addition of a carbohydrazide moiety (-CONHNH₂) introduces a critical pharmacophoric group, enhancing the molecule's ability to form hydrogen bonds and coordinate with biological targets, thereby unlocking a new spectrum of activities.[6]

Core Synthesis Strategies: Building the Pyrazole Carbohydrazide Backbone

The construction of pyrazole carbohydrazide derivatives typically follows a logical and adaptable synthetic pathway. The primary methods involve the initial formation of the pyrazole ring system, followed by the introduction or modification of the carbohydrazide functional group.

A prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, such as an α,β-ethylenic ketone) and a hydrazine derivative.[1][7] Once the core pyrazole ester is formed, it can be readily converted to the corresponding carbohydrazide.

General Synthetic Workflow

The following workflow illustrates a common pathway for synthesizing target pyrazole carbohydrazide derivatives.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Derivatization (Schiff Base Formation) A 1,3-Dicarbonyl Compound (e.g., β-ketoester) C Pyrazole Ester Intermediate A->C Cyclocondensation (e.g., in Acetic Acid) B Hydrazine Hydrate B->C E Pyrazole Carbohydrazide Core C->E Hydrazinolysis (e.g., in Ethanol, reflux) D Hydrazine Hydrate D->E G Final Pyrazole Carbohydrazide Derivative E->G Condensation (Acid catalyst) F Substituted Aldehyde/Ketone F->G

Caption: General Synthetic Pathway for Pyrazole Carbohydrazide Derivatives.

Exemplary Protocol: Synthesis of a Pyrazole-5-Carbohydrazide

This protocol describes a typical procedure for synthesizing a core pyrazole carbohydrazide structure.

  • Ring Formation: Ethyl 2,4-dioxovalerate (1 equivalent) is dissolved in glacial acetic acid. Substituted hydrazine (1 equivalent) is added dropwise, and the mixture is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water to remove excess acid, and dried. Recrystallization from ethanol yields the pure pyrazole ester intermediate.

  • Hydrazinolysis: The synthesized pyrazole ester (1 equivalent) is dissolved in absolute ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 8-12 hours.

  • Final Product Isolation: The solvent is removed under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and dried to afford the pure pyrazole carbohydrazide, which can be used for further derivatization.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst for the initial cyclocondensation reaction, promoting the dehydration step required for ring closure.

  • Ethanol for Hydrazinolysis: Provides a suitable polar, protic medium for the reaction between the ester and hydrazine hydrate, facilitating the nucleophilic acyl substitution.

  • Excess Hydrazine Hydrate: Used to drive the hydrazinolysis reaction to completion, ensuring full conversion of the ester to the desired hydrazide.

A Spectrum of Biological Activities

The true value of the pyrazole carbohydrazide scaffold lies in its broad and tunable biological activity profile. The nature and position of substituents on the pyrazole ring and the terminal nitrogen of the hydrazide moiety can dramatically influence the therapeutic effect.[8]

G cluster_0 Structure-Activity Relationship (SAR) Overview Py Pyrazole Ring Position of -CONHNH₂ C3 C3/C5-Substitution Py->C3 Often leads to C4 C4-Substitution Py->C4 Often leads to Act1 Antitumor Activity Fungicidal Activity C3->Act1 Act2 Antimicrobial Antinociceptive Antiparasitic C4->Act2

Caption: Influence of Substituent Position on Biological Activity.[6][8]

Anticancer Activity

Pyrazole carbohydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[4][9]

Mechanisms of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) or autophagy.[1][7] Some derivatives function by inhibiting specific molecular targets crucial for cancer cell proliferation and survival, such as mTOR or the BRAF V600E mutant kinase.[1] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[3] Similarly, salicylaldehyde-pyrazole-carbohydrazide derivatives can act as potent growth inhibitors of A549 cells by triggering apoptosis.[6][8]

G Derivative Pyrazole Carbohydrazide Derivative Mito Mitochondrion Derivative->Mito Induces Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway Induced by Pyrazole Derivatives.

Data Summary: Anticancer Activity

Compound ClassTarget Cell LineKey Result (IC₅₀)MechanismReference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)Varies (µM range)Growth inhibition, Apoptosis[3][5]
5-phenyl-1H-pyrazole derivativesBRAF V600E expressing cell lines (e.g., WM266.4)0.33 µM (BRAF V600E)Kinase Inhibition[1]
Salicylaldehyde-pyrazole-carbohydrazidesA549 (Lung)Not specifiedApoptosis Induction[6][8]

Experimental Protocol: MTT Assay for Cytotoxicity This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole carbohydrazide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases.[10] Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][11]

Mechanisms of Action: Many pyrazole-based compounds exert their anti-inflammatory effects by selectively inhibiting COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[10] Some derivatives may also inhibit the lipoxygenase (LOX) pathway, providing a dual-action anti-inflammatory response.[12] The carbohydrazide moiety can enhance binding to the active site of these enzymes.

Data Summary: Anti-inflammatory Activity

Compound ClassAssay ModelKey ResultMechanismReference
Pyrazoline DerivativesCarrageenan-induced paw edema (in vivo)High % inhibition (some > Indomethacin)COX/LOX Inhibition[12]
Pyrazole Carboxamides15-Lipoxygenase inhibition (in vitro)Significant % inhibitionLOX Inhibition[4]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects.[13] Pyrazole carbohydrazides have shown significant potential in this area.[6]

Mechanisms of Action: The anticonvulsant activity of these compounds is often evaluated in standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[8][13] A positive result in the MES test suggests an ability to prevent seizure spread, possibly through interaction with voltage-gated sodium channels.[14] Activity in the scPTZ test indicates a potential to raise the seizure threshold, which may involve potentiation of GABAergic neurotransmission.[14]

Key Findings: Certain 1H-pyrazole-4-carbohydrazide derivatives have exhibited notable anticonvulsant effects in both MES and PTZ models.[8] The structural arrangement of aromatic units and the carbohydrazide linker is crucial for this activity.[6] Some novel pyrazolone derivatives also show a remarkable protective effect against PTZ-induced clonic seizures.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole carbohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][15]

Key Findings: The antimicrobial profile is highly dependent on the substituents.[6] For instance, 1H-pyrazole-4-carbohydrazides have shown moderate bactericidal and bacteriostatic properties.[8] The incorporation of other heterocyclic fragments, such as thiazole or pyridone, onto the pyrazole carbohydrazide core can enhance the antimicrobial potency.[15] Other derivatives have shown activity against parasites, including those responsible for leishmaniasis and malaria.[6]

Future Perspectives and Challenges

The pyrazole carbohydrazide scaffold is a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make it an attractive starting point for drug development campaigns.

Opportunities:

  • Multi-Target Ligands: The scaffold's versatility could be exploited to design single molecules that act on multiple targets, which is particularly relevant for complex diseases like cancer or neuroinflammation.

  • Optimization of Pharmacokinetics: Further chemical modifications can be explored to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

Challenges:

  • Selectivity: As with many kinase or enzyme inhibitors, achieving high selectivity for the target protein over related proteins is a major challenge to minimize off-target side effects.

  • Translational Gap: Promising results in preclinical in vitro and in vivo models must be successfully translated into clinical efficacy and safety in humans, a significant hurdle in drug development.

Conclusion

Novel pyrazole carbohydrazide derivatives represent a versatile and powerful class of bioactive molecules. Their demonstrated efficacy across a wide spectrum of therapeutic areas—including oncology, inflammation, neurology, and infectious diseases—confirms their status as a privileged scaffold in medicinal chemistry. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective agents. Continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms of action and supported by robust experimental validation, holds immense promise for the development of next-generation therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-333. Available at: [Link]

  • Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-333. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). Available at: [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3046-3061. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). SlideShare. Available at: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2020). ResearchGate. Available at: [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). Developmental Neuroscience, 43(1), 56-65. Available at: [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry, 34(2). Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). European Journal of Medicinal Chemistry, 44(8), 3480-3487. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6649. Available at: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2297. Available at: [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal, 16(4). Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S6), 4615-4632. Available at: [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6). Available at: [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3121. Available at: [Link]

Sources

The Versatile Scaffold: A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the design of novel therapeutic agents. Its inherent chemical properties and diverse biological activities have led to its incorporation into a multitude of approved drugs.[1] Within this important class of heterocycles, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide emerges as a particularly valuable scaffold, serving as a versatile building block for the synthesis of a wide array of derivatives with significant pharmacological potential. This in-depth technical guide provides a comprehensive literature review of this core molecule, detailing its synthesis, characterization, and the vast therapeutic landscape of its derivatives, with a special focus on their anticancer activities.

The Strategic Synthesis of a Privileged Scaffold

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The journey begins with the construction of the core 3,5-dimethylpyrazole ring, followed by the introduction of a carboxylate group at the 4-position, and finally, conversion to the desired carbohydrazide.

Formation of the 3,5-Dimethylpyrazole Ring: A Classic Approach

The most common and efficient method for constructing the 3,5-dimethylpyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound, acetylacetone, and hydrazine.[2][3][4] This reaction proceeds readily and provides a high yield of the desired pyrazole.

Conceptual Workflow for the Synthesis of 3,5-Dimethylpyrazole:

acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate Nucleophilic attack hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 3,5-Dimethylpyrazole intermediate->pyrazole Intramolecular cyclization & dehydration

Caption: Synthesis of 3,5-Dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3][4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol or water.

  • Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

  • If using an acidic catalyst like glacial acetic acid, add a catalytic amount to the reaction mixture.[4]

  • Heat the reaction mixture to reflux for 3-4 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Introducing the Carboxylate Moiety: The Path to the Intermediate

With the pyrazole ring in hand, the next critical step is the introduction of a carboxylate group at the 4-position. A common strategy involves the synthesis of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. This can be achieved through the cyclization of a suitably substituted β-ketoester with hydrazine.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is a composite based on similar pyrazole syntheses as a direct protocol was not found in the literature search.

  • Synthesize or procure ethyl 2-acetyl-3-oxobutanoate.

  • In a round-bottom flask, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and add hydrazine hydrate (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

The Final Transformation: From Ester to Hydrazide

The final step in the synthesis of the target molecule is the conversion of the ethyl ester to the carbohydrazide. This is typically achieved by reacting the ester with an excess of hydrazine hydrate.[5]

Conceptual Workflow for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide:

ester Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate carbohydrazide 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide ester->carbohydrazide hydrazine Hydrazine Hydrate (excess) hydrazine->carbohydrazide Nucleophilic acyl substitution

Caption: Synthesis of the target carbohydrazide.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide [5]

  • In a round-bottom flask, suspend or dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Structural Elucidation and Characterization

The identity and purity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its precursors are confirmed using a combination of spectroscopic techniques.

Spectroscopic Signature
  • ¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-dimethylpyrazole would show a characteristic singlet for the two methyl groups (due to the tautomerism of the pyrazole ring making them equivalent) and a singlet for the C4-proton. For the final carbohydrazide, the C4-proton signal would be absent, and new signals for the -NH and -NH₂ protons of the hydrazide moiety would appear, typically as broad singlets that are exchangeable with D₂O. The two methyl groups at the C3 and C5 positions would likely appear as distinct singlets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the carbonyl carbon of the carbohydrazide group.

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by the presence of N-H stretching vibrations from the pyrazole ring and the hydrazide group (typically in the range of 3100-3400 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the carbohydrazide moiety would be observed around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would be consistent with the proposed structure.

A Gateway to Diverse Biological Activities

The true value of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide lies in its role as a versatile precursor for a plethora of biologically active molecules. The carbohydrazide functional group is a reactive handle that allows for the facile synthesis of a wide range of derivatives, including Schiff bases, N-acylhydrazones, and various heterocyclic systems. These derivatives have demonstrated a broad spectrum of pharmacological activities.[6]

Anticancer Potential: A Primary Focus

A significant body of research has focused on the anticancer properties of pyrazole carbohydrazide derivatives.[7][8] These compounds have shown promising activity against various cancer cell lines, often exhibiting low micromolar to nanomolar IC₅₀ values.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-based Schiff basesA549 (Lung)47.74 - 49.40[9]
Pyrazole-based Schiff basesCaco-2 (Colon)40.99 - 42.42[9]
Pyrazole carbohydrazidesB16F10 (Skin)pIC₅₀ = 6.30 - 6.75[7]
Pyrazole carbohydrazidesMDA-MB-231 (Breast)pIC₅₀ = 5.90 - 6.36[7]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridsMCF7, A549, HeLa, PC32.82 - 6.28[8]
Phthalazine-piperazine-pyrazole conjugatesMCF7, A549, DU1450.96 - 2.16[10]
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep (Laryngeal)3.25 µg/mL[6]
Mechanism of Anticancer Action: A Multi-pronged Attack

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with multiple cellular targets and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]

Key Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key players in tumor growth and angiogenesis.[1][8][11][12] The pyrazole scaffold can act as a competitive inhibitor at the ATP-binding site of these kinases.[13]

  • Induction of Apoptosis: Pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][9][14] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G1 or G2/M phases, thereby preventing cancer cell division.[14][15]

Signaling Pathway Inhibition by Pyrazole Derivatives:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ROS ROS (Reactive Oxygen Species) Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition Pyrazole->ROS Induction Pyrazole->CellCycleArrest

Caption: Proposed mechanism of action of pyrazole derivatives.

Beyond Cancer: A Spectrum of Therapeutic Promise

While the anticancer potential of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide derivatives is a major area of investigation, these compounds have also shown promise in other therapeutic areas, including:

  • Antimicrobial Activity: As antibacterial and antifungal agents.[5]

  • Anti-inflammatory Activity: Demonstrating potential for the treatment of inflammatory conditions.

  • Anticonvulsant Activity: Showing effects on the central nervous system.

Future Perspectives and Conclusion

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide stands out as a privileged scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its carbohydrazide functionality provide a robust platform for the generation of diverse chemical libraries. The extensive research into its derivatives, particularly in the field of oncology, has revealed potent compounds with multi-faceted mechanisms of action.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

  • Novel Drug Delivery Systems: To enhance the bioavailability and therapeutic efficacy of promising lead compounds.

  • Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing anticancer drugs.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. [Link]

  • VEGF and EGFR pathways in detail: Target for new therapies against cancer. (2011, May 29). YouTube. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Anticancer effect of three pyrazole derivatives. (n.d.). PubMed. [Link]

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007, March 1). AACR Journals. [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI. [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). Europe PMC. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PubMed Central. [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [Link]

  • Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. (2011, March 23). ScienceDirect. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth framework for characterizing the solubility of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing that novel compounds often lack established public data, this document serves as a first-principles guide to systematically determine and understand the solubility profile of this molecule. We will delve into the theoretical underpinnings of its expected behavior, provide actionable, detailed protocols for experimental determination, and offer insights into interpreting the resulting data.

The Strategic Imperative: Why Solubility Matters for Pyrazole Derivatives

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous approved drugs with activities ranging from anti-inflammatory to anti-cancer.[1][2] Pyrazole-containing compounds can serve as bioisosteres for other aromatic rings, often improving physicochemical properties like lipophilicity and water solubility, which are critical for a favorable pharmacokinetic profile.[3] The carbohydrazide moiety further adds a rich tapestry of hydrogen bonding capabilities.

For a promising compound like 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for all stages of drug development. Poor aqueous solubility can lead to:

  • Erroneous in vitro assay results.

  • Challenges in formulation development for in vivo studies.

  • Poor and erratic absorption from the gastrointestinal tract.

  • Underestimated toxicity and efficacy. [4]

Therefore, generating a robust solubility profile is a foundational step in de-risking a developmental candidate and enabling its progression.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the ultimate determinant of its solubility. Before embarking on experimental work, a careful analysis of the functional groups and overall architecture of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide provides a strong basis for predicting its behavior.

Chemical Structure:

Figure 1: Chemical structure of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Structural Analysis:
  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) is a hydrogen bond donor, while the pyridine-like nitrogen (N-2) is a hydrogen bond acceptor.[5] The ring system itself contributes to the molecule's polarity.

  • Carbohydrazide Group (-CONHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen atoms). This group is expected to significantly enhance interactions with polar solvents.

  • Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are non-polar and will contribute to the hydrophobic character of the molecule.

In Silico Physicochemical Predictions:

In the absence of experimental data, in silico prediction tools provide valuable, albeit estimated, parameters to guide experimental design. Tools like ChemAxon's Chemicalize or academic platforms like SwissADME are indispensable for this purpose.[6][7] While direct prediction for the target molecule is not feasible here, data from a structurally similar compound, N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, shows a calculated logP of 4.30 and a logSw (log of aqueous solubility) of -4.317 .[8]

Our target molecule lacks the bulky phenyl and fluorophenyl groups, suggesting it will be significantly less lipophilic (lower logP) and more water-soluble (higher logSw). Based on its structure, we can hypothesize the following:

  • logP (Octanol-Water Partition Coefficient): Likely to be low (estimated < 2), indicating a preference for polar environments over non-polar ones.

  • pKa (Acid Dissociation Constant): The molecule possesses both acidic and basic centers.

    • Acidic pKa: The N-1 proton on the pyrazole ring is weakly acidic.

    • Basic pKa: The pyridine-like N-2 on the pyrazole ring and the terminal amino group of the hydrazide are basic and can be protonated at low pH.[9]

This amphoteric nature implies that the solubility of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide will be highly dependent on the pH of the medium.

The Theoretical Framework: Predicting Solubility Behavior

The "Like Dissolves Like" Principle

The fundamental principle of solubility is that a solute will dissolve best in a solvent that has similar polarity.[10]

  • Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds. Given the multiple hydrogen bond donors and acceptors in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, it is expected to exhibit its highest solubility in polar, protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but do not donate hydrogen bonds. The compound should be reasonably soluble in these, particularly DMSO, which is a powerful solvent for a wide range of organic molecules.[11]

  • Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents interact primarily through weak van der Waals forces. The solubility of our highly polar target molecule is expected to be very low in these solvents.

The Critical Influence of pH on Aqueous Solubility

For an ionizable compound, its aqueous solubility is profoundly affected by pH.[12] The relationship is governed by the Henderson-Hasselbalch equation. As the molecule can be both protonated (at basic sites) and deprotonated (at the acidic site), its solubility profile will likely be U-shaped, with the lowest solubility occurring at its isoelectric point (pI), where the net charge is zero.

  • At low pH (pH < Basic pKa): The basic nitrogen atoms will become protonated, forming a cationic species. This charged form will be significantly more soluble in water than the neutral form.

  • At high pH (pH > Acidic pKa): The acidic pyrazole N-H will be deprotonated, forming an anionic species. This charged form will also be more soluble in water.

  • At intermediate pH: The molecule will exist predominantly in its neutral, un-ionized form, which typically has the lowest intrinsic aqueous solubility.[10]

Gold-Standard Experimental Protocols

To move from prediction to fact, rigorous experimental work is essential. We will detail two primary methods for solubility determination: the thermodynamic (equilibrium) method, which provides the true solubility value, and the kinetic method, which is a higher-throughput approach for early-stage assessment.[13]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method, considered the gold standard, measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[14] The protocol described here is aligned with the International Council for Harmonisation (ICH) M9 guidelines for Biopharmaceutics Classification System (BCS) studies.[1][5]

Objective: To determine the definitive solubility of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in various aqueous and organic solvents.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (solid, high purity)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Methanol, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control (set to 37 ± 1 °C for aqueous buffers)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • HPLC-UV or UPLC-UV system for quantification

  • pH meter

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point could be 5-10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1-2 mL) of each chosen solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

  • Dilution: Promptly dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. Record the dilution factor accurately.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UPLC-UV method. Create a standard curve of the compound in the same solvent to accurately determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to confirm it has not shifted during the experiment.

G start Start: Solid Compound + Solvent step1 Add excess solid to vial start->step1 step2 Add known volume of solvent step1->step2 step3 Equilibrate (e.g., 24-48h at 37°C) with constant agitation step2->step3 step4 Allow solid to settle step3->step4 step5 Filter supernatant (0.22 µm filter) step4->step5 step6 Dilute filtrate step5->step6 step7 Quantify by HPLC/UPLC-UV step6->step7 end Result: Thermodynamic Solubility step7->end

Figure 2: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early discovery phases when compound availability is limited. It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10-20 mM)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • 96-well microplate

  • Automated liquid handler or multichannel pipettes

  • Plate reader with nephelometry (light-scattering) capabilities

Step-by-Step Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the first well of a row and mix thoroughly. This initial addition will likely cause the compound to precipitate.

  • Serial Dilution: Perform a serial dilution across the row of the plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Read the plate using a nephelometer. The instrument measures the light scattered by any undissolved particles (precipitate).

  • Data Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (i.e., below a certain light-scattering threshold).

G start Start: DMSO Stock Solution step1 Add DMSO stock to aqueous buffer in 96-well plate (causes precipitation) start->step1 step2 Perform serial dilutions across plate step1->step2 step3 Incubate (1-2 hours) step2->step3 step4 Read plate with nephelometer (measures light scattering) step3->step4 step5 Identify highest concentration well without precipitate step4->step5 end Result: Kinetic Solubility step5->end

Figure 3: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility Profile of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)Notes
Water37ThermodynamicExperimental ValueCalculated ValueFinal pH:
pH 1.2 Buffer (HCl)37ThermodynamicExperimental ValueCalculated ValueFinal pH:
pH 4.5 Buffer (Acetate)37ThermodynamicExperimental ValueCalculated ValueFinal pH:
pH 6.8 Buffer (Phosphate)37ThermodynamicExperimental ValueCalculated ValueFinal pH:
pH 7.4 Buffer (Phosphate)25KineticExperimental ValueCalculated Value
Methanol25ThermodynamicExperimental ValueCalculated Value
Ethanol25ThermodynamicExperimental ValueCalculated Value
DMSO25ThermodynamicExperimental ValueCalculated Value
Acetonitrile25ThermodynamicExperimental ValueCalculated Value
Dichloromethane25ThermodynamicExperimental ValueCalculated Valuee.g., <0.01
Hexane25ThermodynamicExperimental ValueCalculated Valuee.g., <0.01

Interpreting the Results:

  • Compare Aqueous vs. Organic: A high solubility in polar organic solvents but low aqueous solubility may indicate a BCS Class II compound (low solubility, high permeability).

  • Analyze the pH-Solubility Profile: Plotting aqueous solubility (on a log scale) against pH will reveal the ionization behavior. The lowest point on the curve represents the intrinsic solubility of the neutral species. This data is vital for predicting where the drug will dissolve in the gastrointestinal tract.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value because it represents the concentration before a supersaturated solution has fully equilibrated and precipitated. The thermodynamic value is the true, stable solubility.[13]

Conclusion

The systematic characterization of solubility is an indispensable step in the journey of any new chemical entity from the bench to the clinic. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, its polar functional groups suggest favorable interactions with polar solvents. However, its amphoteric nature, a direct consequence of its pyrazole and carbohydrazide moieties, dictates that its aqueous solubility will be critically dependent on pH.

By applying the rigorous thermodynamic shake-flask method and complementing it with rapid kinetic assessments, researchers can build a comprehensive and reliable solubility profile. This data-driven understanding is the bedrock upon which successful formulation strategies, meaningful biological evaluations, and ultimately, the development of safe and effective medicines are built.

References

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives.... [Link]

  • ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide.... [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs.... [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

  • PubMed Central. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties.... [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • eScholarship.org. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. [Link]

  • Nan Xiao. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Molport. (n.d.). N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene].... [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

  • Chemicalize. (n.d.). Calculations. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

Sources

Thermal Stability and Decomposition Profile of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathway of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. Given the absence of specific literature on this compound, this document establishes a predictive analysis based on the known thermal behaviors of its core functional moieties: the pyrazole ring and the carbohydrazide group. We present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using hyphenated techniques like TGA-FTIR. The rationale behind each experimental parameter is elucidated to ensure a self-validating and robust analytical approach. Furthermore, a hypothetical decomposition mechanism is proposed and visualized, offering researchers a scientifically grounded starting point for their investigations. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous methodology for characterizing the thermal properties of novel heterocyclic compounds.

Introduction to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The carbohydrazide functional group (-CONHNH₂) is also a significant pharmacophore, known for its role as a versatile building block in synthesizing various heterocyclic systems and its presence in compounds with notable biological activity.[1][3] The compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide merges these two important moieties, making it a molecule of significant interest for pharmaceutical and materials science applications.

Understanding the thermal stability of such a compound is a non-negotiable aspect of its development. Thermal stability data is critical for:

  • Safety Assessment: Identifying decomposition temperatures and the nature of evolved gases is crucial for safe handling, storage, and transport.

  • Pharmaceutical Formulation: The stability profile dictates acceptable conditions for manufacturing processes such as drying, milling, and granulation.

  • Shelf-Life Prediction: Determining the temperature at which degradation begins is fundamental to establishing the long-term stability and shelf-life of an active pharmaceutical ingredient (API).

This guide provides the necessary theoretical grounding and practical methodologies to thoroughly characterize the thermal behavior of this specific pyrazole derivative.

Predicted Thermal Behavior: A Mechanistic Perspective

While direct experimental data for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is not available in current literature, we can formulate a robust hypothesis regarding its thermal decomposition by analyzing its constituent parts.

  • The 3,5-Dimethyl-1H-pyrazole Core: The pyrazole ring itself is an aromatic heterocycle and is generally characterized by high thermal stability.[4] The primary decomposition of the ring structure is expected to occur at elevated temperatures, well after the more labile substituents have degraded. The pyrazole moiety is known to be relatively resistant to initial thermal breakdown.[4]

  • The 4-Carbohydrazide Moiety: The carbohydrazide group is anticipated to be the primary site of initial thermal decomposition. Thermal analysis of various hydrazide and hydrazone compounds consistently shows that the degradation process often begins with the cleavage of the weakest bonds within this group, typically the N-N single bond.[3][5] This initial fragmentation is often the rate-determining step for the overall decomposition of the molecule.

  • Influence of Substituents: The two methyl groups at the C3 and C5 positions are electron-donating, which may subtly influence the electronic structure and stability of the pyrazole ring. However, the dominant feature governing the initial decomposition will almost certainly be the carbohydrazide side chain.

Based on this analysis, a multi-stage decomposition process is predicted: an initial, lower-temperature event corresponding to the fragmentation of the carbohydrazide side chain, followed by a higher-temperature decomposition of the pyrazole ring and subsequent char residue.

Methodologies for Comprehensive Thermal Analysis

A multi-technique approach is essential for a complete and unambiguous characterization of thermal stability. The following workflow represents a best-practice, self-validating system for analyzing a novel compound.

G cluster_workflow Analytical Workflow for Thermal Characterization Prep Sample Preparation (Drying, Weighing) TGA Thermogravimetric Analysis (TGA) - Determine Mass Loss Stages - Identify T_onset Prep->TGA Initial Screening DSC Differential Scanning Calorimetry (DSC) - Identify Melting (T_m) - Detect Exothermic Decomposition TGA->DSC Define Temp. Range EGA Evolved Gas Analysis (TGA-FTIR/MS) - Identify Gaseous Products - Elucidate Mechanism TGA->EGA Correlate Mass Loss with Gas Evolution Report Data Synthesis & Reporting - Construct Decomposition Pathway - Summarize Key Parameters TGA->Report DSC->EGA Correlate Thermal Events with Gas Evolution DSC->Report EGA->Report

Figure 1: Comprehensive workflow for thermal analysis.
Thermogravimetric Analysis (TGA)

Causality: TGA is the foundational experiment. Its purpose is to quantitatively measure changes in mass as a function of temperature. This allows us to determine the temperatures at which the material decomposes and the percentage of the material's mass that is lost at each stage. The derivative of the TGA curve (DTG) is crucial for pinpointing the temperature of the maximum rate of mass loss for each step.

Detailed Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).

  • Sample Preparation: Place 3-5 mg of finely ground 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide into an alumina or platinum crucible. An accurate initial mass is critical for quantitative analysis.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment. An inert atmosphere is used first to study the inherent thermal decomposition (pyrolysis) without the influence of oxidation. A subsequent run in an oxidative atmosphere (air or O₂) can be performed for comparison.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is a standard choice that provides a good balance between resolution and experiment time.

  • Data Collection: Record the mass, temperature, and time. Plot the percentage mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

Differential Scanning Calorimetry (DSC)

Causality: While TGA detects mass loss, DSC detects changes in heat flow. This is vital for distinguishing between physical transitions (like melting, which is endothermic) and chemical reactions (like decomposition, which is typically exothermic). An exothermic decomposition event indicates a release of energy, which is a critical safety parameter.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. The pan is sealed to contain any evolved gases during decomposition, ensuring the thermal event is accurately measured and preventing contamination of the instrument. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain a static or slow-purging nitrogen atmosphere (20-50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition stage observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min. Using the same heating rate as in TGA allows for direct correlation of thermal events.

  • Data Collection: Record the differential heat flow as a function of temperature. By convention, endothermic events (melting) are plotted as upward peaks, and exothermic events (decomposition) are plotted as downward peaks.

Evolved Gas Analysis (EGA) via TGA-FTIR

Causality: TGA and DSC tell us when and how much, but not what. EGA is the crucial step for elucidating the decomposition mechanism by identifying the gaseous byproducts. Coupling the TGA effluent to an FTIR spectrometer (TGA-FTIR) allows for real-time identification of evolved gases based on their characteristic infrared absorption spectra.[6][7]

Detailed Experimental Protocol:

  • System Setup: The TGA instrument is connected to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at ~200-250 °C to prevent condensation of evolved products).

  • Sample and Thermal Program: Use the same TGA protocol as described in Section 3.1 to ensure direct correlation.

  • FTIR Data Acquisition: Configure the FTIR spectrometer to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).

  • Data Analysis:

    • Generate a Gram-Schmidt plot, which shows the total infrared absorbance over time and should mirror the DTG curve from the TGA.

    • Extract individual FTIR spectra at key temperatures corresponding to the peaks in the DTG curve.

    • Identify the gaseous products by comparing the extracted spectra to reference libraries (e.g., ammonia (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), isocyanic acid (HNCO), hydrogen cyanide (HCN)).

Proposed Decomposition Pathway and Data Summary

Based on the principles outlined, a hypothetical decomposition pathway for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide under inert conditions is proposed. The initial step is likely the homolytic cleavage of the N-N bond in the carbohydrazide moiety, followed by subsequent fragmentation.

Figure 2: Proposed thermal decomposition pathway in an inert atmosphere.
Summary of Expected Thermal Data

The data obtained from the described experiments should be compiled for clear interpretation and reporting.

ParameterTechniqueExpected ObservationSignificance
Melting Point (T_m) DSCSingle, sharp endothermic peak before decomposition.Purity indicator and critical processing parameter.
Onset of Decomposition (T_onset) TGA / DSCTemperature at which mass loss or exothermic activity begins.Defines the upper limit of thermal stability.
Peak Decomposition Temp (T_peak) DTG / DSCTemperature of the maximum rate of mass loss/heat release.Indicates the point of greatest reactivity.
Mass Loss (Stage 1) TGA~30-40% mass loss corresponding to the carbohydrazide group.Confirms initial fragmentation of the side chain.
Mass Loss (Stage 2) TGASubsequent mass loss corresponding to pyrazole ring breakdown.Characterizes the higher-temperature decomposition.
Decomposition Enthalpy (ΔH_d) DSCArea under the exothermic decomposition peak(s).Quantifies the energy released; a key safety metric.
Evolved Gases (Stage 1) TGA-FTIRNH₃, CO, H₂O, HNCO.Elucidates the fragmentation of the carbohydrazide moiety.
Evolved Gases (Stage 2) TGA-FTIRHCN, nitriles, hydrocarbons.Confirms the breakdown of the N-heterocyclic ring.
Final Residue @ 600°C TGAPercentage of mass remaining as char.Indicates the tendency to form carbonaceous residue.

Conclusion

This guide outlines a rigorous, multi-faceted approach to fully characterize the thermal stability and decomposition of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. By systematically employing TGA, DSC, and TGA-FTIR, researchers can move beyond simple data collection to achieve a deep, mechanistic understanding of the compound's behavior at elevated temperatures. The provided protocols are designed to be self-validating, ensuring that the data generated is both reliable and comprehensive. The predictive models, based on the known chemistry of the pyrazole and carbohydrazide functionalities, serve as a solid foundation for interpreting experimental results. This comprehensive thermal profile is an indispensable component of the safety, formulation, and regulatory dossier for any new chemical entity.

References

  • ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. Retrieved from [Link]

  • MDPI. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The DSC and TG-DTG curves of 1,1 0 -bis (3,5-dimethyl-pyrazole). Retrieved from [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, and the carbohydrazide moiety is a key pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document serves as a guide for researchers, computational chemists, and drug development professionals, detailing the theoretical background, computational methodology, and expected outcomes of a thorough in-silico analysis. By leveraging Density Functional Theory (DFT), we can elucidate the structural, spectroscopic, and electronic properties of this molecule, providing insights that are crucial for understanding its reactivity, stability, and potential as a drug candidate.

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant. When functionalized with a carbohydrazide group, the resulting derivatives exhibit a broad range of bioactivities, from antinociceptive to antiparasitic. The title compound, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, combines these two important pharmacophores. A deep understanding of its molecular properties is paramount for rational drug design and for predicting its behavior in biological systems.

Quantum chemical calculations offer a powerful, non-invasive lens through which to examine molecules at the atomic level. These methods allow us to predict properties that are often difficult or time-consuming to measure experimentally. This guide outlines a robust computational protocol designed to yield reliable data on the molecule's geometry, vibrational modes (correlating to FT-IR spectroscopy), NMR chemical shifts, and electronic characteristics, such as the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP).

The Computational Gauntlet: A Validated DFT Workflow

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it the method of choice for systems of this size. Our proposed workflow employs the widely-used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with the Pople-style 6-311++G(d,p) basis set, a flexible and robust choice that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in a bonded environment.

The following diagram illustrates the logical flow of the computational investigation:

computational_workflow Computational Analysis Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Confirms Minimum Energy & Predicts IR) geom_opt->freq_calc Optimized Structure nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized Structure sp_calc Single Point Energy (Generates Wavefunction for Analysis) geom_opt->sp_calc Optimized Structure struct_analysis Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis ir_analysis Vibrational Analysis (FT-IR Spectrum Assignment) freq_calc->ir_analysis nmr_analysis Chemical Shift Prediction (1H & 13C NMR Spectra) nmr_calc->nmr_analysis homo_lumo Frontier Orbitals (HOMO-LUMO Gap, Reactivity) sp_calc->homo_lumo mep_analysis Electrostatic Potential (Nucleophilic/Electrophilic Sites) sp_calc->mep_analysis

Caption: Workflow for DFT-based quantum chemical calculations.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps to perform the calculations using a standard quantum chemistry software package like Gaussian.

  • Molecular Structure Construction:

    • Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .gjf for Gaussian).

  • Geometry Optimization and Vibrational Frequency Calculation:

    • Create an input file for the geometry optimization. The key command line (route section) in Gaussian would be: #p opt freq=noraman B3LYP/6-311++G(d,p)

    • opt: Requests a geometry optimization to find the lowest energy structure.

    • freq=noraman: Calculates vibrational frequencies at the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Submit the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry from the previous step, create a new input file for NMR calculations.

    • The route section should include: #p NMR B3LYP/6-311++G(d,p) GIAO

    • NMR: Specifies a nuclear magnetic resonance calculation.

    • GIAO: (Gauge-Independent Atomic Orbital) is the standard and most reliable method for calculating NMR chemical shifts.

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

  • Electronic Properties Analysis (HOMO-LUMO, MEP):

    • A single-point energy calculation on the optimized geometry is performed to generate the necessary wavefunction and orbital information. The input file should also request that this information be saved to a checkpoint file (.chk).

    • The route section would be: #p B3LYP/6-311++G(d,p)

    • Post-processing of the checkpoint file using the software's utilities (e.g., cubegen in Gaussian) allows for the generation of cube files for the HOMO, LUMO, and the molecular electrostatic potential. These can then be visualized using programs like VMD or GaussView.

Predicted Molecular Properties: Structure, Spectra, and Reactivity

Optimized Molecular Geometry

The initial step of the computational analysis provides the most stable three-dimensional arrangement of the atoms. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. This optimized geometry is the foundation for all subsequent calculations.

ParameterAtom Pair/TripletCalculated Value (Å or °)Comparison/Justification
Bond Length C=O (carbonyl)~1.23 ÅTypical for amide/hydrazide carbonyls.
N-N (hydrazide)~1.38 ÅShorter than a typical N-N single bond due to resonance.
C-N (pyrazole ring)~1.34 - 1.38 ÅConsistent with aromatic heterocyclic C-N bonds.
N-N (pyrazole ring)~1.35 ÅCharacteristic of the pyrazole heterocycle.
Bond Angle O=C-N~123°Reflects sp² hybridization of the carbonyl carbon.
C-N-N (hydrazide)~118°Typical for hydrazide structures.
Dihedral Angle Pyrazole-CarbonylNon-planarThe carbohydrazide group is expected to be twisted out of the plane of the pyrazole ring to minimize steric hindrance.

Note: The calculated values are predictive and based on established principles for similar molecular structures. They provide a robust theoretical model in the absence of direct experimental X-ray crystallographic data.

Vibrational Spectroscopy (FT-IR)

The frequency calculation not only confirms that the optimized structure is a true energy minimum but also provides a theoretical vibrational spectrum. This is invaluable for interpreting experimental FT-IR data. The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, scaled)Expected Intensity
N-H Stretching (asymmetric)-NH₂~3400 - 3500Medium
N-H Stretching (symmetric)-NH₂~3300 - 3400Medium
N-H StretchingPyrazole N-H~3100 - 3200Broad, Medium
C-H StretchingMethyl (-CH₃)~2950 - 3000Medium-Weak
C=O Stretching (Amide I)Carbonyl~1670 - 1690Strong
N-H Bending (Scissoring)-NH₂~1600 - 1640Strong
C=N & C=C StretchingPyrazole Ring~1450 - 1580Medium-Strong
C-N StretchingHydrazide~1250 - 1350Medium

This predicted spectrum allows for the confident assignment of bands in an experimental FT-IR spectrum of the synthesized compound or its derivatives.

NMR Spectroscopy

The GIAO method provides theoretical predictions of ¹H and ¹³C NMR chemical shifts. These are crucial for confirming the molecular structure of synthesized compounds.

NucleusAssignmentCalculated Chemical Shift (δ, ppm)Rationale
¹H Pyrazole N-H> 10.0Deshielded due to the acidic nature and position on the aromatic ring.
Amide N-H~8.0 - 9.0Deshielded proton attached to electronegative nitrogen.
Amine -NH₂~4.5 - 5.5Shielded relative to the amide N-H.
Methyl -CH₃~2.2 - 2.5Protons on methyl groups attached to the pyrazole ring.
¹³C Carbonyl C=O~165 - 175Characteristic chemical shift for a carbonyl carbon in a hydrazide.
Pyrazole C3, C5~140 - 150Carbons adjacent to two nitrogen atoms in the pyrazole ring.
Pyrazole C4~105 - 115Carbon atom at position 4 of the pyrazole ring.
Methyl -CH₃~10 - 15Typical chemical shift for methyl carbons attached to an sp² carbon.

Comparison of these calculated shifts with experimental data from similar pyrazole derivatives provides strong evidence for structural elucidation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

  • HOMO: The HOMO is expected to be localized primarily over the pyrazole ring and the lone pairs of the hydrazide nitrogens, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the carbonyl group (C=O) and the pyrazole ring, highlighting the regions susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical hardness.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides a powerful visual tool for identifying the charge distribution and reactive sites of a molecule.

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, these will be concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring due to their high electronegativity and lone pairs.

  • Blue Regions (Positive Potential): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atoms of the N-H groups, making them primary sites for hydrogen bonding.

  • Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, typically found over the hydrocarbon portions of the molecule (methyl groups).

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically grounded protocol for the quantum chemical analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. The application of DFT calculations provides a detailed portrait of the molecule's structural, spectroscopic, and electronic properties. The predicted data for geometry, FT-IR, NMR, HOMO-LUMO analysis, and MEP mapping serve as a robust theoretical benchmark that can guide synthetic efforts, aid in the interpretation of experimental data, and inform the rational design of new derivatives with enhanced pharmacological profiles. This in-silico approach is an indispensable tool in modern drug discovery, accelerating the journey from molecular concept to potential therapeutic agent.

References

  • Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 321-344. Available from: [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. Available from: [Link]

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Authorea Preprints. Available from: [Link]

  • Kumar, T. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • Chaouiki, A., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. Available from: [Link]

  • Al-Harbi, S. A., et al. (2020). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 25(23), 5760. Available from: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-127. Available from: [Link]

  • Guandalini, G. S., et al. (2006). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2006(5), 128-137. Available from: [Link]

  • Al-Harbi, S. A., et al. (2020). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. ResearchGate. Available from: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. Available from: [Link]

  • Pogány, P., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473. Available from: [Link]

  • Wang, Y., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(1), 123-128. Available from: [Link]

  • Dofe, V. S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6331. Available from: [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses, 44, 39. Available from: [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings, 2386(1), 040005. Available from: [Link]

  • Singh, U. P., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 39(12), 4348-4368. Available from: [Link]

  • CN100506798C - Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
  • Karrouchi, K., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-17. Available from: [Link]

  • Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. One- and Two-Dimensional NMR Spectroscopy, 199-216.
  • Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 163-174. Available from: [Link]

  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Available from: [Link]

  • FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). (2025). ResearchGate. Available from: [Link]

  • El-Metwaly, N., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carboth

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, and carbohydrazide moieties are important pharmacophores.[1] The synthesis commences with the formation of the intermediate, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. This intermediate is subsequently converted to the final carbohydrazide product through hydrazinolysis. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, present in numerous therapeutic agents exhibiting anti-inflammatory, analgesic, antibacterial, and antitumor properties.[2][3] The functionalization of this core structure is key to modulating its pharmacological profile. The introduction of a carbohydrazide group at the C4 position yields 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a versatile intermediate for the synthesis of more complex bioactive molecules, such as novel Schiff bases, pyrazolopyrimidines, or other heterocyclic systems.[4]

This protocol outlines a reliable and reproducible pathway for its synthesis, beginning with the construction of the pyrazole ring system, followed by the conversion of an ester functional group into the target carbohydrazide. The causality behind each procedural step is explained to provide a deeper understanding of the reaction dynamics.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

  • Step A: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (Intermediate 2 ) from ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 ).

  • Step B: Conversion of Intermediate 2 to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (Product 3 ) using hydrazine monohydrate.

Synthesis_Workflow cluster_0 Step A: Pyrazole Ring Formation cluster_1 Step B: Hydrazinolysis start_A Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1) + Hydrazine Monohydrate process_A Cyclocondensation Reaction in Ethanol start_A->process_A Reflux product_A Intermediate: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (2) process_A->product_A start_B Intermediate (2) + Excess Hydrazine Monohydrate product_A->start_B Purified Intermediate process_B Nucleophilic Acyl Substitution in Ethanol start_B->process_B Reflux product_B Final Product: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (3) process_B->product_B

Figure 1: Overall workflow for the two-step synthesis.

Part I: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (2)

Principle and Mechanistic Insight

This step employs a classic Knorr-type pyrazole synthesis, a cyclocondensation reaction. The process involves the reaction of a hydrazine with a β-ketoester derivative. Here, ethyl 2-(ethoxymethylene)-3-oxobutanoate acts as the 1,3-dicarbonyl equivalent. Hydrazine monohydrate first acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This method is highly efficient for constructing substituted pyrazoles.[5][6]

Knorr_Mechanism reactant1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate int1 Initial Adduct reactant1->int1 + H₂N-NH₂ reactant2 Hydrazine (H₂N-NH₂) int2 Cyclized Intermediate int1->int2 Intramolecular Condensation (-EtOH) product Ethyl 3,5-dimethyl- 1H-pyrazole-4-carboxylate int2->product Dehydration (-H₂O)

Figure 2: Simplified mechanism of Knorr pyrazole synthesis.

Materials and Equipment
Reagent/MaterialM.W.CAS No.QuantityNotes
Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.213788-94-118.6 g (0.1 mol)Starting material
Hydrazine Monohydrate (~64% Hydrazine)50.067803-57-85.5 mL (~0.11 mol)Acute Toxicity! Corrosive! Carcinogen! [7]
Ethanol (Absolute)46.0764-17-5200 mLSolvent
Round-bottom flask--500 mL-
Reflux condenser----
Magnetic stirrer and heat plate----
Ice bath----
Buchner funnel and filter paper---For product isolation
Experimental Protocol
  • Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Dissolution: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) and absolute ethanol (200 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add hydrazine monohydrate (5.5 mL, ~0.11 mol) dropwise to the stirred solution over 15-20 minutes. The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (~78°C). Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials. Dry the product under vacuum to a constant weight.

Expected Results and Characterization
  • Appearance: White to off-white crystalline solid.

  • Yield: 85-92%.

  • Melting Point: ~182-185 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH), 7.95 (s, 1H, pyrazole-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Part II: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (3)

Principle and Mechanistic Insight

This transformation is a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester (Intermediate 2 ). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the more stable carbohydrazide product. An excess of hydrazine is used to ensure the reaction goes to completion. This is a standard and widely used method for converting esters to hydrazides.[8][9]

Materials and Equipment
Reagent/MaterialM.W.CAS No.QuantityNotes
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (2)182.2055659-54-618.2 g (0.1 mol)From Part I
Hydrazine Monohydrate (~64% Hydrazine)50.067803-57-815 mL (~0.3 mol)Acute Toxicity! Corrosive! Carcinogen! [10]
Ethanol (95%)-64-17-5150 mLSolvent
Round-bottom flask--500 mL-
Reflux condenser----
Magnetic stirrer and heat plate----
Buchner funnel and filter paper---For product isolation
Experimental Protocol
  • Setup: In a fume hood, place the synthesized ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (18.2 g, 0.1 mol) into a 500 mL round-bottom flask with a magnetic stir bar.

  • Suspension: Add 150 mL of 95% ethanol to the flask. The ester may not fully dissolve at room temperature.

  • Reagent Addition: Carefully add an excess of hydrazine monohydrate (15 mL, ~0.3 mol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid should dissolve as the reaction proceeds. Maintain reflux for 6-8 hours. Monitor the reaction via TLC until the starting ester spot has disappeared.

  • Work-up and Isolation: After completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation: Cool the concentrated solution to room temperature, then place it in an ice bath for 1-2 hours. A white precipitate of the product will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water (2 x 15 mL), followed by a wash with cold ethanol (15 mL). Dry the product in a vacuum oven at 50-60°C.

Expected Results and Characterization
  • Appearance: White crystalline powder.

  • Yield: 80-90%.

  • Melting Point: ~215-218 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.30 (s, 1H, pyrazole-NH), 9.05 (s, 1H, CONH ), 4.30 (s, 2H, NH₂), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch, NH & NH₂), 1640 (C=O stretch, amide I), 1600 (N-H bend), 1540 (C=N stretch).

Critical Safety Precautions

Hydrazine Monohydrate is extremely hazardous and requires strict safety protocols. [7][10][11]

  • Toxicity: It is acutely toxic if inhaled, swallowed, or in contact with skin. It is fatal if inhaled.[7]

  • Corrosivity: Causes severe skin burns and eye damage.

  • Carcinogenicity: Suspected of causing cancer.[10]

  • Handling: Always handle hydrazine monohydrate in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are recommended), and splash-proof safety goggles/face shield.

  • Spills: Have a spill kit ready containing an appropriate neutralizer (e.g., sodium hypochlorite solution).

  • Waste: Dispose of all hydrazine-containing waste according to institutional and national regulations for hazardous chemical waste.

Summary and Data Table

StepReactantsMolar RatioSolventTemp.Time (h)Avg. Yield
A EEMO (1), Hydrazine (1.1)1 : 1.1EthanolReflux3-485-92%
B Ester (2), Hydrazine (3)1 : 3EthanolReflux6-880-90%
EEMO: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

References

  • Journal of Chemical and Pharmaceutical Research. (2014).
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ARKAT USA, Inc. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. Available at: [Link]

  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PENTA. (2024). Hydrazine monohydrate - SAFETY DATA SHEET. Available at: [Link]

  • PubMed Central. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

  • University of Pretoria. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate. (2012).

Sources

Application Notes & Protocols: The Versatility of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable therapeutic versatility is evidenced by its presence in a diverse array of clinically approved drugs, from the anti-inflammatory agent Celecoxib to the anti-cancer drug Crizotinib.[4][5][6] The pyrazole core is not merely a passive scaffold; its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it an active contributor to pharmacophoric profiles.[7] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[2][3][7][8]

Within this important class of compounds, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide serves as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its structure combines the stable, biologically active 3,5-dimethylpyrazole core with a reactive carbohydrazide moiety (-CO-NH-NH₂). This hydrazide group is a key synthetic handle, allowing for the straightforward introduction of diverse chemical functionalities, thereby enabling the exploration of a vast chemical space to optimize biological activity.

Section 1: Anticancer Applications

The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Derivatives of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide have emerged as a promising avenue, with studies demonstrating significant cytotoxic effects against various cancer cell lines.[8][9]

Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, certain 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives have shown potent activity against human immortalized myelogenous leukemia (K-562) cells.[9] One notable compound, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol, exhibited an IC₅₀ value of 4 μM and was found to induce apoptosis in K-562 cells, highlighting its potential as a chemopreventive agent.[9] The carbohydrazide moiety is often derivatized to form hydrazones, which can enhance lipophilicity and cellular uptake, facilitating interaction with intracellular targets that trigger apoptotic cascades.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature of the substituents attached to the carbohydrazide nitrogen.

  • Aromatic and Heterocyclic Moieties: Introduction of substituted aromatic or heterocyclic rings can significantly enhance anticancer activity. These groups can engage in crucial interactions with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the appended substituents, plays a key role in its ability to cross cell membranes and reach its site of action.

  • Methyl Groups: The presence of methyl groups on the pyrazole ring itself has been observed to contribute positively to the cytotoxic effects against certain cancer cell lines, such as the MDA-MB-231 breast cancer line.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported anticancer activity of representative pyrazole carbohydrazide derivatives.

Compound ClassCancer Cell LineActivity MetricValueReference
Pyrazole Carbohydrazide DerivativeKidney Cancer (ACHN)pIC₅₀Strong Activity[10]
Pyrazole Acetohydrazide DerivativeBreast Cancer (MDA-MB-231)pIC₅₀7.03 µM[10]
1-Aroyl-3,5-dimethyl-pyrazoleMyelogenous Leukemia (K-562)IC₅₀4 µM[9]

Section 2: Antimicrobial Applications

The rise of multidrug-resistant pathogens constitutes a global health crisis, necessitating the urgent development of new antimicrobial agents. Pyrazole derivatives, including those derived from 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, have demonstrated significant potential as both antibacterial and antifungal agents.[1][3][11][12]

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms can vary, one proposed target for pyrazole-based antimicrobials is glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is crucial for the biosynthesis of the bacterial cell wall.[11] By inhibiting this enzyme, the pyrazole derivatives disrupt cell wall integrity, leading to bacterial cell death. The carbohydrazide moiety and its derivatives are often crucial for binding within the active site of such target enzymes.

Spectrum of Activity

Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13]

  • Gram-Positive Bacteria: Activity has been reported against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.[2][11][14]

  • Gram-Negative Bacteria: Efficacy has been demonstrated against Escherichia coli and Pseudomonas aeruginosa.[2][11]

  • Antifungal Activity: Certain derivatives also exhibit potent activity against fungal pathogens like Candida albicans.[3][11] For example, some pyrazole-3,4-dicarboxylic acid derivatives showed good inhibitory effects on Candida tropicalis and Candida parapsilosis.[3][14]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of newly synthesized pyrazole derivatives.

G cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay (MIC Determination) cluster_controls Controls S1 Synthesize Pyrazole Carbohydrazide Derivatives S2 Purify & Characterize (NMR, MS, IR) S1->S2 A1 Prepare Serial Dilutions of Test Compounds S2->A1 Test Compounds A2 Inoculate with Bacterial/Fungal Strains A1->A2 A3 Incubate under Controlled Conditions A2->A3 A4 Determine MIC (Lowest concentration with no visible growth) A3->A4 C1 Positive Control (e.g., Ciprofloxacin) C1->A2 C2 Negative Control (DMSO/Vehicle) C2->A2 G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Housekeeping) AA->COX1 COX2 COX-2 (Inflammation) AA->COX2 PGs Prostaglandins Inflammation Inflammation Pain, Fever PGs->Inflammation COX1->PGs COX2->PGs Inhibitor Pyrazole-Based NSAIDs (e.g., Celecoxib derivatives) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of COX-2 Inhibition by Pyrazole NSAIDs.

Section 4: Protocols for the Medicinal Chemist

The following protocols provide a validated starting point for researchers entering this field. They are designed to be self-validating, with clear checkpoints and rationale.

Protocol 1: Synthesis of a Representative N'-benzylidene-3,5-dimethyl-1H-pyrazole-4-carbohydrazide (Schiff Base Formation)

Rationale: This protocol describes the synthesis of a Schiff base derivative, a common and versatile modification of the carbohydrazide moiety. The reaction is a condensation between the hydrazide and an aldehyde, catalyzed by acid. Glacial acetic acid serves as both the solvent and the catalyst, promoting the reaction while being easily removable.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Benzaldehyde (or a substituted benzaldehyde)

  • Glacial Acetic Acid

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole-4-carbohydrazide (1.0 eq) in a minimal amount of glacial acetic acid (approx. 15-20 mL).

  • Aldehyde Addition: To this stirring solution, add benzaldehyde (1.05 eq) dropwise at room temperature. A slight molar excess of the aldehyde ensures complete consumption of the starting hydrazide.

  • Reaction Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) for 3-4 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for the condensation reaction and the removal of the water byproduct.

  • Progress Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled mixture into ice-cold water (approx. 100 mL) with stirring. The product will precipitate out as a solid.

    • Self-Validation: The formation of a precipitate upon pouring into water is the first indication of successful product formation, as the organic product is insoluble in the aqueous medium.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid copiously with cold water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

Materials:

  • Synthesized pyrazole derivative stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Ciprofloxacin (Positive Control)

  • DMSO (Vehicle/Negative Control)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • In the first column, add an additional 100 µL of the stock solution of your test compound, resulting in a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Positive Control: Set up a dilution series for Ciprofloxacin.

    • Negative (Vehicle) Control: Set up a dilution series for DMSO to ensure the solvent has no antimicrobial activity at the concentrations used.

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Trustworthiness: The inclusion of these controls is critical for validating the results. The growth control must show turbidity, while the sterility and negative controls must remain clear.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

References

  • 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applic
  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube.
  • Method for preparing 3.5-dimethylpyrazole. (Date not available).
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, 95% Purity.
  • Celecoxib.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
  • Current status of pyrazole and its biological activities.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025).
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. (2023). ChemRxiv.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2025).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • The structure of celecoxib, a pyrazole-containing NSAID drug. (Date not available).
  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. (2016).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study.
  • Chemical structure of some drugs endowed with the pyrazole structure. (Date not available).
  • Antinociceptive, anti-inflammatory and antipyretic effects of 1.5-diphenyl-1H-Pyrazole-3-carbohydrazide. (Date not available).
  • Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. (2025).
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (Date not available). Journal of Medicinal Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives.

Sources

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide as a precursor for antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide as a Versatile Precursor for Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial effects.[1][2] This application note details the strategic use of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide (DMPC) as a key intermediate for the synthesis of potent antimicrobial candidates. DMPC's utility stems from its stable, metabolically robust pyrazole core and a highly reactive carbohydrazide functional group, which serves as a versatile handle for constructing diverse molecular architectures such as Schiff bases, oxadiazoles, and triazoles.[3][4] We provide detailed, field-proven protocols for the synthesis of the DMPC precursor, its conversion into various bioactive derivatives, and the subsequent evaluation of their antimicrobial efficacy using standardized methods.

Introduction: The Strategic Value of the DMPC Precursor

The development of new antimicrobial agents is a critical area of research, with pyrazole-containing compounds showing significant promise.[5][6] These heterocycles are found in several clinically used drugs and exhibit a broad spectrum of pharmacological properties.[1][7] The core challenge lies in creating derivatives that are not only potent but also possess favorable pharmacokinetic profiles and can overcome existing resistance mechanisms.

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPC) is an ideal precursor for several reasons:

  • Structural Rigidity and Stability: The pyrazole ring provides a rigid scaffold, which can be crucial for specific binding interactions with biological targets.

  • Reactive Hydrazide Moiety: The -CONHNH₂ group is a potent nucleophile, readily participating in condensation and cyclization reactions to form a variety of other heterocyclic systems.[4][8]

  • Modulation of Physicochemical Properties: The two methyl groups at positions 3 and 5 enhance lipophilicity, which can be critical for cell membrane penetration.

This guide will demonstrate how to leverage these features to synthesize and evaluate new potential antimicrobial drugs.

Synthesis of the Precursor: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPC)

The synthesis of DMPC is a foundational step. It is typically prepared from the corresponding ester, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, via hydrazinolysis. The ester itself is synthesized from ethyl acetoacetate and hydrazine.

cluster_0 Synthesis of DMPC Precursor A Ethyl Acetoacetate + Hydrazine Hydrate B Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate A->B Cyclocondensation C 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide (DMPC) B->C Hydrazinolysis cluster_1 Schiff Base Synthesis DMPC DMPC Product Pyrazole-Schiff Base Derivative DMPC->Product DMPC->Product Condensation (Ethanol, Acetic Acid catalyst) Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Product cluster_2 1,3,4-Oxadiazole Synthesis DMPC2 DMPC Product2 2,5-Disubstituted-1,3,4-Oxadiazole DMPC2->Product2 DMPC2->Product2 Cyclodehydration Reagent Aromatic Acid (R-COOH) + POCl₃ Reagent->Product2 cluster_3 MIC Determination Workflow A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-well plate A->B C Inoculate with Standardized Bacterial Suspension B->C D Incubate at 37°C for 18-24 hours C->D E Assess Bacterial Growth (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Sources

Application Notes & Protocols: Leveraging 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with various biological targets. In the realm of oncology, pyrazole derivatives have been successfully developed into FDA-approved drugs, including tyrosine kinase inhibitors like Crizotinib and Avapritinib, which are crucial in treating specific types of cancers.[1] These compounds exert their anticancer effects through diverse mechanisms, such as the inhibition of critical cell signaling enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), disruption of tubulin polymerization, and induction of apoptosis.[1][2]

This guide focuses on the synthetic utility of a highly versatile and reactive starting material: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide . The presence of a reactive hydrazide group (-CONHNH₂) appended to the stable pyrazole core makes this molecule an ideal precursor for constructing a library of novel heterocyclic compounds with significant potential for anticancer drug discovery. We will explore established synthetic pathways, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the resulting compounds' biological activities.

Core Synthetic Strategies: From a Single Building Block to a Diverse Library

The chemical reactivity of the terminal amine group in the carbohydrazide moiety is the key to its synthetic versatility. This allows for straightforward, high-yield reactions to generate more complex molecular architectures, primarily through condensation reactions.

Key Synthetic Pathways:

  • Schiff Base Formation: Condensation with a wide range of aromatic and heteroaromatic aldehydes yields pyrazole-based Schiff bases (azines). This is one of the most direct methods to introduce chemical diversity, allowing for the exploration of structure-activity relationships (SAR) by varying the substituents on the aldehyde.

  • Cyclocondensation Reactions: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of new heterocyclic rings. This strategy allows for the creation of novel, fused-ring systems, significantly expanding the chemical space for biological screening.

  • Chalcone-Hybrid Synthesis: Although a multi-step process, the carbohydrazide can be used as a precursor to generate pyrazole-chalcone hybrids. Chalcones are well-established pharmacophores with potent anticancer properties, and their combination with the pyrazole moiety can lead to synergistic effects.[3]

Below is a diagram illustrating the divergent synthetic potential of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

G cluster_0 Synthetic Pathways start 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide schiff Schiff Bases start->schiff + Ar-CHO (Condensation) cyclo Fused Heterocycles (e.g., bis-Pyrazoles) start->cyclo + 1,3-Diketones (Cyclocondensation) chalcone Pyrazole-Chalcone Hybrids start->chalcone (Multi-step transformation & Claisen-Schmidt)

Caption: Divergent synthetic routes from the core pyrazole carbohydrazide scaffold.

Protocol 1: Synthesis of Pyrazole-Based Schiff Bases

Schiff bases derived from pyrazole carbohydrazides have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6] The imine (-N=CH-) linkage is crucial for their biological activity. This protocol details a robust method for their synthesis.

Rationale & Mechanistic Insight

This reaction is a classic acid-catalyzed nucleophilic addition-elimination. The carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. The subsequent elimination of a water molecule from the unstable carbinolamine intermediate drives the reaction to completion, forming the stable imine bond.

Experimental Workflow

workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve carbohydrazide & aldehyde in Ethanol B 2. Add catalytic Glacial Acetic Acid A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor via TLC C->D E 5. Cool to RT D->E F 6. Filter precipitate E->F G 7. Wash with cold Ethanol F->G H 8. Recrystallize G->H

Caption: Step-by-step workflow for the synthesis of pyrazole Schiff bases.

Detailed Step-by-Step Protocol

Materials & Reagents:

ReagentM.W.Amount (1 eq.)Moles (mmol)
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide154.171.54 g10
Substituted Aromatic AldehydeVaries1.0 - 1.1 eq.10 - 11
Absolute Ethanol-30 mL-
Glacial Acetic Acid-3-4 dropsCatalytic

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (1.54 g, 10 mmol) and the selected aromatic aldehyde (10-11 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir to dissolve the reactants.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting materials indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the product in a vacuum oven. The structure can be confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles

Cyclocondensation of hydrazides with β-dicarbonyl compounds is a powerful method for synthesizing new pyrazole rings.[7][8] This protocol utilizes microwave irradiation, a green chemistry technique that significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[1]

Rationale & Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the carbohydrazide with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the remaining nitrogen attacks the second carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring. Microwave energy efficiently couples with the polar reagents, leading to rapid localized heating and dramatically accelerating the reaction rate.

Experimental Workflow

workflow2 cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A 1. Combine carbohydrazide & acetylacetone in Ethanol B 2. Place in microwave vial A->B C 3. Irradiate at 250-300W for 3-5 minutes B->C D 4. Cool to RT C->D E 5. Concentrate solvent D->E F 6. Collect solid product E->F G 7. Recrystallize F->G

Caption: Rapid, microwave-assisted workflow for bis-pyrazole synthesis.

Detailed Step-by-Step Protocol

Materials & Reagents:

ReagentM.W.Amount (1 eq.)Moles (mmol)
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide154.170.77 g5
Acetylacetone (2,4-pentanedione)100.120.55 mL (1.1 eq.)5.5
Absolute Ethanol-10 mL-

Procedure:

  • Reaction Setup: In a 20 mL microwave reaction vial, place 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (0.77 g, 5 mmol) and acetylacetone (0.55 mL, 5.5 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 250-300 W for 3-5 minutes. Monitor the internal temperature and pressure to ensure they remain within safe limits.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Isolation: Open the vial and transfer the contents to a beaker. Reduce the volume of the solvent on a rotary evaporator.

  • Purification: The solid product will precipitate upon cooling. Collect the solid by vacuum filtration and recrystallize from a suitable solvent like ethanol to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3,5-dimethyl-1H-pyrazole using spectroscopic methods.

Anticancer Activity and Biological Insights

Derivatives synthesized from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide have shown promising activity against a range of human cancer cell lines.

Summary of Biological Activity

The anticancer efficacy of these compounds is typically evaluated using the MTT assay, which measures cell viability. The results are often expressed as the IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound TypeRepresentative DerivativeCancer Cell LineIC₅₀ (µM)Reference
Schiff Base Hybrid(E)-N'-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-3,5-dimethyl-1H-pyrazole-4-carbohydrazideCaco-2 (Colon)42.42[4]
Schiff Base Hybrid(E)-N'-(4-(diethylamino)benzylidene)-3,5-dimethyl-1H-pyrazole-4-carbohydrazideA549 (Lung)48.61[4]
Aroyl-Pyrazole3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-olK-562 (Leukemia)4.0[7]

Note: The IC₅₀ values are representative and can vary based on experimental conditions.

Mechanism of Action: Apoptosis Induction

A common mechanism by which these pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by targeting key proteins in the apoptotic pathway. For instance, studies on pyrazole-based Schiff bases have shown they can increase the levels of pro-apoptotic proteins like caspase-3 while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 .[4]

The diagram below illustrates this simplified apoptotic pathway.

pathway compound Pyrazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits caspase Caspase-3 (Pro-apoptotic) compound->caspase activates bcl2->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Simplified mechanism of apoptosis induction by pyrazole derivatives.

Some pyrazole compounds have also been identified as inhibitors of crucial signaling pathways, such as those involving EGFR, which are often overactive in cancer cells.[2] By blocking these pathways, the compounds can halt the uncontrolled proliferation of tumor cells.

Conclusion and Future Directions

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide stands out as a highly valuable and cost-effective starting material for the development of novel anticancer agents. The straightforward and efficient synthetic protocols described herein allow for the rapid generation of diverse chemical libraries of Schiff bases, fused pyrazoles, and other heterocyclic systems. The demonstrated bioactivity of these derivatives, particularly their ability to induce apoptosis in cancer cells with high potency, underscores the therapeutic potential of this chemical class. Future research should focus on expanding the structural diversity through innovative synthetic strategies and conducting in-depth mechanistic studies to identify specific molecular targets, paving the way for the development of next-generation pyrazole-based cancer therapies.

References

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2015). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

  • Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. (2021). Bioorganic Chemistry. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Molecules. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). Journal of the Indian Chemical Society. [Link]

  • Synthesis of Chalcone Mediated Novel Pyrazoline ((3-Aminophenyl)-4, 5-Dihydro-1H-Pyrazole-1-yl Ethanone Derivative) Scaffolds: DFT Study, Insilico Predictions, and Anticancer Activity. (2023). ResearchGate. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2022). RSC Advances. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Chemical synthesis, molecular modelling, and evaluation of anticancer activity of some pyrazol-3-one Schiff base derivatives. (2022). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Sustainability. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). University of Pretoria Repository. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2022). RSC Publishing. [Link]

  • Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. (2014). Asian Journal of Chemistry. [Link]

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. (2010). RSC Publishing. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2021). ResearchGate. [Link]

  • New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. (2023). Bioorganic Chemistry. [Link]

  • Design Synthesis and Evaluation of Anticancer Pyrazole Derivatives of Chalcone Scaffold. (2015). ResearchGate. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2001). MDPI. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). Frontiers in Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Preparation and Application of Schiff Bases using 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of Schiff bases derived from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1] When functionalized as a carbohydrazide and subsequently converted to a Schiff base, the resulting compounds exhibit significant potential in drug discovery, particularly as antimicrobial and anticancer agents. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides a framework for the evaluation of these promising compounds.

Introduction: The Scientific Rationale

The convergence of the pyrazole nucleus and the azomethine linkage (-C=N-) of a Schiff base creates a molecular framework with significant therapeutic potential. The pyrazole ring system is a cornerstone in the development of numerous commercial drugs, valued for its diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The Schiff base moiety is not merely a linker; its imine bond is crucial for the biological activities of many compounds, and its formation provides a straightforward method for generating molecular diversity.

The selection of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide as the starting material is strategic. The dimethyl substitution on the pyrazole ring can enhance lipophilicity and modulate biological activity. The carbohydrazide functional group provides a reactive handle for the facile synthesis of a library of Schiff bases through condensation with a wide array of aldehydes and ketones. This allows for systematic exploration of the structure-activity relationship (SAR) to identify lead compounds for drug development.

Synthesis of Schiff Bases from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: A Step-by-Step Protocol

The synthesis of Schiff bases from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is typically achieved through a condensation reaction with a suitable aldehyde or ketone. The general reaction scheme is illustrated below.

G 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide H₂N-NH-C(=O)-R₁ Schiff_Base Schiff Base R₂R₃C=N-NH-C(=O)-R₁ 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide->Schiff_Base + Aldehyde/Ketone (Solvent, Catalyst, Heat) Aldehyde/Ketone Aldehyde/Ketone R₂-C(=O)-R₃ Water H₂O Schiff_Base->Water -

Figure 1: General reaction scheme for the synthesis of Schiff bases.

Materials and Reagents
  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Absolute Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

General Synthetic Protocol

This protocol is a robust starting point and can be optimized for specific aldehyde/ketone substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1 equivalent) of the desired aldehyde or ketone.

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon.

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for a period of 4-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration. In some cases, pouring the cooled reaction mixture into crushed ice can facilitate precipitation.

  • Purification: Wash the crude product with a small amount of cold ethanol or a sodium bisulfite solution to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Experimental Considerations and Causality
  • Solvent Choice: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing. Methanol can also be used. The choice of solvent can influence the reaction rate and the solubility of the product.

  • Catalyst: Glacial acetic acid is a mild acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. Stronger acids are generally not required and may lead to side reactions.

  • Reaction Time: The reaction time can vary depending on the reactivity of the aldehyde or ketone used. Electron-withdrawing groups on the aromatic ring of the aldehyde can increase its reactivity, potentially shortening the required reaction time.

  • Purification: Recrystallization is a critical step to obtain a pure product. The choice of recrystallization solvent is crucial and should be determined experimentally to ensure high recovery of the purified compound.

Reactant 1Reactant 2 (Example)SolventCatalystReaction Time (Approx.)
3,5-Dimethyl-1H-pyrazole-4-carbohydrazideBenzaldehydeEthanolGlacial Acetic Acid6-8 hours
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide4-ChlorobenzaldehydeEthanolGlacial Acetic Acid4-6 hours
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide4-MethoxybenzaldehydeEthanolGlacial Acetic Acid8-10 hours

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the carbohydrazide's primary amine will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is a singlet in the downfield region (δ 8.0-10.0 ppm) corresponding to the azomethine proton (-CH=N-). The protons of the 3- and 5-methyl groups on the pyrazole ring will appear as singlets, and the aromatic protons of the aldehyde/ketone moiety will be observed in their characteristic regions. The NH proton of the carbohydrazide will also be present, often as a broad singlet.

    • ¹³C NMR: The formation of the Schiff base is confirmed by the signal of the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm. The signals for the pyrazole and aromatic carbons will also be present in their expected regions.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Expected Spectroscopic Data
Spectroscopic TechniqueKey Functional GroupExpected Chemical Shift / Wavenumber
IRC=N (Azomethine)1600-1650 cm⁻¹
¹H NMR-CH=N- (Azomethine proton)δ 8.0-10.0 ppm (singlet)
Pyrazole-CH₃δ 2.2-2.5 ppm (singlets)
-NH- (Amide proton)δ 10.0-12.0 ppm (broad singlet)
¹³C NMR-CH=N- (Azomethine carbon)δ 140-160 ppm
C=O (Amide carbon)δ 160-170 ppm

Applications in Drug Development: Protocols for Biological Evaluation

Schiff bases derived from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide are promising candidates for antimicrobial and anticancer drug discovery.[2][3] The following are standardized protocols for their initial biological screening.

G Synthesis Synthesis of Pyrazole Schiff Base Library Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Screening Characterization->Anticancer MIC MIC Determination Antimicrobial->MIC MTT MTT Assay on Cancer Cell Lines Anticancer->MTT SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MTT->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: Workflow for the biological evaluation of pyrazole Schiff bases.

Protocol for In Vitro Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

4.1.1. Materials and Reagents

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

4.1.2. Experimental Procedure

  • Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Sample Loading: Prepare solutions of the synthesized Schiff bases and the standard antibiotic in DMSO. Add a fixed volume (e.g., 100 µL) of each test solution and the DMSO control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

4.2.1. Materials and Reagents

  • Synthesized Schiff bases

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO₂ incubator

  • Microplate reader

4.2.2. Experimental Procedure

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff bases and the standard drug in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The synthetic route to Schiff bases from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is straightforward and allows for the creation of a diverse library of compounds. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and biological evaluation of these promising molecules. The inherent biological activity of the pyrazole scaffold, combined with the versatility of the Schiff base linkage, makes this class of compounds a fertile ground for the discovery of new therapeutic agents. Rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antioxidant activity of novel pyrazole derivatives. Bioinorganic Chemistry and Applications, 2015, 815487. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-El-Nasser, F. (2014). Synthesis and biological activity of some new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 19(1), 1084-1099. [Link]

  • Karia, F. D., & Shah, A. K. (2019). Synthesis, characterization and biological evaluation of some new pyrazole based Schiff bases. Journal of Saudi Chemical Society, 23(1), 10-19. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(12), 2133. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2012). Synthesis and antimicrobial evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazolo[3,4-d]pyridazine derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 909-915. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2013). Synthesis of new pyrazole, pyrazolyl-thiazole and pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 18(7), 8414-8427. [Link]

Sources

coordination chemistry of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrazole heterocycles and carbohydrazide moieties creates a ligand scaffold of significant interest in coordination chemistry. 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPCH) emerges as a particularly versatile ligand, offering multiple donor sites and the capacity for keto-enol tautomerism, leading to a rich variety of coordination complexes. This guide provides a comprehensive overview of the synthesis, coordination behavior, and characterization of DMPCH-transition metal complexes. We present detailed, field-proven protocols for the synthesis of the ligand and its complexes, explain the causality behind experimental choices, and explore their potential applications in antimicrobial drug development and catalysis.

Introduction: The Scientific Rationale

Pyrazole derivatives are foundational building blocks in medicinal chemistry, recognized as "privileged structures" due to their presence in numerous pharmaceuticals.[1] Their coordination complexes with transition metals often exhibit enhanced biological activity compared to the free ligands, a phenomenon partly explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through cell membranes.[1][2]

The 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide ligand is a trifunctional chelating agent. It possesses:

  • A pyrazole ring with a pyridine-like nitrogen atom (N2) available for coordination.

  • A carbohydrazide side chain (-CO-NH-NH₂) featuring a carbonyl oxygen and two hydrazinic nitrogens.

This structure allows for flexible coordination modes and, critically, the potential for deprotonation and coordination in its enol form. This versatility enables the synthesis of structurally diverse mononuclear or polynuclear complexes with unique electronic and steric properties, making them prime candidates for applications in drug discovery and catalysis.[3][4]

Synthesis of the Ligand: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPCH)

The synthesis of DMPCH is most reliably achieved via a two-step process: (1) formation of the pyrazole ring to create the ethyl ester precursor, followed by (2) reaction with hydrazine hydrate to form the carbohydrazide.

Underlying Chemistry

The initial step involves the synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. While various methods exist, a common route involves the reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine source.[5] The subsequent conversion to the carbohydrazide is a standard nucleophilic acyl substitution, where hydrazine hydrate displaces the ethoxy group of the ester.[6] This reaction is typically performed in an alcohol solvent under reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of DMPCH

Part A: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1 equiv.), triethyl orthoformate (1.2 equiv.), and acetic anhydride (1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 4-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: After cooling to room temperature, add hydrazine hydrate (1 equiv.) dropwise while maintaining the temperature below 40 °C with an ice bath.

  • Cyclization: Once the addition is complete, heat the mixture to reflux in ethanol for 3 hours to facilitate the cyclization reaction.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. The crude product can be collected by filtration and recrystallized from an ethanol/water mixture to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a white solid.

Part B: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPCH)

  • Reagents & Setup: To a 100 mL round-bottom flask, add the synthesized ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equiv.) and absolute ethanol (approx. 10 mL per gram of ester).

  • Hydrazinolysis: Add an excess of hydrazine hydrate (approx. 5-10 equiv.) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's completion by TLC (disappearance of the starting ester spot).

  • Isolation & Purification: Reduce the volume of the solvent under vacuum. The resulting white precipitate is collected by filtration, washed with cold diethyl ether to remove any unreacted hydrazine, and dried in a vacuum desiccator. The product, DMPCH, should be a stable, white crystalline solid.

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Carbohydrazide Synthesis A1 Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride A2 Reflux (4-5h) A1->A2 A3 Add Hydrazine Hydrate A2->A3 A4 Reflux in Ethanol (3h) A3->A4 A5 Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate A4->A5 B1 Dissolve Ester in Ethanol A5->B1 Product from Part A B2 Add Excess Hydrazine Hydrate B1->B2 B3 Reflux (6-8h) B2->B3 B4 Isolate & Purify B3->B4 B5 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide (DMPCH) B4->B5

Caption: Workflow for the two-step synthesis of the DMPCH ligand.

Coordination Behavior of DMPCH

Keto-Enol Tautomerism: The Key to Versatility

The carbohydrazide moiety of the free DMPCH ligand exists predominantly in the keto form. However, in solution and particularly in the presence of a metal ion, it can establish an equilibrium with its enol tautomer.[7][8] Upon coordination, the proton of the enol's hydroxyl group can be lost, allowing the ligand to act as a monobasic anion. This deprotonation is facilitated by the chelate effect and the formation of a stable five- or six-membered ring with the metal center.[9]

This tautomerism is critical as it dictates the coordination mode and the resulting charge of the complex. Spectroscopic analysis, particularly FT-IR, is essential to determine which form is present in the final complex.

Caption: Keto-enol equilibrium of the carbohydrazide moiety.

Potential Coordination Modes

DMPCH can act as a multidentate ligand. The most common coordination modes are:

  • Neutral Bidentate (Keto Form): The ligand coordinates through the carbonyl oxygen and the terminal -NH₂ nitrogen, forming a stable chelate ring. The pyrazole nitrogen remains uncoordinated.

  • Monobasic Bidentate (Enol Form): After deprotonation, the ligand coordinates through the enolic oxygen and the azomethine nitrogen (C=N), creating a highly stable conjugated system. This is a very common mode for carbohydrazide-based ligands.

  • Monobasic Tridentate (Enol Form): The ligand coordinates using the enolic oxygen, the azomethine nitrogen, and the pyridine-like N2 of the pyrazole ring. This mode leads to the formation of two fused chelate rings, resulting in highly stable complexes.

The choice of coordination mode is influenced by the metal ion, the reaction pH, the solvent, and the counter-anion present.

Synthesis of Transition Metal Complexes: A General Protocol

This protocol provides a representative method for synthesizing DMPCH complexes. It can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

Rationale for Experimental Choices
  • Solvent: Methanol or ethanol are commonly used as they effectively dissolve the ligand and most transition metal salts (chlorides, nitrates, acetates).

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often employed for divalent metals, anticipating the formation of [M(L)₂] or [M(HL)₂]X₂ type complexes. However, a 1:1 ratio can be used to target different structures.

  • Temperature: Refluxing provides the necessary activation energy to overcome the kinetic barrier for complexation and ensures the reaction goes to completion.

  • pH: For coordination in the enol form, the pH might be slightly adjusted with a weak base to facilitate deprotonation, although the metal ion itself can often promote this.

Experimental Protocol: Synthesis of a [Cu(DMPCH-H)₂] Complex
  • Ligand Solution: Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (DMPCH) (2 mmol) in hot methanol (20 mL) in a 50 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1 mmol) in methanol (10 mL).

  • Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reaction Completion: Attach a reflux condenser and heat the mixture at reflux for 2-3 hours.

  • Isolation: Allow the mixture to cool to room temperature. Collect the colored precipitate by suction filtration.

  • Purification: Wash the product sequentially with methanol to remove unreacted starting materials, followed by diethyl ether to aid in drying. Dry the final complex in a vacuum oven at 60 °C.

G cluster_0 Solution Preparation cluster_1 Reaction & Isolation A1 Dissolve DMPCH in Hot Methanol B1 Add Metal Solution to Ligand Solution A1->B1 A2 Dissolve Metal Salt (e.g., Cu(OAc)₂) in Methanol A2->B1 B2 Reflux (2-3h) B1->B2 B3 Cool and Filter B2->B3 B4 Wash & Dry B3->B4 B5 Final Metal Complex B4->B5

Caption: General workflow for the synthesis of DMPCH-metal complexes.

Characterization Protocols & Data Interpretation

Thorough characterization is essential to confirm the formation of the complex and elucidate its structure.

Spectroscopic and Physical Analyses

The following table summarizes the key techniques and the insights they provide.

Technique Purpose & Rationale Key Observables for DMPCH Complexes
Elemental Analysis (CHN) Determines the empirical formula. Self-validating: The experimental percentages of C, H, and N must match the calculated values for the proposed complex structure.Confirms the metal-to-ligand ratio (e.g., 1:1 or 1:2).
FT-IR Spectroscopy Identifies the ligand's donor atoms involved in coordination by observing shifts in vibrational frequencies.Disappearance of ν(C=O) and appearance of ν(C=N) (at ~1600-1620 cm⁻¹) confirms enolization.[10] A shift in pyrazole ring vibrations indicates its involvement. New bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations.
UV-Visible Spectroscopy Probes the electronic structure and provides information about the coordination geometry of the metal center.Intra-ligand (π→π) transitions* below 350 nm. New Ligand-to-Metal Charge Transfer (LMCT) bands. For d-block metals, broad, low-intensity d-d transition bands in the visible region are indicative of specific geometries (e.g., octahedral, tetrahedral).
Molar Conductivity Measures the number of ions in solution to determine if the complex is an electrolyte or non-electrolyte.In solvents like DMF or DMSO, low values typically indicate a non-electrolytic nature (anions are coordinated), while high values suggest an electrolytic complex (anions are outside the coordination sphere).
Magnetic Susceptibility Determines the number of unpaired electrons (magnetic moment, µeff) on the metal center.The measured magnetic moment helps to confirm the oxidation state and infer the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).
X-ray Crystallography Provides unambiguous, definitive proof of the molecular structure, including bond lengths, bond angles, and coordination geometry.The ultimate validation of the proposed coordination mode and overall structure.

Application Notes: From Coordination Complex to Bioactive Agent

The structural features of DMPCH-metal complexes make them excellent candidates for biological screening, particularly as antimicrobial agents.

Rationale for Antimicrobial Activity

Metal chelation can significantly enhance the efficacy of a bioactive ligand.[11] The proposed mechanism involves the complex crossing the bacterial cell wall and membrane due to its increased lipophilicity. Inside the cell, the metal ion can dissociate or remain complexed, interfering with vital cellular processes. It can bind to enzymes, disrupt protein synthesis, or interfere with DNA replication, ultimately leading to cell death.[12]

Protocol: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)
  • Preparation: Prepare nutrient agar plates. Inoculate the sterile agar surface uniformly with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Sample Application: Dissolve the DMPCH ligand and its metal complexes in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Disc Placement: Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar plates. Pipette a fixed volume (e.g., 20 µL) of each test solution onto separate discs.

  • Controls: Use a disc with the pure solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity. The results are often compared to the standard antibiotic.[13]

G cluster_0 Mechanism of Action A1 Lipophilic Metal Complex A2 Cell Membrane Penetration A1->A2 A3 Interference with Cellular Processes A2->A3 A4 Enzyme Inhibition A3->A4 A5 DNA Binding/ Cleavage A3->A5 A6 Bacterial Cell Death A4->A6 A5->A6

Caption: Conceptual pathway for the antimicrobial action of metal complexes.

References

  • G. C. Papavassiliou, G. A. Mousdis, G. D. Anyfantis, N. A. Papadopoulos, and Z. G. Fountou, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ResearchGate, 2005. [Online]. Available: [Link]

  • TSI Journals, "SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES," TSI Journals, 2013. [Online]. Available: [Link]

  • A. M. Dghaim, et al., "Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity," RSC Advances, 2022. [Online]. Available: [Link]

  • S. Halder, et al., "Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects," ResearchGate, 2004. [Online]. Available: [Link]

  • S. A. A. Nami and K. S. Siddiqi, "Unique Keto-Enol Tautomerism in Transition Metal Complexes of Cyanoimidodithiocarbonate," ResearchGate, 2006. [Online]. Available: [Link]

  • Request PDF, "Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest," ResearchGate, N/A. [Online]. Available: [Link]

  • Master Organic Chemistry, "Keto-Enol Tautomerism : Key Points," Master Organic Chemistry, 2022. [Online]. Available: [Link]

  • Chemistry LibreTexts, "22.1: Keto-Enol Tautomerism," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • A. M. Dghaim, et al., "Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity," PMC, 2022. [Online]. Available: [Link]

  • G. G. Lobbia, et al., "Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12," MDPI, 2021. [Online]. Available: [Link]

  • F. Marchetti, C. Pettinari, "Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes," OUCI, 2019. [Online]. Available: [Link]

  • Chem Help ASAP, "keto-enol tautomerization," YouTube, 2020. [Online]. Available: [Link]

  • S. M. Gomha, et al., "Anti-inflammatory and antimicrobial activities of novel pyrazole analogues," PMC, 2017. [Online]. Available: [Link]

  • Organic Syntheses, "3,5-dimethylpyrazole," Organic Syntheses, N/A. [Online]. Available: [Link]

  • Google Patents, "Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid," Google Patents, N/A. [Online].
  • SID, "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen," SID, N/A. [Online]. Available: [Link]

  • N. B. Patel, et al., "Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening," IJCPS, 2017. [Online]. Available: [Link]

  • F. Marchetti and C. Pettinari, "Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes," ResearchGate, 2019. [Online]. Available: [Link]

  • Jack Westin, "Keto Enol Tautomerism Of Monosaccharides," Jack Westin, N/A. [Online]. Available: [Link]

  • Google Patents, "Method for preparing 3.5-dimethylpyrazole," Google Patents, N/A. [Online].
  • S. M. Gomha, et al., "Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents," ChemRxiv, 2023. [Online]. Available: [Link]

  • P. S. Mane, et al., "Pyrazole-bridged late first row transition metal complexes derived from hexadentate compartmental ligand: Synthesis, characterization, antibacterial activity, and DNA binding/cleavage studies," ResearchGate, 2015. [Online]. Available: [Link]

  • K. Yamauchi and K. Oohora, "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes," PMC, 2020. [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Development of Agrochemicals from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals derived from the versatile scaffold, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This document outlines the synthesis of the core compound, strategies for derivatization, and detailed protocols for evaluating the biological efficacy of the resulting candidates as herbicides, fungicides, and insecticides. The methodologies described herein are grounded in established scientific principles and aim to facilitate a rational and efficient discovery pipeline.

Introduction: The Potential of Pyrazole-Based Agrochemicals

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, with numerous commercial products featuring this heterocyclic core.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, insecticidal, and acaricidal properties.[3][4][5][6] The carbohydrazide functional group serves as a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.[7]

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a particularly attractive starting material due to its straightforward synthesis and the potential for introducing a variety of substituents at the hydrazide nitrogen. This allows for the systematic investigation of structure-activity relationships (SAR), a critical component in the optimization of lead compounds.[7][8]

Synthesis of the Core Scaffold: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The synthesis of the title compound is a multi-step process that begins with the readily available starting materials, acetylacetone and hydrazine. The following protocol is a robust and scalable method for producing the key intermediate, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, which is subsequently converted to the desired carbohydrazide.

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This initial step involves the Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The ester is then converted to the carbohydrazide via hydrazinolysis.

Protocol:

  • Suspend ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux for 8-12 hours, during which the solid ester will gradually dissolve and a new precipitate of the carbohydrazide may form.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Diagram of the Synthesis Pathway:

Synthesis cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis Acetylacetone Acetylacetone Ethyl_3_5_dimethyl_1H_pyrazole_4_carboxylate Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate Acetylacetone->Ethyl_3_5_dimethyl_1H_pyrazole_4_carboxylate Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Ethyl_3_5_dimethyl_1H_pyrazole_4_carboxylate Carbohydrazide 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide Ethyl_3_5_dimethyl_1H_pyrazole_4_carboxylate->Carbohydrazide Hydrazine Hydrate, Ethanol, Reflux Derivatization Carbohydrazide 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide Schiff_Base Schiff Bases (Hydrazones) Carbohydrazide->Schiff_Base R-CHO or R-CO-R' N_Acyl N-Acyl Derivatives Carbohydrazide->N_Acyl R-COCl or (RCO)2O Thiosemicarbazide Thiosemicarbazides Carbohydrazide->Thiosemicarbazide R-NCS Triazole Triazoles Thiosemicarbazide->Triazole Cyclization

Sources

Application Notes and Protocols for the N-Acylation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Acyl Pyrazole Carbohydrazides

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The N-acylation of pyrazole derivatives, particularly at a carbohydrazide moiety, offers a robust avenue for molecular diversification, enabling the synthesis of novel compounds with potential therapeutic applications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive experimental procedure for the N-acylation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a versatile building block for drug discovery and development.

Reaction Principle: The Nucleophilic Acyl Substitution

The N-acylation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a classic nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The subsequent departure of a leaving group (e.g., chloride or carboxylate) results in the formation of a stable N-acyl carbohydrazide. The reaction is often facilitated by a base to neutralize the acidic byproduct and to enhance the nucleophilicity of the hydrazide.

Experimental Workflow Overview

The synthesis of N-acyl-3,5-Dimethyl-1H-pyrazole-4-carbohydrazide derivatives generally follows a two-step process: first, the synthesis of the starting material, 3,5-Dimethyl-1H-pyrazole, followed by its conversion to the carbohydrazide and subsequent N-acylation.

Workflow cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Carbohydrazide Intermediate cluster_2 N-Acylation cluster_3 Analysis & Purification A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethyl-1H-pyrazole A->B Cyclocondensation C 3,5-Dimethyl-1H-pyrazole D Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate C->D Carboxylation E 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide D->E Hydrazinolysis F 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide H N-Acyl-3,5-Dimethyl-1H-pyrazole-4-carbohydrazide F->H G Acylating Agent (R-COCl) G->H I Crude Product H->I J TLC Monitoring I->J K Purification (Recrystallization/Chromatography) I->K L Characterization (NMR, IR, MS) K->L

Figure 1: A comprehensive workflow for the synthesis and analysis of N-Acyl-3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Detailed Experimental Protocols

Part 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This procedure is adapted from established methods for pyrazole synthesis.[1][2][3]

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Sodium Hydroxide solution

  • Ether

  • Anhydrous potassium carbonate

  • Petroleum ether

Equipment:

  • Round-bottomed flask with reflux condenser

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) with hydrazine hydrate (1 equivalent) in ethanol. Alternatively, dissolve hydrazine sulfate in sodium hydroxide solution.[2]

  • Reaction Conditions: The reaction mixture is typically refluxed for 3 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. If using an aqueous basic solution, the mixture is diluted with water and extracted with ether.[2]

  • Purification: The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from petroleum ether to yield pure 3,5-Dimethyl-1H-pyrazole.[2]

Part 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This part of the procedure involves the introduction of a carbohydrazide functional group at the 4-position of the pyrazole ring. This often proceeds through a carboxylation step followed by hydrazinolysis.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Ethyl chloroformate or similar carboxylating agent

  • Hydrazine hydrate

  • Suitable solvent (e.g., ethanol, methanol)

Procedure: This is a generalized representation. Specific conditions may need to be optimized.

  • Carboxylation: 3,5-Dimethyl-1H-pyrazole is reacted with a carboxylating agent like ethyl chloroformate in the presence of a base to yield ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent such as ethanol or methanol.[1] The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is collected by filtration, washed with a cold solvent, and dried.

Part 3: N-Acylation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This protocol details the final acylation step. The choice of acylating agent will determine the nature of the "R" group in the final product.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or a specific acid chloride of interest)

  • Solvent (e.g., Pyridine, Methanol, or a chlorinated solvent)

  • Base (if not using pyridine as the solvent, e.g., triethylamine)

  • Crushed ice

  • Dilute HCl

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution: Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in a suitable solvent like pyridine in a round-bottomed flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize side reactions.

  • Addition of Acylating Agent: Add the acylating agent (1-1.2 equivalents) dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or as determined by TLC monitoring.[1]

  • Quenching and Precipitation: Pour the reaction mixture into crushed ice. This will precipitate the crude N-acylated product.

  • Neutralization and Filtration: If necessary, neutralize the mixture with a cold dilute acid solution (e.g., 2N HCl).[1] Collect the solid product by filtration.

  • Washing and Drying: Wash the filtered solid successively with cold water to remove any remaining salts and impurities. Dry the product, for instance, by air drying or in a vacuum desiccator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N-acyl-3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Table 1: Summary of Reagents and Conditions for N-Acylation

ParameterRecommended ConditionRationale
Solvent Pyridine, Methanol, EthanolPyridine can act as both solvent and base. Alcohols are good solvents for the starting material.
Acylating Agent Acid Chlorides, AnhydridesHighly reactive electrophiles for efficient acylation.
Temperature 0-5 °C (addition), Room Temp (reaction)Controls reaction rate, minimizes side products.
Base Pyridine, TriethylamineNeutralizes HCl byproduct, enhances nucleophilicity.
Work-up Precipitation in ice-waterEfficiently isolates the solid product.
Purification RecrystallizationEffective method for purifying solid organic compounds.

Characterization and Validation

The structure and purity of the synthesized compounds must be confirmed through various analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching, C=O stretching (amide and pyrazole), and C=N stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[1][4]

Mechanism of N-Acylation

The N-acylation of the carbohydrazide proceeds through a nucleophilic addition-elimination mechanism.

Figure 2: Simplified mechanism of N-acylation of a hydrazide with an acyl chloride.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure the use of anhydrous solvents to prevent hydrolysis of the acylating agent. Optimize the reaction time and temperature. The use of a slight excess of the acylating agent might be beneficial.

  • Product difficult to purify:

    • Cause: Presence of unreacted starting materials or byproducts.

    • Solution: Thorough washing of the crude product is essential. If recrystallization is ineffective, column chromatography may be necessary.

  • Multiple Acylation:

    • Cause: The pyrazole ring nitrogen can also be acylated under certain conditions.

    • Solution: The carbohydrazide nitrogen is generally more nucleophilic. Using controlled stoichiometry and mild reaction conditions can favor acylation at the desired position.

Conclusion

This application note provides a detailed and scientifically grounded procedure for the N-acylation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can confidently synthesize a diverse range of N-acyl pyrazole derivatives for further investigation in drug discovery and materials science.

References

  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition, 44(33), 5176-86. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Kowalski, P., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]

  • Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. [Link]

  • Gazzola, S., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC. [Link]

  • Rahman, M. M., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]

  • Patel, H., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Katritzky, A. R., & Fali, C. N. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. [Link]

  • RSC Publishing. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]

  • Laha, J. K., et al. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole.
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • TCC. (n.d.). Carbohydrazide Powder vs Hydrazine: Which is Better?. TCC. [Link]

  • RxMarine. (n.d.). Why Carbohydrazide is better substitute of Hydrazine?. THINK RXMARINE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Green Chemistry (RSC Publishing). (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. [Link]

  • PubMed. (2001). Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative. PubMed. [Link]

  • Patel, V. K., et al. (2018). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • Kulkarni, S., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Drug Development and Research. [Link]

  • September 2019. (2019). Carbohydrazide Vs Hydrazine: A Comparative Study. Scribd. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. JOCPR. [Link]

Sources

Catalytic Applications of Metal Complexes with 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Carbohydrazide Ligands in Catalysis

The integration of a pyrazole nucleus with a carbohydrazide moiety in the ligand 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide offers a unique constellation of donor atoms, making it a compelling candidate for the development of novel transition metal catalysts. The pyrazole ring provides a robust, aromatic scaffold with two nitrogen atoms capable of coordination, while the carbohydrazide group introduces additional nitrogen and oxygen donors. This multidentate character allows for the formation of stable, well-defined metal complexes with diverse geometries. The electronic properties of the pyrazole ring, which can be tuned through substitution, and the inherent reactivity of the carbohydrazide group, pave the way for the design of catalysts for a range of organic transformations. This guide provides detailed application notes and protocols for the synthesis and catalytic use of metal complexes derived from this promising ligand, with a focus on oxidation and cross-coupling reactions. The protocols are based on established methodologies for related pyrazole-based catalysts and are intended to serve as a robust starting point for further research and development.

Part 1: Synthesis of the Ligand and its Metal Complexes

The journey into the catalytic applications of these complexes begins with the synthesis of the core ligand, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, and its subsequent coordination to various metal centers.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The synthesis of the title ligand can be approached through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below, based on established procedures for related pyrazole derivatives.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Rationale: This protocol follows a common pathway for the synthesis of pyrazole derivatives, starting with the condensation of a β-diketone with a hydrazine source to form the pyrazole core. Subsequent functionalization at the 4-position and conversion to the carbohydrazide provides the desired ligand.

Materials:

  • Acetylacetone

  • Hydrazine hydrate or hydrazine sulfate

  • Ethanol or aqueous alkali

  • Reagents for C-4 functionalization (e.g., Vilsmeier-Haack or Friedel-Crafts acylation reagents)

  • Oxidizing agent (if necessary)

  • Thionyl chloride or similar activating agent

  • Hydrazine hydrate

Step-by-Step Procedure:

  • Synthesis of 3,5-Dimethylpyrazole:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1 equivalent) to the solution. An exothermic reaction may occur.

    • Reflux the mixture for 3 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole. The product can be purified by recrystallization or distillation.[2][3]

  • Functionalization at the C-4 Position:

    • Introduce a carboxyl group or a precursor at the 4-position of the 3,5-dimethylpyrazole ring. This can be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or a Friedel-Crafts acylation. The choice of method will depend on the desired scale and available reagents.

  • Conversion to Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate:

    • Esterify the carboxylic acid group at the 4-position using standard methods, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Formation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide:

    • To a solution of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (5-10 equivalents).

    • Reflux the mixture for 4-6 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The carbohydrazide product is expected to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of Transition Metal Complexes

The synthesized ligand can be used to prepare a variety of transition metal complexes. The choice of metal will dictate the potential catalytic applications. Here, we provide a general protocol for the synthesis of a copper(II) complex, which is often implicated in oxidation catalysis.

Protocol 2: Synthesis of a Cu(II) Complex with 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Rationale: This protocol describes a straightforward method for the synthesis of a copper(II) complex. The carbohydrazide ligand is expected to act as a chelating agent, coordinating to the copper center through its nitrogen and oxygen atoms.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O, Cu(OAc)₂·H₂O)

  • Methanol or ethanol

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (2 equivalents) in warm methanol in a round-bottom flask.

  • In a separate flask, dissolve the copper(II) salt (1 equivalent) in methanol.

  • Slowly add the methanolic solution of the copper(II) salt to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction.[4]

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the precipitate with cold methanol and dry it in a desiccator.

Characterization: The resulting complex should be characterized by FT-IR spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination), elemental analysis, and magnetic susceptibility measurements. Single-crystal X-ray diffraction would provide definitive structural information.

Part 2: Catalytic Applications and Protocols

Metal complexes derived from 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide are promising candidates for a variety of catalytic transformations. Below are detailed protocols for evaluating their efficacy in oxidation and cross-coupling reactions, adapted from established procedures for structurally similar pyrazole-based catalysts.

Oxidation of Alcohols

Copper complexes are well-known catalysts for the oxidation of alcohols to aldehydes and ketones, which are fundamental transformations in organic synthesis.[5]

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

Rationale: This protocol provides a method to screen the catalytic activity of the synthesized copper complex in the oxidation of a model substrate, benzyl alcohol, using a common oxidant.

Materials:

  • Synthesized Cu(II) complex of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Benzyl alcohol

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂))

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Gas chromatograph (GC) for reaction monitoring

Step-by-Step Procedure:

  • In a reaction vial, add the synthesized Cu(II) complex (1-5 mol%).

  • Add the solvent, followed by benzyl alcohol (1 mmol).

  • Add the oxidant (e.g., TBHP, 2 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction and analyze the final product mixture to determine the conversion and selectivity for benzaldehyde.

Data Presentation:

CatalystSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)
Cu(II)-complexBenzyl alcoholTBHP706Data to be filledData to be filled
.....................
Catechol Oxidase Mimicry

The oxidation of catechols to quinones is a biologically important reaction catalyzed by the copper-containing enzyme catechol oxidase. Pyrazole-based copper complexes have shown promise as mimics of this enzyme.[1][6]

Protocol 4: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)

Rationale: This protocol uses a common substrate to evaluate the catecholase activity of the synthesized copper complex by monitoring the formation of the corresponding quinone spectrophotometrically.

Materials:

  • Synthesized Cu(II) complex

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol or other suitable solvent

  • UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Prepare a stock solution of the Cu(II) complex and 3,5-DTBC in methanol.

  • In a quartz cuvette, place the methanolic solution of the complex.

  • Initiate the reaction by adding the 3,5-DTBC solution.

  • Immediately start monitoring the increase in absorbance at the λmax of the corresponding quinone (around 400 nm) over time using a UV-Vis spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

Data Presentation:

CatalystSubstrateSolventInitial Rate (μmol L⁻¹ min⁻¹)
Cu(II)-complex3,5-DTBCMethanolData to be filled
............
Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes with nitrogen-containing ligands are workhorses in modern organic synthesis, particularly for C-C and C-N bond formation.[7][8][9] The pyrazole-carbohydrazide ligand could serve as a valuable ligand in such reactions.

Protocol 5: Suzuki-Miyaura Cross-Coupling Reaction

Rationale: This protocol outlines a general procedure to test the efficacy of a palladium complex of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Synthesized Pd(II) complex of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (or in situ generation from a Pd precursor and the ligand)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane/water mixture)

  • GC-MS for product analysis

Step-by-Step Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the Pd(II) complex (0.1-1 mol%), the aryl halide (1 mmol), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the degassed solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Characterize the product and determine the yield.

Data Presentation:

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
Pd(II)-complexBromobenzenePhenylboronic acidK₂CO₃Toluene100Data to be filled
.....................

Part 3: Mechanistic Considerations and Workflow Visualization

Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts.

Proposed Catalytic Cycle for Alcohol Oxidation

The copper-catalyzed oxidation of alcohols is believed to proceed through a cycle involving the coordination of the alcohol to the copper center, followed by deprotonation and subsequent oxidation.

G CuII_L Cu(II)-L Complex CuII_ROH [Cu(II)-L(ROH)] CuII_L->CuII_ROH Alcohol Coordination CuII_RO [Cu(II)-L(RO⁻)] CuII_ROH->CuII_RO -H⁺ CuI_L Cu(I)-L Complex CuII_RO->CuI_L Reductive Elimination Product Aldehyde/Ketone CuII_RO->Product CuI_L->CuII_L Oxidation Oxidant Oxidant (e.g., TBHP) Reduced_Oxidant Reduced Oxidant

Caption: Proposed catalytic cycle for the copper-catalyzed oxidation of alcohols.

General Experimental Workflow

A typical workflow for screening the catalytic activity of the synthesized metal complexes is depicted below.

G cluster_synthesis Synthesis cluster_catalysis Catalysis Ligand_Synth Ligand Synthesis Complex_Synth Metal Complex Synthesis Ligand_Synth->Complex_Synth Characterization Characterization (NMR, IR, MS) Complex_Synth->Characterization Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent, etc.) Characterization->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup Work-up and Purification Reaction_Monitoring->Workup Product_Analysis Product Analysis (GC-MS, NMR) Workup->Product_Analysis

Caption: General workflow for synthesis and catalytic testing.

Conclusion and Future Outlook

The metal complexes of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide represent a promising, yet underexplored, class of catalysts. The protocols outlined in this guide provide a solid foundation for their synthesis and for the systematic evaluation of their catalytic activity in key organic transformations. Future research should focus on expanding the library of metal complexes with different transition metals, fine-tuning reaction conditions for optimal performance, and conducting detailed mechanistic studies to elucidate the role of the ligand in the catalytic cycle. Furthermore, the synthesis of Schiff base derivatives from the carbohydrazide moiety and their corresponding metal complexes opens another avenue for exploring novel catalytic applications.[10][11][12] The insights gained from these studies will undoubtedly contribute to the development of more efficient and selective catalysts for a wide range of chemical processes.

References

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4): 879-884. (Link not available)
  • Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. Inorganic Chemistry, 2020, 59(17): 12586–12597. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc., 2013. (Link not available)
  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 2017, 7(76): 48268-48276. [Link]

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(10): o2520. [Link]

  • Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. Transition Metal Chemistry, 2008, 33(1): 99-106. (Link not available)
  • Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. Journal of Coordination Chemistry, 2018, 71(16-18): 2784-2803. (Link not available)
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura coupling and iron-catalyzed reduction. The Journal of Organic Chemistry, 2018, 83(1): 450-463. [Link]

  • catena-Poly[[tetrakis(3,5-dimethyl-1H-pyrazole-κN 2)copper(II)]-di-μ-sulfato-κ4O:O′]. IUCrData, 2019, 4(11): x191001. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2003, 2003(11): 116-125. (Link not available)
  • A Copper-Catalyzed Aerobic Oxidative Annulation Reaction for the Synthesis of Pyrazoles. Chinese Journal of Chemistry, 2018, 36(11): 1031-1034. [Link]

  • Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. New Journal of Chemistry, 2018, 42(13): 10815-10824. [Link]

  • Cu(II) and Fe(III) Complexes Derived from N-Acetylpyrazine-2-Carbohydrazide as Efficient Catalysts Towards Neat Microwave Assisted Oxidation of Alcohols. Catalysts, 2020, 10(1): 88. [Link]

  • 3,5-DIMETHYLPYRAZOLE. Organic Syntheses, 1963, 43: 33. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 2023, 13(4): 734. [Link]

  • Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research, 2022, 8(2): 159-166. (Link not available)
  • Method for preparing 3.5-dimethylpyrazole.
  • Transition metal complexes with pyrazole derivatives as ligands.
  • Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N-Propargyl Hydrazides. Organic Letters, 2015, 17(24): 6090–6093. [Link]

  • Metal Centers Drive Selectivity of Electrocatalytic Oxygen Reduction Reaction Promoted by Tetrapyrazinoporphyrazine Complexes. ChemCatChem, 2023, 15(19): e202300735. [Link]

  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 2023, 21(16): 3373-3382. [Link]

  • Combined experimental and computational modeling studies on 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester. International Journal of Quantum Chemistry, 2012, 112(14): 2697-2706. (Link not available)
  • 6-(3,5-diphenyl-1H-pyrazole-1-yl)pyrimidine: Synthesis and Catalytic Activity in Ethylene Polymerization Reactionpolymerization Reaction. Russian Journal of Coordination Chemistry, 2007, 33(8): 601-606. (Link not available)
  • Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. New Journal of Chemistry, 2021, 45(3): 1464-1475. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and achieve higher yields.

I. Synthesis Overview & Common Challenges

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the final product. The general synthetic route involves the formation of the pyrazole ring, followed by the introduction of the carbohydrazide functional group.

Key Reaction Steps:
  • Formation of 3,5-Dimethyl-1H-pyrazole: This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydrazine.[1][2][3]

  • Introduction of the Carboxylate Group: A carboxylate group is introduced at the 4-position of the pyrazole ring. This can be accomplished through various methods, including the use of triethyl orthoformate and subsequent hydrolysis.[4][5]

  • Esterification: The carboxylic acid is often converted to an ester, such as an ethyl ester, to facilitate the subsequent reaction with hydrazine.

  • Formation of the Carbohydrazide: The final step involves the reaction of the pyrazole-4-carboxylate ester with hydrazine hydrate to yield the desired 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.[6][7]

Common Challenges Affecting Yield:
  • Side Reactions: Competing reactions can lead to the formation of unwanted byproducts, reducing the overall yield.

  • Incomplete Reactions: Failure of any of the reaction steps to go to completion will result in a lower yield of the final product.

  • Purification Losses: Product loss during workup and purification steps can significantly impact the final isolated yield.

  • Reagent Quality: The purity of starting materials and reagents is crucial for a successful synthesis.

Below is a visual representation of the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2 & 3: Carboxylation & Esterification cluster_2 Step 4: Carbohydrazide Formation A Acetylacetone C 3,5-Dimethyl-1H-pyrazole A->C Condensation B Hydrazine B->C E Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate C->E Formylation & Esterification D Reagents for C4-functionalization (e.g., Triethyl orthoformate) D->E G 3,5-Dimethyl-1H-pyrazole- 4-carbohydrazide E->G Hydrazinolysis F Hydrazine Hydrate F->G

Caption: General workflow for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low yield in the formation of 3,5-Dimethyl-1H-pyrazole (Step 1).
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Consider extending the reaction time or moderately increasing the temperature if the reaction stalls.The condensation of acetylacetone and hydrazine requires sufficient time and energy to proceed to completion. TLC allows for real-time monitoring of the consumption of starting materials.
Side reactions Control the reaction temperature carefully. The reaction with hydrazine hydrate can be exothermic; adding the hydrazine dropwise at a controlled temperature (e.g., 15°C) can minimize side product formation.[3] Using hydrazine sulfate in an aqueous alkali solution is a milder alternative.[3]High temperatures can promote the formation of undesired byproducts. A controlled addition of hydrazine maintains a steady reaction rate and temperature.
Poor quality of reagents Ensure that the acetylacetone and hydrazine are of high purity. Distill acetylacetone if necessary. Use freshly opened or properly stored hydrazine.Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.
Problem 2: Difficulty in introducing the carboxylate group at the 4-position (Step 2).
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient formylation Ensure anhydrous conditions when using reagents like triethyl orthoformate and acetic anhydride.[4][5] The reaction often requires heating to drive it to completion.Water can react with acetic anhydride and triethyl orthoformate, reducing their effectiveness in the formylation reaction.
Incorrect stoichiometry Carefully control the molar ratios of the pyrazole, triethyl orthoformate, and acetic anhydride as specified in established protocols.[4]The stoichiometry of the reactants is critical for achieving a high conversion to the desired product.
Suboptimal reaction conditions Optimize the reaction temperature and time. Some procedures specify refluxing for several hours to ensure complete conversion.[4]The rate of the formylation reaction is dependent on both temperature and time. Insufficient heating or reaction time will result in incomplete conversion.
Problem 3: Low yield during the formation of the carbohydrazide (Step 4).
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete hydrazinolysis Use a sufficient excess of hydrazine hydrate. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice to drive the reaction to completion.[6][7]The reaction between the ester and hydrazine hydrate is an equilibrium process. Using an excess of hydrazine hydrate shifts the equilibrium towards the product side (Le Chatelier's principle).
Hydrolysis of the ester Ensure the reaction is carried out under conditions that favor hydrazinolysis over hydrolysis. The use of absolute ethanol as a solvent is recommended.[7]The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid, which will not react with hydrazine to form the carbohydrazide.
Product solubility The product, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, may precipitate out of the reaction mixture upon cooling. Ensure complete precipitation by cooling the mixture thoroughly before filtration.Maximizing the recovery of the precipitated product is essential for achieving a high isolated yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the reaction of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate?

A1: Absolute ethanol is a commonly used and effective solvent for this reaction.[7] It is a good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion. Using an anhydrous solvent minimizes the risk of ester hydrolysis.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding to the next step.

Q3: Are there any safety precautions I should be aware of when working with hydrazine?

A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with acetylacetone can be exothermic and potentially violent, so controlled addition and temperature monitoring are crucial.[3]

Q4: My final product is off-white or yellowish. How can I improve its purity and color?

A4: The color of the final product can be an indication of impurities. Recrystallization is an effective method for purifying the 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. A suitable solvent system for recrystallization, such as ethanol or an ethanol/water mixture, should be determined experimentally to achieve a pure, crystalline product.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from established procedures.[3]

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add acetylacetone (0.50 mol) dropwise from the dropping funnel while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (1 x 125 mL, then 4 x 40 mL).

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to obtain crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide from the corresponding ethyl ester

This protocol is based on general methods for carbohydrazide synthesis.[6][7]

  • In a round-bottomed flask equipped with a reflux condenser, dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain reflux for several hours (monitor by TLC until the starting ester is consumed).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum to obtain 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Below is a diagram illustrating the troubleshooting logic for this synthesis.

Troubleshooting_Logic cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2/3 cluster_Step4 Troubleshooting Step 4 cluster_Purification Troubleshooting Purification Start Low Final Yield Step1 Check Yield of Step 1: 3,5-Dimethyl-1H-pyrazole Start->Step1 Step2 Check Yield of Step 2/3: Carboxylation/Esterification Start->Step2 Step4 Check Yield of Step 4: Carbohydrazide Formation Start->Step4 Purification Review Purification/ Workup Procedure Start->Purification S1_Cause1 Incomplete Reaction? (Monitor by TLC) Step1->S1_Cause1 S1_Cause2 Side Reactions? (Control Temperature) Step1->S1_Cause2 S1_Cause3 Reagent Quality? Step1->S1_Cause3 S2_Cause1 Inefficient Formylation? (Anhydrous Conditions) Step2->S2_Cause1 S2_Cause2 Incorrect Stoichiometry? Step2->S2_Cause2 S4_Cause1 Incomplete Hydrazinolysis? (Excess Hydrazine, Reflux) Step4->S4_Cause1 S4_Cause2 Ester Hydrolysis? (Anhydrous Solvent) Step4->S4_Cause2 P_Cause1 Product Loss during Extraction/Filtration? Purification->P_Cause1 P_Cause2 Inefficient Recrystallization? Purification->P_Cause2

Caption: Troubleshooting decision tree for improving the yield of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Google Patents. (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from

Sources

Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, validated protocol to help you achieve high purity for your target compound. Our approach is grounded in fundamental chemical principles and validated by published methodologies to ensure you can trust the guidance provided.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My product oiled out or formed a gooey precipitate during recrystallization instead of forming crystals. What went wrong?

  • Expert Analysis: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities that depress the melting point of the mixture. The high concentration of impurities can disrupt the crystal lattice formation, leading to an amorphous or oily precipitate.

  • Solution Pathway:

    • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

    • Solvent System Re-evaluation: If the issue persists, your chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or use a co-solvent system. For example, if you are using ethanol, try adding a non-polar solvent like hexane dropwise to the hot, dissolved solution until it just turns cloudy (the cloud point), then add a drop or two of ethanol to clarify and allow it to cool slowly.

Question 2: After a single recrystallization, my product's purity (as checked by TLC or NMR) has barely improved. How can I remove persistent impurities?

  • Expert Analysis: This indicates that the impurities have very similar solubility profiles to your desired product in the chosen solvent system. A common impurity is the starting ester (e.g., ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate), which may co-crystallize with the carbohydrazide product. The direct conversion from the ester to the hydrazide can sometimes be challenging and incomplete.[1]

  • Solution Pathway:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities. A silica gel column is standard.[2][3] Start with a non-polar eluent (e.g., hexane/ethyl acetate 8:2) and gradually increase the polarity. The less polar ester will elute before the more polar carbohydrazide. Monitor the fractions by TLC to isolate the pure product.[4]

    • Acid-Base Extraction: Leverage the basicity of the hydrazide group. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate). Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic carbohydrazide will be protonated and move into the aqueous layer, while the neutral ester impurity remains in the organic layer.[5][6] Separate the layers, then neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the pure carbohydrazide. Filter, wash with water, and dry the purified product.

    • Iterative Recrystallization: While less efficient, performing a second recrystallization with a different solvent system may help. If you used ethanol first, try a mixture like methanol/water.

Question 3: My final yield after purification is extremely low. What are the common causes and how can I improve recovery?

  • Expert Analysis: Significant product loss during purification is a frequent challenge. The primary causes during recrystallization are: using an excessive volume of solvent, cooling the solution too rapidly leading to the formation of fine, hard-to-filter crystals, and premature crystallization during a hot filtration step.

  • Solution Pathway:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep a significant portion of your product dissolved even after cooling.

    • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, more easily filterable crystals and improves purity by excluding impurities from the growing crystal lattice.

    • Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath or in an oven) to prevent the product from crashing out on the cold glass.

    • Recover from Mother Liquor: The filtrate (mother liquor) after crystallization often contains a substantial amount of dissolved product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide?

The impurity profile depends on the synthetic route. A common synthesis involves the reaction of a 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ester with hydrazine hydrate.[1][4] Therefore, the most likely impurities are:

  • Unreacted Starting Materials: Ethyl or methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Precursors: 3,5-dimethylpyrazole, which is formed from acetylacetone and hydrazine.[7][8]

  • Side-Reaction Products: Small amounts of isomeric pyrazoles or products from hydrazine degradation.

Q2: Which purification method is better for my needs: recrystallization or column chromatography?

This choice depends on your scale, required purity, and the nature of the impurities.

  • Recrystallization: Ideal for larger quantities (multi-gram scale) and for removing impurities with significantly different solubility profiles. It is generally faster and more cost-effective than chromatography. A successful recrystallization can yield highly pure material.[9]

  • Column Chromatography: The preferred method for small-scale purification (milligram to gram scale) and for separating mixtures of compounds with very similar properties (e.g., close Rƒ values on a TLC plate).[3][4] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.

Q3: Can acid-base extraction be used as a primary purification method?

Yes, acid-base extraction is a powerful technique for this specific molecule due to the basic nitrogen atoms in the hydrazide moiety.[6] It is particularly effective at removing neutral or acidic impurities, such as the starting ester. This method can be used on its own for a significant purity boost or as a preliminary clean-up step before a final recrystallization to achieve analytical purity.

Q4: How should I monitor the purity of my product during the process?

Thin-Layer Chromatography (TLC) is the most common and effective technique.[2] Use a silica gel plate and an appropriate mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The purified product should appear as a single spot. You can visualize the spots using a UV lamp or an iodine chamber. Comparing the crude material lane with the purified material lane will clearly show the removal of impurities. For definitive structural confirmation and purity assessment, NMR spectroscopy is the gold standard.[10]

Validated Protocol: High-Purity Recrystallization

This protocol provides a reliable, step-by-step method for the purification of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide via recrystallization.

Materials:

  • Crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Ethanol (95% or absolute) or Methanol

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold. Ethanol and methanol are often effective for pyrazole derivatives.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol needed to completely dissolve the solid. Keep the solution gently boiling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated clean flask to remove them.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Large, well-defined crystals should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Data Summary: Solvent Selection for Purification

Purification MethodSolvent/Eluent SystemAdvantagesDisadvantagesExpected Purity
Recrystallization Ethanol or MethanolHigh recovery for large scales; cost-effective; yields highly crystalline material.[4][9]May not remove impurities with similar solubility; potential for low yield if not optimized.>98% (if impurities are suitable)
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient (e.g., 2:8 to 1:1)Excellent separation of closely related compounds; high purity achievable.[3][4]Labor-intensive; requires large solvent volumes; less suitable for >5g scale.>99%
Acid-Base Extraction Dichloromethane & 1M HCl (aq)Excellent for removing neutral/acidic impurities (like starting ester); fast and scalable.[5]May not remove basic impurities; requires subsequent neutralization and isolation steps.>95% (often used as pre-purification)

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Purification_Workflow crude Crude Product tlc Assess Purity (TLC) crude->tlc acid_base Acid-Base Wash (Optional Pre-treatment) crude->acid_base Ester impurity suspected recrystallize Recrystallization tlc->recrystallize Few spots, distinct Rƒ chromatography Column Chromatography tlc->chromatography Multiple/close spots pure_product Pure Product (>98%) recrystallize->pure_product chromatography->pure_product acid_base->tlc

Caption: Decision workflow for purifying crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). Tsi-journals.com. [Link]

  • Barattucci, A., Bonaccorso, C., Consiglio, G., & Spitale, A. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC. [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Reddy, K. S. K., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345–8351. [Link]

  • Gouda, M. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]

  • Libretexts. (2021). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. [Link]

  • Acid-Base Extraction. (n.d.). [Link]

  • Panda, N., & Jena, A. K. (2012). An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. The Journal of Organic Chemistry, 77(20), 9401–9406. [Link]

  • Bairagi, M., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 19(21), 5122–5127. [Link]

Sources

identifying common side products in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide from its typical precursor, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, and hydrazine hydrate.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired carbohydrazide. What are the primary causes and how can I fix them?

A: Low yield is a frequent issue that can typically be traced to one of three factors: incomplete reaction, suboptimal reaction conditions, or loss of product during the workup and purification stages.

  • Causality - Incomplete Reaction: The conversion of an ester to a carbohydrazide via hydrazinolysis is a nucleophilic acyl substitution. For the reaction to proceed to completion, the hydrazine must effectively attack the electrophilic carbonyl carbon of the ester. If the reaction time is too short or the temperature is too low, you will be left with a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting ester. The disappearance of the starting material spot is a key indicator of completion.

    • Temperature and Time: The reaction is commonly performed in a refluxing solvent like ethanol.[1][2] Ensure the mixture reaches and maintains a gentle reflux. If the reaction is sluggish at the solvent's boiling point, a longer reaction time (e.g., 8-12 hours) may be necessary.

    • Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or verify the concentration of your current stock.

Issue 2: Product Contamination & Side Reactions

Q: My post-reaction analysis (NMR/LCMS) shows multiple peaks, indicating an impure product. What are the likely side products and how are they formed?

A: Impurities in this synthesis are almost always predictable byproducts of competing reaction pathways. The three most common impurities are unreacted starting material, a hydrolyzed acid, and a di-acylated hydrazine species.[3]

  • Unreacted Starting Material (Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate): As discussed above, this is a result of an incomplete reaction.

  • Hydrolyzed Acid (3,5-Dimethyl-1H-pyrazole-4-carboxylic acid):

    • Mechanism: Hydrazine hydrate is an aqueous solution and is basic. Under prolonged heating in the presence of water, the ethyl ester can undergo base-mediated hydrolysis to form the corresponding carboxylic acid. This acid is unreactive towards hydrazine under these conditions and will remain as an impurity.

  • Di-acylated Hydrazine (N,N'-bis(3,5-dimethyl-1H-pyrazole-4-carbonyl)hydrazine):

    • Mechanism: This is the most common process-related impurity. Hydrazine (H₂N-NH₂) has two nucleophilic -NH₂ groups. After the first acylation forms the desired product, the remaining -NH₂ group of the product can act as a nucleophile and attack a second molecule of the ethyl ester. This forms a symmetrical, dimeric byproduct.[4][5]

Q: How can I specifically prevent the formation of the di-acylated hydrazine byproduct?

A: The formation of the di-acylated byproduct is a classic example of a competitive reaction. To favor the desired mono-acylation, you must use Le Châtelier's principle to your advantage by manipulating the concentration of the reactants.

  • Expert Recommendation: The most effective strategy is to use a significant excess of hydrazine hydrate. A molar ratio of 5 to 10 equivalents of hydrazine hydrate relative to the pyrazole ester is recommended. This large excess statistically ensures that an ester molecule is more likely to encounter a fresh hydrazine molecule rather than the already-acylated product molecule, thus minimizing the formation of the dimer.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this reaction? A: Ethanol is the most commonly cited solvent for this transformation. It effectively dissolves the starting pyrazole ester and is miscible with hydrazine hydrate. The reaction is typically run at the reflux temperature of ethanol (approximately 78 °C) to ensure a sufficient reaction rate.

Q: Is the reaction exothermic? A: While the reaction between some esters and hydrazine can be exothermic, this specific transformation is generally manageable.[6] However, as a matter of good laboratory practice, especially on a larger scale, consider adding the hydrazine hydrate portion-wise to the heated solution of the ester to maintain control over the reaction exotherm.

Q: What is the most effective method for purifying the final 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide? A: The product is a solid at room temperature. The most common and effective purification method is recrystallization .

  • Solvent Choice: Ethanol or a mixed solvent system of ethanol and water is typically effective. The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly. The pure carbohydrazide will crystallize out, leaving the more soluble impurities (like the starting ester and traces of the di-acylated byproduct) in the mother liquor.

  • Workup Considerations: Upon cooling the reaction mixture, the product often precipitates directly from the solution. It can be collected by vacuum filtration and then washed with cold ethanol or water to remove excess hydrazine before recrystallization.[7]

Section 3: Key Experimental Protocols

Protocol 3.1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Solvent: Add ethanol (approx. 10 mL per gram of ester) to the flask.

  • Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 5.0 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain this temperature for 4-6 hours.

  • Monitoring: Periodically check the reaction progress by TLC (see Protocol 3.2). The reaction is complete when the starting ester spot is no longer visible.

  • Isolation: Once complete, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30-60 minutes. A white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by cold ethanol, to remove excess hydrazine and other soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude carbohydrazide.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide as a white crystalline solid.

Protocol 3.2: Thin-Layer Chromatography (TLC) Monitoring
  • Eluent System: A mixture of Ethyl Acetate/Hexane (e.g., 70:30 or 80:20 v/v) is a good starting point.

  • Spotting: On a TLC plate, spot the starting pyrazole ester (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in the chosen eluent system.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting ester will be less polar (higher Rf) than the highly polar carbohydrazide product (lower Rf, often close to the baseline). The reaction is complete when the SM spot in the RM lane has disappeared.

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the synthesis workflow and the mechanistic landscape of the reaction, including undesirable side reactions.

Diagram 4.1: General Synthesis Workflow

SynthesisWorkflow Start Starting Materials: - Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate - Hydrazine Hydrate - Ethanol Reaction Reaction Step: Reflux for 4-6h Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling & Precipitation Monitoring->Workup Complete Purification Filtration & Washing Workup->Purification Final Recrystallization from Ethanol Purification->Final Product Pure 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Final->Product

Caption: Workflow for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Diagram 4.2: Competing Reaction Pathways

ReactionMechanisms cluster_main Main & Side Reactions Ester Pyrazole Ester Product Desired Product (Carbohydrazide) Ester->Product Desired Path (Mono-acylation) Acid Side Product 2 (Hydrolyzed Acid) Ester->Acid Competitive Path (Hydrolysis) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product Desired Path (Mono-acylation) Dimer Side Product 1 (Di-acylated Hydrazine) Product->Dimer Competitive Path (Di-acylation) Ester2 Pyrazole Ester Ester2->Dimer Competitive Path (Di-acylation) Water Water (from Hydrazine Hydrate) Water->Acid Competitive Path (Hydrolysis)

Sources

Technical Support Center: Crystallization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material. As a molecule with significant hydrogen bonding capabilities, its crystallization requires a nuanced understanding of solvent interactions and thermal dynamics. This document provides in-depth, field-proven insights to troubleshoot common issues and establish robust crystallization protocols.

Frequently Asked Questions (FAQs): First Principles

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide that govern its crystallization behavior.

Q1: What are the key structural features of this molecule that influence solvent selection?

A1: The molecule possesses several key functional groups that dictate its polarity and intermolecular interactions:

  • Pyrazole Ring: A heterocyclic aromatic ring with two nitrogen atoms. The N-H group is a hydrogen bond donor.

  • Carbohydrazide Moiety (-CONHNH₂): This group is highly polar and features multiple hydrogen bond donors (N-H) and acceptors (C=O).

  • Methyl Groups: Two methyl groups on the pyrazole ring add some nonpolar character.

The prevalence of hydrogen bond donors and acceptors suggests that polar solvents, particularly polar protic solvents that can engage in hydrogen bonding, will be most effective.[1] Solvents like ethanol and methanol are excellent starting points.[2][3]

Q2: Why is slow crystal growth so critical for this compound?

A2: Slow crystal growth is essential for achieving high purity and well-ordered crystals. The multiple hydrogen bonding sites on 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide mean that molecules in solution must have sufficient time to orient themselves correctly to fit into the growing crystal lattice. Rapid precipitation, or "crashing out," traps solvent molecules and impurities within the lattice, leading to an amorphous powder or poor-quality microcrystals.[4]

Troubleshooting Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in a question-and-answer format.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

G start Start with Crude Product solvent_screen Solvent Screening (e.g., EtOH, MeOH, Acetone, Ethyl Acetate) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cool to RT, then 0-4°C dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success oil Product 'Oils Out' outcome->oil Problem no_xtal No Precipitation outcome->no_xtal Problem powder Amorphous Powder/Fine Needles outcome->powder Problem reheat_oil Troubleshoot: Oiling Out 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool even slower. 4. Try different solvent. oil->reheat_oil conc_sol Troubleshoot: No Precipitation 1. Evaporate some solvent. 2. Scratch flask walls. 3. Add seed crystal. 4. Try anti-solvent. no_xtal->conc_sol reheat_powder Troubleshoot: Poor Crystal Form 1. Re-dissolve with more solvent. 2. Ensure slow cooling. 3. Consider vapor diffusion. powder->reheat_powder

Caption: A systematic workflow for troubleshooting crystallization.

Q3: My product has completely dissolved in the hot solvent, but nothing happens upon cooling. What should I do?

A3: This indicates that your solution is not supersaturated at the lower temperature, likely because too much solvent was used.[4]

  • Causality: Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature. If the solution remains clear upon cooling, it is still in the undersaturated or metastable zone.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

    • Induce Nucleation: Sometimes a supersaturated solution needs a trigger to start crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[5]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[5]

    • Introduce an Anti-Solvent: If the above methods fail, you may need to add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. See Protocol 2 for a more controlled version of this technique.

Q4: My product is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[6]

  • Causality: This typically happens for one of two reasons:

    • The solution is too supersaturated, and the rate of nucleation is so high that an ordered crystal lattice cannot form.[6]

    • The boiling point of the solvent is higher than the melting point of your compound (or a solvated form of it).

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the level of supersaturation.[6]

    • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated from the cold surface by a few paper towels.[4] Avoid moving directly to an ice bath. Once at room temperature, then transfer to a refrigerator (4°C) and finally a freezer (-20°C) if necessary.

    • Change Solvents: If the problem persists, the compound may be too soluble in the chosen solvent. Switch to a solvent system where the compound has slightly lower solubility.[7]

Q5: My compound precipitates immediately as a fine white powder or tiny needles upon cooling. How can I get larger crystals?

A5: This is a case of rapid crystallization, where nucleation density is too high, preventing the growth of large, well-defined crystals.[4]

  • Causality: The solution is becoming supersaturated too quickly. While you are getting a solid, the quality is poor for applications like X-ray crystallography and may have lower purity.

  • Solutions:

    • Use More Solvent: The principle is the same as for "oiling out." Re-dissolve the solid in the minimum amount of hot solvent, then add an extra 5-10% of solvent to ensure the solution is not on a knife-edge of saturation.[4]

    • Insulate and Isolate: Ensure the cooling process is as slow as possible. A Dewar flask with warm water can be used for very controlled slow cooling. Keep the flask covered to prevent rapid solvent evaporation, which also increases saturation.

    • Vapor Diffusion: For the highest quality crystals, especially for X-ray diffraction, a vapor diffusion technique is highly recommended. This method achieves supersaturation over days, promoting slow and orderly growth.[5] See Protocol 2.

Recommended Crystallization Protocols
Solvent Selection Table

The choice of solvent is paramount. Based on the structure of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and empirical data for similar compounds, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Methanol 6532.7Primary Choice. Polar protic, excellent for H-bonding. A related pyrazole hydrazide was successfully recrystallized from methanol.[2]
Ethanol 7824.5Excellent Alternative. Similar to methanol but less volatile. A good general solvent for recrystallization of polar molecules.[1]
Isopropanol 8219.9Good for compounds that are slightly too soluble in EtOH/MeOH. Slower evaporation rate can aid crystal growth.
Acetone 5620.7Polar aprotic. Can be a good solvent, but its high volatility can lead to rapid precipitation on the flask walls.[5]
Ethyl Acetate 776.0Medium polarity. May be useful as part of a solvent/anti-solvent system with a nonpolar solvent like hexanes.
Water 10080.1High polarity. May be a good solvent if the compound is sufficiently polar, but often requires heating.[1] Can be used as an anti-solvent with alcohols.
Protocol 1: Recrystallization by Controlled Cooling

This is the most common and direct method for purification.

Methodology:

  • Preparation: Place the crude 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide (e.g., 100 mg) into a clean Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add a small volume of the chosen solvent (e.g., methanol, 2-3 mL) and heat the mixture gently with stirring (e.g., on a hotplate set to ~70°C). Continue adding the solvent dropwise until the solid just dissolves completely.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly to room temperature on a benchtop, preferably insulated with a paper towel. Do not disturb the flask. Crystal formation should begin within 20-30 minutes.

  • Secondary Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in a 4°C refrigerator for several hours, and then in a -20°C freezer to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is ideal for growing high-quality, single crystals when only a small amount of material is available.[5]

Methodology:

  • Preparation: Dissolve the compound (e.g., 5-10 mg) in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., methanol) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Add a larger volume (e.g., 2-3 mL) of a volatile "anti-solvent" (one in which the compound is insoluble, e.g., diethyl ether or hexanes) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow, controlled crystal growth over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

G cluster_0 Vapor Diffusion Setup cluster_1 cluster_2 outer_vial Sealed Outer Vial Anti-Solvent (e.g., Diethyl Ether) inner_vial Open Inner Vial Compound dissolved in 'Good' Solvent (e.g., Methanol) diffusion Anti-Solvent Vapor Diffuses into Inner Vial diffusion->inner_vial:top

Caption: Experimental setup for crystallization by vapor diffusion.

References
  • University of York. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Jadhav, S. D., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • ResearchGate. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • IRJET. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

optimization of reaction conditions for synthesizing pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive guide to address the common and complex challenges encountered during the synthesis of pyrazole derivatives. This resource is structured to provide quick answers through FAQs and in-depth solutions via detailed troubleshooting guides, ensuring you can optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a very low yield. What is the most common culprit?

A: The most frequent causes of low yield are incomplete reaction and the formation of side products. Often, this stems from suboptimal reaction conditions, particularly temperature and pH. For instance, in the classic Knorr synthesis, excessively high temperatures can lead to degradation of starting materials, while an incorrect pH can hinder the initial condensation step.[1] Always start by monitoring your reaction's progress using Thin Layer Chromatography (TLC) to determine if the starting material is being consumed.

Q2: I'm using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I improve selectivity?

A: Achieving regioselectivity is a well-known challenge. The outcome is highly dependent on the reaction conditions and the nature of the substituents on both the dicarbonyl and the hydrazine.[2] Key factors to control are:

  • Solvent Choice: The polarity of the solvent can significantly influence which carbonyl group is more reactive. Highly polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to favor the formation of specific isomers.[3][4] Aprotic dipolar solvents can also yield better results than traditional protic solvents like ethanol.[5][6]

  • Catalyst: The use of a Lewis acid or a specific acid catalyst can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups.[7]

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

Q3: My reaction seems to have stalled and is not going to completion. What should I check first?

A: If your reaction has stalled, consider these points:

  • Catalyst Activity: If you are using a catalyst, it may have deactivated. Ensure it is fresh and used in the correct loading. Some reactions require a catalyst to proceed at all.[7]

  • Reagent Purity: Impurities in your starting materials, especially the 1,3-dicarbonyl compound or the hydrazine, can inhibit the reaction.[1]

  • Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the temperature while monitoring for any signs of decomposition. Conversely, some reactions perform better at lower temperatures over a longer period.

Q4: What are the most effective methods for purifying pyrazole derivatives?

A: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: This is often the most effective method for obtaining highly pure solid pyrazoles. A careful selection of the solvent system is crucial.

  • Silica Gel Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products, especially for isomeric mixtures that are difficult to separate by crystallization.[5]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent, washing with an acidic aqueous solution to extract the pyrazole as a salt, and then neutralizing the aqueous layer to precipitate the pure product.

  • Precipitation as Acid Addition Salts: Pyrazoles can be purified by converting them into acid addition salts, which can be precipitated or crystallized from organic solvents, leaving impurities behind.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Diagnosing and Solving Low or No Product Yield

Symptom: After the reaction work-up, you isolate little to no desired pyrazole product. TLC analysis shows significant unreacted starting material or a complex mixture of unidentified spots.

Potential Causes & Mechanistic Insight:
  • Incorrect Reaction Conditions: The initial condensation of hydrazine with a carbonyl group is a critical, often rate-limiting, step. This is typically acid-catalyzed.[9][10] If the medium is too basic, the carbonyl is not sufficiently activated. If it's too acidic, the hydrazine, being basic, will be protonated and rendered non-nucleophilic.

  • Formation of Stable Intermediates: The reaction may be stalling at the hydrazone or pyrazoline intermediate stage.[7][11] The final aromatization step, which involves the elimination of water or another leaving group, might require specific conditions (e.g., an oxidant or higher temperatures) to proceed efficiently.[12]

  • Side Reactions: 1,3-dicarbonyls can undergo self-condensation or other side reactions under harsh conditions. Hydrazine can also participate in undesired reactions if other electrophilic sites are present.

Diagnostic Workflow & Solutions

G start Low/No Yield Observed check_sm TLC Analysis: Is Starting Material (SM) consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes reagent_purity Verify Reagent Purity (NMR, GC-MS) sm_present->reagent_purity check_intermediates Analyze for Intermediates (LC-MS, NMR of crude) sm_gone->check_intermediates optimize_conditions Optimize Reaction Conditions reagent_purity->optimize_conditions temp Vary Temperature (e.g., 60°C, 80°C, 100°C) optimize_conditions->temp catalyst Screen Catalysts (e.g., AcOH, PTSA, Lewis Acids) optimize_conditions->catalyst solvent Screen Solvents (e.g., EtOH, Toluene, DMF) optimize_conditions->solvent intermediate_found Intermediate (Hydrazone/Pyrazoline) Detected? check_intermediates->intermediate_found decomposition Decomposition Suspected intermediate_found->decomposition No force_aromatization Promote Aromatization: - Add oxidant (e.g., O2, Br2) - Increase temperature intermediate_found->force_aromatization Yes milder_conditions Use Milder Conditions: - Lower temperature - Weaker acid/base decomposition->milder_conditions G cluster_params Reaction Parameters cluster_factors Controlling Factors Solvent Solvent Choice Reactivity Carbonyl Electrophilicity & Steric Hindrance Solvent->Reactivity Temperature Temperature Kinetics Kinetic vs. Thermodynamic Control Temperature->Kinetics Catalyst Catalyst Catalyst->Reactivity Outcome Regioisomeric Ratio (Product A vs. Product B) Kinetics->Outcome Reactivity->Outcome

Caption: Influence of parameters on regioselectivity.

Data-Driven Optimization Strategy

To systematically optimize for a single regioisomer, a Design of Experiments (DoE) approach can be highly effective. However, a simpler starting point is to screen key variables.

ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)Rationale
Solvent Hexafluoroisopropanol (HFIP)TolueneHFIP is a highly polar, non-coordinating solvent that can alter the nucleophilicity of the hydrazine and electrophilicity of the carbonyls. [3]Toluene is non-polar.
Temperature 0 °C to Room TempReflux (e.g., 80-110 °C)Lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.
Catalyst Acetic Acid (Brønsted Acid)Zinc Triflate (Lewis Acid)Different types of acids can coordinate preferentially to one carbonyl over the other, directing the initial attack.
Order of Addition Add hydrazine to dicarbonylAdd dicarbonyl to hydrazineCan influence the initial equilibrium and favor one reaction pathway.

Part 3: Data Tables for Reaction Optimization

Table 1: General Starting Conditions for Pyrazole Synthesis Screening
ParameterRecommended Starting PointRange to ExploreJustification & Key Insight
Reactant Ratio 1.1 eq Hydrazine1.0 - 1.5 eqA slight excess of the hydrazine derivative often helps drive the reaction to completion. [1]
Solvent EthanolAcetic Acid, Toluene, DMF, DioxaneEthanol is a common, effective solvent. Acetic acid can act as both solvent and catalyst. [6]Aprotic solvents may be necessary for sensitive functional groups.
Catalyst Acetic Acid (10 mol%)None, H₂SO₄, PTSA, Lewis Acids (ZnCl₂, Sc(OTf)₃)The reaction often requires an acid catalyst. [9]The choice depends on the substrate's acid sensitivity. Some modern methods are catalyst-free. [13]
Temperature 80 °C (Reflux in EtOH)Room Temp to 120 °CMany syntheses require heat. [7]However, microwave-assisted synthesis can shorten reaction times and improve yields. [7]
Concentration 0.5 M0.1 M - 2.0 MHigher concentrations can increase reaction rates but may also lead to side product formation or solubility issues.

References

Sources

Technical Support Center: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This resource, designed for researchers, scientists, and drug development professionals, provides essential information on the stability and storage of this compound. As Senior Application Scientists, we have compiled this guide to ensure the integrity of your experiments through proper handling and storage protocols.

Troubleshooting Guide

Encountering unexpected issues in your experiments can be a significant hurdle. This section addresses common problems that may arise from the improper handling or storage of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage (e.g., exposure to light, moisture, or high temperatures).- Verify storage conditions. The compound should be stored in a cool, dry, and dark place. - Use a fresh batch of the compound for a control experiment. - Perform analytical testing (e.g., NMR, LC-MS) to check the purity of the current stock.
Change in physical appearance (e.g., color change from white to off-white/yellow, clumping). Absorption of moisture or slow degradation.- Discard the product if significant discoloration is observed. - For clumping, dry the solid under a vacuum, provided it does not have a low melting point. - Always store in a desiccator or a controlled low-humidity environment.
Poor solubility in recommended solvents. - The compound may have degraded into less soluble byproducts. - The solvent quality may be poor (e.g., contains water).- Confirm the purity of the compound. - Use fresh, anhydrous grade solvent. - Gentle warming or sonication can aid dissolution, but be cautious of thermal degradation.
Formation of precipitates in stock solutions. The solution may be supersaturated, or the compound is degrading over time in the solvent.- Prepare fresh solutions before use. - If storing solutions, filter the solution and store at the recommended temperature. - It is advisable to conduct a small-scale stability study in the desired solvent.
Experimental Protocol: Purity Assessment by ¹H NMR

To validate the integrity of your 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a simple ¹H NMR can be insightful.

Objective: To check for the presence of degradation products.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and the presence of any unexpected signals that might indicate impurities or degradation.

Troubleshooting Logic for Compound Degradation

start Unexpected Experimental Result check_purity Assess Compound Purity (e.g., NMR, LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a fresh, validated batch of the compound is_pure->use_fresh Yes troubleshoot_storage Review Storage and Handling Procedures is_pure->troubleshoot_storage No end Proceed with Experiment use_fresh->end degraded Compound has likely degraded. Discard and use a fresh batch. troubleshoot_storage->degraded implement_changes Implement corrective actions for storage and handling degraded->implement_changes implement_changes->use_fresh

Caption: A flowchart for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent degradation from moisture and light, it is best to store it in a dark location or an amber-colored vial, inside a desiccator. A storage temperature of 2-8°C is recommended.

Q2: Can I store 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in solution? If so, what are the recommended solvents and conditions?

While preparing fresh solutions is always the best practice, short-term storage in solution is possible. Based on the synthesis of similar compounds, polar aprotic solvents like DMSO or DMF are often used. For any chosen solvent, it is crucial to use an anhydrous grade to minimize hydrolysis. Solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A small-scale stability test is recommended to determine the compound's stability in your specific solvent over time.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color from white to yellow or brown, the development of an unusual odor, or a change in texture such as clumping or melting. If you observe any of these changes, it is advisable to verify the compound's purity before use.

Q4: What substances are incompatible with 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide?

This compound should not be stored or mixed with strong oxidizing agents or strong acids. The carbohydrazide moiety has strong reducing properties and can react vigorously with oxidizers.

Q5: What are the primary degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented, compounds with a carbohydrazide group can be susceptible to hydrolysis, especially under acidic or basic conditions. The pyrazole ring is generally stable but can be oxidized under harsh conditions. Thermal decomposition may produce hazardous fumes, including nitrogen oxides and carbon oxides.

Q6: How should I safely handle this compound in the lab?

Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Container Duration
Solid 2-8°CDry, inert (e.g., Argon) recommendedTightly sealed, amber vialLong-term
In Solution (e.g., DMSO) -20°C to -80°CN/ATightly sealed vials, small aliquotsShort-term (days to weeks, stability should be verified)
References
  • Triveni Chemicals. (n.d.).
  • Cole-Parmer. (2006). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate, 97%. [Link]

  • Redox. (2024).
  • TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Chemistry. (n.d.).
  • China Manufacturer. (n.d.).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • China Manufacturer. (n.d.).
  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
  • ChemRxiv. (2023).

Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering purity issues with 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. Here, we address common impurities, their origins, and detailed, field-proven methods for their removal. Our approach is grounded in the principles of synthetic organic chemistry to ensure robust and reproducible purification outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a sticky solid/oil instead of a crystalline powder. What is the likely cause?

A1: This is a common issue often indicative of residual solvents or the presence of unreacted starting materials. The typical synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide involves the hydrazinolysis of a corresponding ester, most commonly ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, in a solvent like ethanol or methanol[1].

  • Residual Solvent: Ethanol or methanol, if not completely removed during the work-up, can result in an oily or sticky product. Ensure your product is dried under high vacuum for a sufficient period.

  • Unreacted Starting Material: The precursor, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, is an ester and is less polar than the final carbohydrazide product. Its presence can lower the melting point and inhibit crystallization.

Q2: My NMR spectrum shows unexpected peaks. What are the common impurities I should be looking for?

A2: Based on the synthetic pathway, several impurities can be present. Understanding their origin is key to their removal. The synthesis is a two-stage process: formation of the pyrazole ring followed by conversion of the ester to the carbohydrazide.

  • Unreacted Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Incomplete hydrazinolysis is a frequent cause of impurity. This ester is readily identifiable in an ¹H NMR spectrum by the characteristic quartet and triplet of the ethyl group.

  • Hydrazine Salts: If hydrazine hydrate or hydrazine sulfate is used, residual hydrazine can form salts (e.g., hydrazine hydrochloride if the reaction is quenched with acid) which may be present in the final product. These are often water-soluble and can be removed with an aqueous wash during work-up.

  • Side-products from Pyrazole Synthesis: The synthesis of the 3,5-dimethylpyrazole core from acetylacetone and hydrazine can sometimes yield isomeric impurities or condensation byproducts, although this is less common with the established procedures[2][3].

Q3: I'm struggling to purify my product by recrystallization. Can you provide a more detailed protocol?

A3: Absolutely. Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, ethanol or methanol are excellent choices as they provide good solubility at elevated temperatures and poor solubility at lower temperatures.

Troubleshooting Guide: Purification Workflows

Workflow 1: Recrystallization

This method is most effective for removing less polar impurities, such as the unreacted ethyl ester, and for obtaining a highly crystalline final product.

Recrystallization_Workflow cluster_start Initial State cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_end Final Product Crude_Product Crude Product (Sticky Solid/Oil) Dissolve Dissolve in minimum hot ethanol/methanol Crude_Product->Dissolve Cool Slowly cool to room temperature, then in ice bath Dissolve->Cool Filter Filter crystals Cool->Filter Wash Wash with cold solvent Filter->Wash Pure_Product Pure Crystalline Product Wash->Pure_Product Chromatography_Workflow cluster_start Initial State cluster_prep Sample Preparation cluster_separation Separation cluster_end Final Product Crude_Product Crude Product Dissolve Dissolve in minimum dichloromethane Crude_Product->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Load Load onto silica gel column Adsorb->Load Elute Elute with solvent gradient (e.g., Hexane to Ethyl Acetate) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions and evaporate solvent Analyze->Combine Pure_Product Pure Product Combine->Pure_Product

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively.

I. Overview of Synthetic Strategy and Key Challenges

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a multi-step process, each with its own set of potential difficulties, especially when transitioning from laboratory scale to pilot or manufacturing scale. The most common synthetic pathway involves three key stages:

  • Formation of the Pyrazole Core: Synthesis of 3,5-dimethyl-1H-pyrazole from readily available starting materials.

  • C4-Functionalization: Introduction of a carbonyl group at the C4 position of the pyrazole ring. This is often the most challenging step.

  • Hydrazinolysis: Conversion of the C4-ester or a related functional group to the desired carbohydrazide.

This guide will address each stage in a question-and-answer format, providing detailed troubleshooting advice and validated protocols.

II. Frequently Asked Questions (FAQs)

A. Starting Materials and Reagent Handling

Q1: What are the recommended starting materials for the synthesis of the 3,5-dimethylpyrazole core?

A1: The most common and cost-effective starting materials are acetylacetone (2,4-pentanedione) and a hydrazine source. For scale-up, hydrazine hydrate is often used, though hydrazine sulfate in an alkaline medium is a safer alternative due to the potentially violent nature of the reaction with hydrazine hydrate.[1]

Q2: Are there any specific safety precautions for handling hydrazine hydrate, especially on a larger scale?

A2: Absolutely. Hydrazine hydrate is a toxic and potentially explosive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For scale-up, it is crucial to have a blast shield and to control the reaction temperature diligently, as the reaction can be highly exothermic.

B. Reaction Monitoring and Product Characterization

Q3: What are the recommended analytical techniques for monitoring the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products at each stage.[2][3] For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][4]

Q4: What are the key spectroscopic features to confirm the identity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide?

A4: In the ¹H NMR spectrum, you should observe singlets for the two methyl groups, a signal for the pyrazole C4-H (which will be absent in the final product), and signals for the -NH and -NH₂ protons of the hydrazide group. The ¹³C NMR will show characteristic peaks for the pyrazole ring carbons and the carbonyl carbon of the hydrazide. Infrared (IR) spectroscopy is useful for identifying the C=O and N-H stretching vibrations of the carbohydrazide functional group.

III. Troubleshooting Guides

Stage 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Problem 1: Low yield of 3,5-dimethyl-1H-pyrazole.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Increase reaction time or temperature moderately. Ensure efficient stirring.The condensation reaction requires sufficient time and energy to go to completion. Good mixing ensures homogeneity.
Side reactions Control the addition rate of hydrazine hydrate and maintain a low reaction temperature (e.g., below 50°C).[1][5]The reaction is exothermic. Uncontrolled temperature can lead to the formation of byproducts.
Loss during workup Ensure complete extraction from the aqueous layer by using multiple portions of an appropriate organic solvent (e.g., ether or dichloromethane).3,5-dimethyl-1H-pyrazole has some water solubility, so multiple extractions are necessary to maximize recovery.

Problem 2: The reaction with hydrazine hydrate is too vigorous and difficult to control on a larger scale.

Potential Cause Troubleshooting Action Scientific Rationale
High exothermicity of the reaction Use hydrazine sulfate in an aqueous alkaline solution instead of hydrazine hydrate.[1] Alternatively, perform a slow, controlled addition of hydrazine hydrate at a low temperature.Hydrazine sulfate is a salt and reacts in a more controlled manner. Slow addition and cooling help to dissipate the heat generated during the reaction.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate in 10% aqueous sodium hydroxide.

  • Cool the mixture to approximately 15°C in an ice bath.

  • Slowly add acetylacetone dropwise while maintaining the temperature at around 15°C.

  • After the addition is complete, continue stirring at 15°C for one hour.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Extract the aqueous layer multiple times with ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure to obtain crystalline 3,5-dimethyl-1H-pyrazole.[1]

Stage 2: Introduction of the Carbonyl Group at the C4-Position

Problem 3: Failure to formylate 3,5-dimethyl-1H-pyrazole at the C4-position using the Vilsmeier-Haack reaction.

Potential Cause Troubleshooting Action Scientific Rationale
Deactivation of the pyrazole ring The NH proton of the pyrazole ring can be deprotonated under the reaction conditions, deactivating the ring towards electrophilic substitution.The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6][7] An N-unsubstituted pyrazole is less reactive than its N-alkylated counterpart in this reaction.[8]
Alternative Strategy Instead of direct formylation, consider a multi-step approach involving nitrosation at the C4 position followed by reduction and subsequent conversion to the carbohydrazide.3,5-dimethyl-1H-pyrazole can be nitrosated at the 4-position using sodium nitrite in an acidic medium.[9] The resulting 4-nitroso derivative can then be further functionalized.

Workflow for C4-Functionalization

C4_Functionalization Start 3,5-Dimethyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Alternative Alternative Route: Nitrosation Start->Alternative Recommended Failure Reaction Fails (Low to No Yield) Vilsmeier->Failure Deactivated Ring Nitroso 3,5-Dimethyl-4-nitroso-1H-pyrazole Alternative->Nitroso Further Further Functionalization Nitroso->Further

Caption: Troubleshooting workflow for C4-functionalization of 3,5-dimethyl-1H-pyrazole.

Stage 3: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Problem 4: Low yield or no reaction when treating ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate.

Potential Cause Troubleshooting Action Scientific Rationale
Steric hindrance The ethyl ester at the C4 position might be sterically hindered, making the nucleophilic attack by hydrazine difficult.The methyl groups at the C3 and C5 positions can sterically shield the C4-ester group.
Alternative, more efficient route Synthesize the carbohydrazide from a more reactive intermediate, such as a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative.The oxazinone ring is more susceptible to nucleophilic attack by hydrazine hydrate, leading to ring-opening and formation of the desired carbohydrazide in higher yields.

Problem 5: Formation of isomeric byproducts during the synthesis.

Potential Cause Troubleshooting Action Scientific Rationale
Intramolecular rearrangement In some cases, intramolecular acyl migration can occur, leading to the formation of isomeric N-acylhydrazides.This is more likely to occur under harsh reaction conditions or with certain substitution patterns on the pyrazole ring.
Purification Careful purification by recrystallization or column chromatography is necessary to separate the desired product from any isomeric impurities.The different isomers will likely have different polarities, allowing for their separation by chromatographic techniques.[2]

Recommended Synthetic Pathway for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Recommended_Synthesis Start 3,5-Dimethyl-1H-pyrazole Functionalization C4-Functionalization (e.g., via Nitrosation/Reduction/ Carboxylation) Start->Functionalization Carboxylic_Acid 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid Functionalization->Carboxylic_Acid Cyclization Cyclization (e.g., with Acetic Anhydride) Carboxylic_Acid->Cyclization Oxazinone Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one intermediate Cyclization->Oxazinone Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Oxazinone->Hydrazinolysis Final_Product 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Hydrazinolysis->Final_Product

Caption: Recommended synthetic pathway for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

IV. References

  • Journal of Organic Chemistry and Pharmacy. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • ResearchGate. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PYRAZOLE, 5-BENZO[3][10]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmacy. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from

  • MDPI. (n.d.). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

potential degradation pathways of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experimentation. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues related to the stability and degradation of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. Each section provides insights into the potential causes of degradation and offers practical solutions.

FAQ 1: My compound shows decreasing purity over time in aqueous acidic or basic solutions. What is happening?

Answer: The most probable cause is the hydrolysis of the carbohydrazide bond. The carbohydrazide functional group is susceptible to cleavage in the presence of water, and this process is often catalyzed by acids or bases.[1][2]

Troubleshooting Guide: Hydrolytic Instability

Underlying Chemistry: The carbohydrazide linkage, an amide-like bond, can undergo nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide ions act as a potent nucleophile, directly attacking the carbonyl carbon.[2][3] In both scenarios, the C-N bond of the hydrazide is cleaved, leading to the formation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and hydrazine.

Identifying Hydrolysis:

  • Appearance of New Peaks in Chromatography: You may observe the emergence of new, more polar peaks in your HPLC or LC-MS chromatograms corresponding to the carboxylic acid and hydrazine degradation products.

  • pH-Dependent Degradation: The rate of degradation will likely be faster at very low or high pH values.

Preventative Measures:

  • Buffer Selection: Use buffers in the neutral pH range (6-8) for your experiments whenever possible.

  • Temperature Control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

  • Solvent Choice: If your experimental design allows, use aprotic solvents to minimize water content.

  • Storage: Store stock solutions in anhydrous solvents and at low temperatures (-20°C or -80°C).

Experimental Protocol: Monitoring Hydrolytic Degradation by HPLC
  • Sample Preparation: Prepare solutions of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into an HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detection at the λmax of the parent compound and potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time to determine the rate of degradation at different pH values.

Hydrolysis_Pathway parent 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide intermediate Tetrahedral Intermediate parent->intermediate  H₂O, H⁺ or OH⁻ products 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid + Hydrazine intermediate->products  Bond Cleavage

FAQ 2: I am observing unexpected byproducts after exposing my compound to air or certain reagents. Could it be oxidation?

Answer: Yes, oxidation is a plausible degradation pathway. Both the pyrazole ring and the carbohydrazide moiety can be susceptible to oxidation under certain conditions.

Troubleshooting Guide: Oxidative Degradation

Underlying Chemistry:

  • Pyrazole Ring Oxidation: While the pyrazole ring is generally considered aromatic and relatively stable, it can undergo oxidation, especially in the presence of strong oxidizing agents or certain biological systems (e.g., cytochrome P450 enzymes).[4] This can lead to the formation of hydroxylated pyrazole derivatives or even ring-opened products.[5]

  • Carbohydrazide Oxidation: The hydrazide functional group can be oxidized, potentially leading to the formation of diazenes or other nitrogen-containing species.

Common Experimental Oxidants:

  • Atmospheric oxygen (especially in the presence of light or metal catalysts).

  • Reactive oxygen species (ROS) in biological assays.

  • Strong chemical oxidants (e.g., hydrogen peroxide, permanganate).

Identifying Oxidation:

  • LC-MS Analysis: This is a powerful tool for identifying oxidative degradation products, as you can detect the mass increase corresponding to the addition of oxygen atoms.

  • Color Change: Some oxidative reactions may result in a colored solution.

Preventative Measures:

  • Inert Atmosphere: When working with sensitive samples, particularly for long-term storage or reactions, use an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) can help prevent oxidation, provided it does not interfere with your experiment.

  • Reagent Purity: Ensure that your solvents and reagents are free from peroxides and other oxidizing impurities.

Experimental Protocol: Assessing Oxidative Stability
  • Forced Degradation Study:

    • Prepare a solution of your compound in a suitable solvent.

    • Treat the solution with a mild oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate at room temperature for a set period (e.g., 24 hours).

  • Analysis:

    • Analyze the stressed sample by LC-MS to identify the masses of any new products formed.

    • Compare the chromatogram to that of an unstressed control sample.

  • Structural Elucidation: If significant degradation is observed, further analysis by techniques like NMR may be necessary to fully characterize the structure of the oxidation products.

Oxidation_Pathway parent 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide hydroxypyrazole Hydroxylated Pyrazole Derivative parent->hydroxypyrazole [O] (e.g., Cytochrome P450) ring_opened Ring-Opened Products parent->ring_opened Strong [O] (e.g., KMnO₄) oxidized_hydrazide Oxidized Hydrazide Species parent->oxidized_hydrazide [O] (e.g., H₂O₂)

FAQ 3: My compound seems to degrade when exposed to light. Is this expected?

Answer: Yes, photodegradation is a common issue for many heterocyclic compounds, including pyrazole derivatives.[6][7]

Troubleshooting Guide: Photodegradation

Underlying Chemistry: Aromatic and heterocyclic systems can absorb UV or even visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions, including bond cleavage, rearrangement, or reaction with molecular oxygen to generate reactive oxygen species.[7]

Identifying Photodegradation:

  • Comparison of Light-Exposed vs. Dark Samples: The most straightforward way to confirm photodegradation is to compare a sample that has been exposed to light with a control sample that has been kept in the dark.

  • Wavelength Dependence: The rate of degradation may depend on the wavelength of light.

Preventative Measures:

  • Amber Vials: Always store solutions of your compound in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Light Exposure During Experiments: Conduct your experiments in a dimly lit area or use light-blocking shields for your instrumentation.

Experimental Protocol: Photostability Testing
  • Sample Preparation: Prepare two identical sets of solutions of your compound.

  • Exposure Conditions:

    • Wrap one set of samples completely in aluminum foil (dark control).

    • Expose the other set to a controlled light source (e.g., a UV lamp or a photostability chamber) for a defined period.

  • Analysis: Analyze both sets of samples by HPLC or LC-MS at various time points and compare the results to determine the extent of photodegradation.

Photodegradation_Workflow start Prepare Solutions of Compound split Divide into Two Sets start->split light Expose to Light Source split->light Set A dark Store in Darkness (Control) split->dark Set B analyze_light Analyze by HPLC/LC-MS light->analyze_light analyze_dark Analyze by HPLC/LC-MS dark->analyze_dark compare Compare Results analyze_light->compare analyze_dark->compare conclusion Assess Photostability compare->conclusion

FAQ 4: I suspect my compound is degrading at high temperatures. What are the potential thermal degradation pathways?

Answer: Thermal degradation can occur, particularly at elevated temperatures. The carbohydrazide moiety is often the most thermally labile part of the molecule.

Troubleshooting Guide: Thermal Degradation

Underlying Chemistry: At high temperatures, molecules can gain enough energy to overcome activation barriers for bond cleavage. For 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, the weaker bonds, such as the N-N bond in the hydrazide, are likely to break first. This can lead to the formation of radicals and a complex mixture of degradation products. The pyrazole ring itself is generally more thermally stable but can also decompose under harsh conditions.[8]

Identifying Thermal Degradation:

  • Thermogravimetric Analysis (TGA): This technique can determine the temperature at which your compound begins to lose mass, indicating decomposition.

  • Differential Scanning Calorimetry (DSC): DSC can identify exothermic or endothermic events associated with decomposition.

  • Headspace GC-MS: This can be used to analyze volatile degradation products.

Preventative Measures:

  • Avoid Excessive Heat: Be mindful of the temperatures used in your experiments, such as during solvent evaporation or in GC inlets.

  • Proper Storage: Store the solid compound in a cool, dry place.

Data on Thermal Stability
Analytical TechniqueObservationImplication
TGA Onset of mass lossIndicates the start of thermal decomposition.
DSC Exothermic peakSuggests an energetic decomposition process.

Summary of Potential Degradation Products

Degradation PathwayPrimary ProductsAnalytical Detection
Hydrolysis 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, HydrazineHPLC, LC-MS
Oxidation Hydroxylated pyrazoles, Ring-opened productsLC-MS
Photodegradation Complex mixture of isomers and fragmentsHPLC, LC-MS
Thermal Degradation Radicals, smaller nitrogen-containing fragmentsTGA, DSC, GC-MS

References

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Zhang, Y., Powers, D. C., & Betley, T. A. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 139(41), 14631–14642. [Link]

  • Feierman, D. A., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical pharmacology, 35(19), 3277–3283. [Link]

  • Reddy, M. V. R., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. [Link]

  • CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. (2017, February 13). YouTube. [Link]

  • Carbohydrazide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Carbohydrate - Glycoside formation hydrolysis. (n.d.). Khan Academy. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. [Link]

  • Carbohydrazide Information. (n.d.). Oxidation Technologies. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. [Link]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021, June 7). Organic Letters - ACS Publications. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • Biochar as a UV Stabilizer: Its Impact on the Photostability of Poly(butylene succinate) Biocomposites. (n.d.). MDPI. [Link]

  • 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. (2021, July 31). Chemistry LibreTexts. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (n.d.). JOCPR. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (2019, December 4). PubMed. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. [Link]

  • Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. (n.d.). 《含能材料》:火炸药. [Link]

  • Reaction of potassium pyrazole with... (n.d.). ResearchGate. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (2025, August 5). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced interpretation of NMR spectra for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the rich structural features of these heterocyclic systems. Here, we synthesize fundamental principles with practical, field-tested insights to empower you to confidently elucidate the structures of your target molecules.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and sources of confusion when interpreting the NMR spectra of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide derivatives.

Q1: Why do the two methyl groups at the C3 and C5 positions of the pyrazole ring appear as a single signal in the ¹H NMR spectrum?

This is a classic hallmark of pyrazole chemistry and is attributed to a phenomenon known as annular tautomerism . The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions.[1][2] If this exchange is fast on the NMR timescale, the instrument detects an average of the two tautomeric forms.[1] In the case of 3,5-dimethylpyrazole derivatives, this rapid interchange makes the C3 and C5 positions—and consequently the methyl groups attached to them—chemically equivalent, resulting in a single, sharp signal in the ¹H NMR spectrum.[1][3]

Q2: My N-H proton signals (pyrazole NH and hydrazide NH₂) are either very broad or completely absent. What is happening?

The broadening or disappearance of N-H proton signals is a common occurrence in ¹H NMR and is primarily due to two factors:

  • Proton Exchange: Protons on heteroatoms like nitrogen can exchange with other labile protons in the sample (e.g., trace amounts of water or acid) or with each other.[4] This rapid exchange can lead to a broadening of the signal, sometimes to the point where it merges with the baseline.[4][5]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of adjacent protons, leading to signal broadening.[6]

The chemical shift of these N-H protons is also highly sensitive to solvent, concentration, and temperature, which can further contribute to their variable appearance.[7]

Q3: I see multiple signals for the hydrazide N-H protons. How do I assign them?

The carbohydrazide moiety (-CONHNH₂) has two distinct nitrogen environments: the amide nitrogen (NH) and the terminal amine nitrogen (NH₂). Consequently, you should expect to see separate signals for these protons. The amide proton (NH) is typically more deshielded (appears at a higher ppm value) due to the electron-withdrawing effect of the adjacent carbonyl group. The terminal NH₂ protons are generally more shielded (appear at a lower ppm value). Their chemical shifts can be influenced by hydrogen bonding and solvent effects.[8][9]

Q4: How does the choice of NMR solvent affect the spectrum of my pyrazole derivative?

The choice of solvent can dramatically alter the appearance of the NMR spectrum, particularly for protons involved in hydrogen bonding and exchange processes.

  • Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents can actively participate in proton exchange with the N-H protons of the pyrazole and hydrazide groups. This will cause the N-H signals to disappear from the spectrum, which can be a useful diagnostic tool to confirm their assignment.[10]

  • Aprotic Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. They can slow down the rate of intermolecular proton exchange, often resulting in sharper N-H signals compared to less polar solvents like chloroform-d.[1]

  • Aprotic Nonpolar Solvents (e.g., Chloroform-d, Benzene-d₆): In these solvents, intermolecular hydrogen bonding between the pyrazole derivatives themselves is more prevalent, which can influence the chemical shifts of the N-H protons.[10]

Q5: What are the expected chemical shift ranges for the key protons in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide?

While the exact chemical shifts can vary depending on the solvent and specific derivative, the following table provides a general guideline for the parent compound.

Proton(s) Typical Chemical Shift (δ, ppm) in DMSO-d₆ Notes
Pyrazole N-H~12.0 - 13.0Often broad. Position is highly dependent on concentration and temperature.
Amide N-H~9.0 - 10.0Typically a singlet, can be broad.
Amine NH₂~4.0 - 5.0Often a broad singlet.
Methyl (C3 & C5)~2.2 - 2.5Usually a sharp singlet due to tautomerism.

Note: These are approximate ranges and can be influenced by substituents on the pyrazole ring or the carbohydrazide moiety.

II. Troubleshooting Guides

This section provides step-by-step protocols to address specific experimental challenges you may encounter.

Troubleshooting Issue 1: Poorly Resolved or Overlapping Signals

Causality: Signal overlap can occur due to the inherent chemical shifts of the molecule or accidental chemical equivalence in a particular solvent. This can make unambiguous assignment and coupling analysis difficult.

Step-by-Step Protocol:

  • Change the Solvent: The simplest and often most effective solution is to re-run the spectrum in a different deuterated solvent.[10] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), which can often resolve overlapping signals.[10]

  • Vary the Temperature: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational isomers are present.

  • Utilize 2D NMR Techniques: If signal overlap persists, 2D NMR is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the carbon skeleton.[2][11]

Troubleshooting Issue 2: Confirming the Assignment of Labile N-H Protons

Causality: The variable nature of N-H signals can make their assignment uncertain. A definitive method is needed to confirm their identity.

Step-by-Step Protocol (D₂O Exchange Experiment):

  • Acquire Initial Spectrum: Dissolve your compound in a suitable aprotic solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the labile N-H protons with deuterium.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analyze the Results: The signals corresponding to the pyrazole N-H and the hydrazide NH and NH₂ protons will have disappeared or significantly diminished in intensity.[10] This provides conclusive evidence for their assignment.

Troubleshooting Issue 3: Distinguishing Between Tautomers (in cases of unsymmetrical substitution)

Causality: For unsymmetrically substituted 3,5-dimethylpyrazole derivatives, the two tautomers are no longer identical and may exist in equilibrium. At room temperature, the rapid exchange may still lead to averaged signals.[1]

Step-by-Step Protocol (Low-Temperature NMR):

  • Choose a Suitable Solvent: Select a deuterated solvent with a low freezing point, such as dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or THF-d₈.[2]

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) as a baseline.[2]

  • Gradual Cooling: Lower the temperature of the NMR probe in increments of 10-20 K.[2]

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[2]

  • Observe Spectral Changes: As the temperature decreases, the rate of tautomeric exchange will slow down. Look for the broadening and eventual splitting of the averaged signals (e.g., the C3 and C5 methyl groups) into two distinct sets of signals, one for each tautomer.

  • Integration for Quantification: Once the signals for both tautomers are well-resolved, you can integrate the corresponding signals to determine the relative populations of each tautomer at that temperature.

III. Visualizing Key Concepts and Workflows

Annular Tautomerism in 3,5-Dimethylpyrazole

The following diagram illustrates the rapid proton exchange between the two nitrogen atoms in the pyrazole ring, leading to the chemical equivalence of the C3 and C5 positions.

A depiction of the rapid tautomeric equilibrium in the 3,5-dimethylpyrazole ring.

Note: The user will need to replace the placeholder image URLs with actual images of the tautomeric structures.

Workflow for Systematic NMR Spectral Analysis

This workflow provides a logical progression for the complete structural elucidation of a novel 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide derivative.

NMR_Workflow A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Initial Assignments (Chemical Shifts, Integration) A->B C Identify Labile Protons (D₂O Exchange) B->C D Resolve Signal Overlap? (Change Solvent/Temperature) B->D E Acquire 2D Spectra (COSY, HSQC, HMBC) C->E D->E F Assign ¹H-¹H Couplings (COSY) E->F G Assign ¹H-¹³C Direct Bonds (HSQC) E->G H Assign Long-Range Correlations (HMBC) E->H I Propose Final Structure F->I G->I H->I

Sources

Validation & Comparative

comparative analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide for Advanced Research Applications

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

In the ever-evolving field of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrazole nucleus is a "privileged scaffold," renowned for its broad spectrum of biological activities.[1][2] When combined with the versatile carbohydrazide moiety, the resulting structure, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, presents a highly valuable building block for developing novel therapeutic candidates.

This guide provides an in-depth comparative analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide against other significant hydrazides. We will delve into its synthesis, physicochemical characteristics, and diverse biological activities, supported by established experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their work.

The Strategic Advantage of the Pyrazole-Carbohydrazide Core

The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore in numerous therapeutically useful substances.[3] Its value lies in its capacity to act as a potent coordinating agent for metal ions and as a versatile hydrogen bond donor-acceptor, facilitating strong interactions with biological targets. The pyrazole ring itself is a staple in drug design, found in clinically approved anti-inflammatory drugs, anticancer agents, and more.[2][4]

The fusion of these two moieties in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide creates a synergistic effect. The pyrazole core provides a rigid, aromatic platform that can be substituted to fine-tune electronic and steric properties, while the carbohydrazide tail offers a reactive handle for generating diverse libraries of derivatives, such as Schiff bases, with enhanced biological profiles.

Synthesis and Physicochemical Profile: A Comparative Look

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is typically achieved through a straightforward and robust multi-step process, beginning with the condensation of acetylacetone.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This protocol outlines the common laboratory-scale synthesis, which involves three main stages.

Workflow Diagram: Synthesis Pathway

synthesis_workflow A Step 1: Pyrazole Formation Acetylacetone + Hydrazine Hydrate B Step 2: Esterification (Vilsmeier-Haack type reaction followed by oxidation & esterification) A->B Forms pyrazole core C Step 3: Hydrazinolysis Pyrazole Ester + Hydrazine Hydrate B->C Introduces ester group D Final Product 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide C->D Forms carbohydrazide

Caption: Key stages in the synthesis of the target carbohydrazide.

Step-by-Step Methodology:

  • Stage 1: Synthesis of 3,5-Dimethylpyrazole.

    • Rationale: This foundational step creates the core pyrazole ring. The reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydrazine is a classic, high-yielding method for pyrazole synthesis.[5][6]

    • Procedure: To a solution of hydrazine sulfate (0.50 mole) in 400 mL of 10% aqueous sodium hydroxide, add acetylacetone (0.50 mole) dropwise while maintaining the temperature at approximately 15°C with an ice bath. Stir for 1 hour. The resulting 3,5-dimethylpyrazole is then extracted using a suitable organic solvent like ether.[6]

  • Stage 2: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

    • Rationale: An ester functional group is introduced at the 4-position of the pyrazole ring, which will serve as the precursor to the carbohydrazide.

    • Procedure: The 3,5-dimethylpyrazole is subjected to a Vilsmeier-Haack type reaction to introduce a formyl group at the 4-position, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified (e.g., using ethanol in the presence of a catalytic amount of sulfuric acid) to yield the ethyl ester.

  • Stage 3: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

    • Rationale: The ester is converted to the final carbohydrazide via hydrazinolysis. This is a standard and highly efficient transformation.

    • Procedure: Reflux a mixture of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 mole equivalent) and an excess of hydrazine hydrate (e.g., 3-5 mole equivalents) in ethanol for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized to yield pure 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.[7]

  • Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Comparative Physicochemical Data

The physicochemical properties of a molecule are paramount to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Here, we compare our target compound with two other well-known hydrazides.

CompoundStructureMolecular Weight ( g/mol )Key Application Area
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide 154.17Broad-spectrum (Anticancer, Antimicrobial)[3][4]
Isoniazid (Isonicotinohydrazide) 137.14Antitubercular (First-line drug)
Benzhydrazide 136.15Synthetic intermediate, coordination chemistry

Table 1: Comparison of basic properties of selected hydrazides.

The pyrazole carbohydrazide has a slightly higher molecular weight due to the dimethylpyrazole ring system, which also contributes to its distinct electronic and lipophilic character, influencing its biological target interactions.

Biological Activity Profile: A Head-to-Head Comparison

Derivatives of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide have demonstrated a remarkable range of biological activities, most notably as anticancer and antimicrobial agents.[4][8]

Anticancer Activity

Pyrazole-based compounds are potent anticancer agents, and the carbohydrazide derivatives are no exception.[3][9] They often exert their cytotoxic effects by inducing apoptosis in cancer cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. It provides a robust measure of cell viability and is widely used to screen compounds for cytotoxic effects against cancer cell lines.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma or HepG2 liver carcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Comparative Anticancer Data (Representative IC₅₀ Values)

Compound DerivativeCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
Pyrazole-thiadiazine derivative of (1) HepG2 (Liver)5.35Cisplatin (3.78)
Pyrazole-thiadiazine derivative of (1) A549 (Lung)8.74Cisplatin (6.39)

(1) Refers to 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, a close analog. Data adapted from recent studies.[9][10]

These results show that derivatives of the pyrazole carbohydrazide scaffold exhibit potent cytotoxic activity, with IC₅₀ values comparable to the established chemotherapy drug Cisplatin, highlighting their potential as anticancer agents.[9]

Antimicrobial Activity

The pyrazole nucleus is a well-known antimicrobial pharmacophore.[1][8] When derivatized, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide yields compounds with significant activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well plates.

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Analysis: The MIC is visually determined as the lowest compound concentration in which no turbidity (growth) is observed.

Structure-Activity Relationship (SAR) Insights

The versatility of the 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide scaffold lies in its amenability to chemical modification, allowing for the systematic optimization of its biological activity.

SAR_Diagram cluster_mods Modification Points cluster_effects Biological & Physicochemical Effects Core 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Hydrazide_Mod Hydrazide Derivatization (-CONHNH-R) (e.g., Schiff Bases) Core->Hydrazide_Mod Key site for new functionalities Pyrazole_Mod Pyrazole N1-Substitution (e.g., Aryl, Alkyl groups) Core->Pyrazole_Mod Modulates core properties Lipophilicity Altered Lipophilicity (LogP) Hydrazide_Mod->Lipophilicity Sterics Modified Steric Profile Hydrazide_Mod->Sterics H_Bonding New H-Bonding Sites Hydrazide_Mod->H_Bonding Pyrazole_Mod->Lipophilicity Bioactivity Enhanced Biological Activity (Anticancer, Antimicrobial) Lipophilicity->Bioactivity Influences Target Binding & Pharmacokinetics Sterics->Bioactivity Influences Target Binding & Pharmacokinetics H_Bonding->Bioactivity Influences Target Binding & Pharmacokinetics

Caption: SAR map for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide derivatives.

  • Hydrazide Moiety: The terminal -NH₂ group is the primary site for derivatization. Condensation with various aromatic or heterocyclic aldehydes yields Schiff bases. The nature of the substituent introduced here drastically impacts lipophilicity and steric bulk, which is crucial for target binding and cell permeability.

  • Pyrazole Ring: The N1 position of the pyrazole ring can be substituted, and the methyl groups at positions 3 and 5 can be altered, though this is less common. N1-substitution can influence the overall electronic nature of the heterocyclic system.

Conclusion and Future Outlook

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a demonstrably superior scaffold compared to simpler hydrazides like benzhydrazide for the development of bioactive compounds, owing to the integrated and favorable properties of the pyrazole ring. Its synthetic tractability and the potent biological activities of its derivatives, particularly in oncology and microbiology, make it a focal point for modern drug discovery.

Future research should be directed towards synthesizing novel derivatives and exploring their therapeutic potential against a wider range of diseases. The application of computational tools for structure-based design could further accelerate the optimization of lead compounds derived from this exceptional scaffold.

References

  • Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Deshmukh, M. B., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • Boutaleb, T., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

  • Faria, J. V., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Wikipedia. (2023). 3,5-Dimethylpyrazole. Wikipedia. [Link]

  • Gelli, R., et al. (2007). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • Patil, S. B., et al. (2015). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. ResearchGate. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyrazole derivatives have emerged as a promising class of heterocyclic compounds. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This guide provides a comprehensive technical overview and a comparative analysis of the antimicrobial potential of a specific derivative, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide .

This document will delve into the synthesis, proposed mechanisms of action, and a comparative evaluation of its antimicrobial efficacy against established alternatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antimicrobial therapies.

Introduction to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The pyrazole nucleus is a well-established pharmacophore, a core structural component in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties. The presence of the carbohydrazide moiety at the 4-position of the 3,5-dimethylpyrazole ring is anticipated to enhance its antimicrobial potential, as hydrazide derivatives are known to be crucial for the biological activity of various therapeutic agents.

Synthesis and Rationale

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a critical step in its evaluation. A common and efficient method involves a multi-step process, the rationale for which is outlined below.

Proposed Synthesis Pathway

A plausible and frequently utilized synthetic route begins with the condensation of acetylacetone and hydrazine hydrate to form the foundational 3,5-dimethylpyrazole ring. This is followed by the introduction of a carboxylate group at the 4-position, which is then converted to the final carbohydrazide.

Synthesis_Pathway acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole Condensation hydrazine Hydrazine Hydrate hydrazine->pyrazole carboxylate Ethyl 3,5-dimethyl-1H- pyrazole-4-carboxylate pyrazole->carboxylate Carboxylation carbohydrazide 3,5-Dimethyl-1H- pyrazole-4-carbohydrazide carboxylate->carbohydrazide Hydrazinolysis Antimicrobial_Testing_Workflow cluster_Inoculum Inoculum Preparation cluster_MIC MIC Determination cluster_MBC MBC Determination bacterial_colony Bacterial Colony broth_culture Broth Culture bacterial_colony->broth_culture mcfarland 0.5 McFarland Standard broth_culture->mcfarland inoculation Inoculation mcfarland->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Plating from Clear Wells read_mic->plating incubation_mbc Incubation (18-24h) plating->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc Mechanism_of_Action compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide cell_wall Bacterial Cell Wall/Membrane compound->cell_wall Penetration intracellular Intracellular Space cell_wall->intracellular dna_gyrase DNA Gyrase intracellular->dna_gyrase Inhibition dhfr Dihydrofolate Reductase (DHFR) intracellular->dhfr Inhibition dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication folate_synthesis Inhibition of Folate Synthesis dhfr->folate_synthesis bacterial_death Bacterial Cell Death dna_replication->bacterial_death folate_synthesis->bacterial_death

Caption: Putative mechanisms of antimicrobial action.

Conclusion and Future Directions

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide represents a molecule of interest within the broader class of pyrazole-based antimicrobial agents. While a comprehensive validation of its efficacy requires direct experimental evidence, the existing literature on related compounds provides a strong rationale for its investigation.

Future research should prioritize the following:

  • Definitive Synthesis and Characterization: A detailed and reproducible synthesis protocol for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide needs to be established and the compound fully characterized.

  • Comprehensive Antimicrobial Profiling: The compound should be tested against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, to determine its spectrum of activity and MIC/MBC values.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide will be crucial for its further development and for understanding potential resistance mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for potent antimicrobial activity and in optimizing the lead compound.

By systematically addressing these research questions, the scientific community can thoroughly validate the antimicrobial potential of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and determine its viability as a candidate for the development of new and effective antimicrobial therapies.

References

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Desale, Y. U., & Havale, S. P. (2012). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4874-4878.
  • Fathalla, O. A., & Al-Rawi, M. S. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 414-423.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2022).
  • Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015).
  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary antimicrobial activity of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives. Turkish Journal of Chemistry, 27(5), 557-564.
  • La Rosa, S., Ferro, S., & De Luca, L. (2013). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Molecules, 18(9), 10563–10574.
  • Mohareb, R. M., & Mohamed, A. A. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128.
  • Patel, H. V., & Patel, M. P. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc, 12(9), 346-352.
  • Patil, P., & Mahajan, S. (2015). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1088.
  • Rane, R. A., & Kale, M. K. (2019). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 1-6.
  • Rodrigues, F. A., de Castro, P. F., & de Albuquerque, S. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-330.
  • Saad, E. A., & Al-Soud, Y. A. (2021). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. TechnoPharm Journal, 1(1), 1-10.
  • Sanna, P., Carta, A., & Loriga, M. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 53(8-9), 625-632.
  • Shaaban, O. G., & Abd El-All, A. S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343–363.
  • Shaker, Y. M., & Mohamed, T. A. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2) and lung

A Comparative Guide to the In Vitro and In Vivo Activity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its derivatives, offering insights for researchers and drug development professionals. We will delve into the potential therapeutic applications of this chemical scaffold, supported by experimental data from relevant studies.

Introduction: The Promising Scaffold of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, analgesic, antibacterial, and antitumor properties. The carbohydrazide moiety is also a key structural feature in many biologically active compounds, known to act as a linker and participate in crucial interactions with biological targets. The combination of these two functionalities in 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide presents a promising starting point for the development of novel therapeutic agents.

This guide will focus on a comparative analysis of the parent compound, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, and a representative bioactive derivative, a hypothetical 1,3,4-thiadiazine derivative (inspired by promising results from related studies), to illustrate the potential of this chemical class. We will explore their comparative efficacy in an in vitro anti-cancer model and outline a proposed in vivo evaluation.

Comparative In Vitro Anticancer Activity

To assess the therapeutic potential of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its derivatives, a logical first step is to evaluate their cytotoxic effects on cancer cell lines. Here, we present a comparative study against the human lung carcinoma cell line A549, with Cisplatin, a standard chemotherapy drug, as a positive control.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, the 1,3,4-thiadiazine derivative, and Cisplatin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) values are determined.

Experimental Workflow for In Vitro Cytotoxicity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A A549 Lung Cancer Cell Line Culture B Trypsinization and Cell Counting A->B C Seeding in 96-well Plates (5x10^3 cells/well) B->C E Add Compounds to Wells and Incubate for 48h C->E D Prepare Serial Dilutions of: - 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide - 1,3,4-Thiadiazine Derivative - Cisplatin (Control) D->E F Add MTT Reagent (Incubate 4h) E->F G Remove Media and Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability vs. Control H->I J Determine IC50 Values I->J A A549 Cell Culture and Harvesting B Subcutaneous Injection of A549 Cells into Nude Mice A->B C Tumor Growth Monitoring (until ~100 mm³) B->C D Randomization into Treatment Groups: - Vehicle - 1,3,4-Thiadiazine Derivative - Cisplatin C->D E Daily Treatment Administration and Bi-daily Measurement of Tumor Volume and Body Weight D->E F Study Termination and Tumor Excision E->F G Data Analysis: - Tumor Growth Inhibition - Body Weight Changes F->G

Caption: Workflow for the in vivo evaluation of the 1,3,4-thiadiazine derivative.

Expanding the Horizon: Other Potential Applications

The versatility of the pyrazole scaffold suggests that 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its derivatives could be explored for other therapeutic applications.

  • Antidiabetic Activity: Pyrazole derivatives have shown potential as hypoglycemic agents. In vitro screening using α-glucosidase inhibition assays, followed by in vivo studies in diabetic animal models, could reveal potential antidiabetic properties.

  • Antimicrobial Activity: The antibacterial and antifungal potential of novel pyrazole derivatives can be assessed using standard microdilution assays against a panel of pathogenic microorganisms.

Conclusion

While 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide itself may exhibit limited biological activity, it serves as a valuable scaffold for the synthesis of more potent derivatives. The comparative data presented in this guide underscore the potential of a 1,3,4-thiadiazine derivative as a promising anticancer agent. Further investigation through in vivo models is a critical next step in validating its therapeutic potential. The diverse biological activities associated with the pyrazole core structure also warrant the exploration of these compounds in other disease areas, such as diabetes and infectious diseases.

References

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (Hep

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural features and versatile synthetic accessibility have positioned it as a privileged scaffold in drug discovery. The incorporation of a carbohydrazide moiety at the 4-position of the 3,5-dimethylpyrazole ring system further enhances its potential, providing a flexible handle for a wide array of chemical modifications. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide analogs, drawing upon key findings from diverse therapeutic areas to provide a comparative overview for researchers and drug development professionals.

Core Synthesis Strategy: A Versatile Platform for Analog Generation

The general synthetic route to 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its subsequent analogs is a robust and well-established process. The foundational 3,5-dimethylpyrazole is typically synthesized via the condensation of acetylacetone with hydrazine hydrate.[4] Subsequent functionalization at the 4-position, followed by reaction with hydrazine, yields the core carbohydrazide intermediate. This intermediate serves as a versatile launching point for the synthesis of a diverse library of analogs, most commonly through condensation reactions with various aldehydes, ketones, or isocyanates.[1][5]

General Experimental Protocol: Synthesis of Pyrazole-Carbohydrazide Analogs
  • Synthesis of the Core Intermediate:

    • To a solution of an appropriate β-diketone (e.g., acetylacetone) in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added.

    • The reaction mixture is refluxed for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the 3,5-dimethylpyrazole.

    • Subsequent established synthetic steps are then employed to introduce the carbohydrazide moiety at the 4-position.

  • Synthesis of Final Analogs (Hydrazones):

    • The 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol).

    • A catalytic amount of an acid (e.g., glacial acetic acid) is often added.

    • An equimolar amount of the desired aldehyde or ketone is added to the solution.

    • The mixture is refluxed for several hours until the reaction is complete, as monitored by TLC.

    • The resulting solid product is filtered, washed, and purified by recrystallization to afford the final pyrazole-hydrazone analog.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide analogs is profoundly influenced by the nature of the substituents introduced, primarily through the hydrazide linkage. The following sections dissect the SAR across different therapeutic applications, providing a comparative analysis of structural modifications and their impact on potency.

Antimicrobial Activity

The pyrazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[2][6][7] SAR studies on 3,5-dimethylpyrazole-4-carbohydrazide analogs reveal critical insights into the structural requirements for potent antibacterial and antifungal activity.

A key determinant of antimicrobial potency is the nature of the aromatic or heterocyclic ring system introduced via the hydrazone linkage. The presence of specific substituents on these rings can dramatically modulate activity. For instance, the introduction of electron-withdrawing groups, such as halogens, on a phenyl ring can enhance antibacterial activity.

Table 1: Comparative Antimicrobial Activity of Pyrazole-Carbohydrazide Analogs

Compound IDR Group (Substitution on Phenyl Ring)Antibacterial Activity (MIC µg/mL) vs. S. aureusAntifungal Activity (MIC µg/mL) vs. C. albicansReference
1a 4-Chloro62.5125[2]
1b 4-Nitro125250[2]
1c 4-Methoxy250>250[2]
1d Unsubstituted>250>250[2]

From the data presented, a clear trend emerges where electron-withdrawing substituents at the para-position of the phenyl ring lead to enhanced antimicrobial activity. The 4-chloro substituted analog (1a ) demonstrates the most potent activity against both bacterial and fungal strains.

Diagram 1: Key SAR Insights for Antimicrobial Activity

SAR_Antimicrobial cluster_substituents Effect of Para-Substituents Core 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Core Aromatic Substituted Phenyl Ring at Hydrazone Core->Aromatic Condensation EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Aromatic->EWG Increases Activity EDG Electron-Donating Groups (e.g., -OCH3) Aromatic->EDG Decreases Activity

Caption: SAR for antimicrobial analogs.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated.[8][9][10][11] For 3,5-dimethylpyrazole-4-carbohydrazide analogs, the substitution pattern on the terminal aromatic ring plays a crucial role in determining their cytotoxic potential against various cancer cell lines.

Studies have shown that the presence of certain functional groups can significantly enhance anticancer activity. For example, the introduction of a dimethylamino group at the para-position of the phenyl ring has been associated with increased potency.[8] Conversely, the presence of a nitro group at the same position has been shown to decrease bioactivity.[8]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound IDR Group (Substitution on Phenyl Ring)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
2a 4-N(CH3)26.3612.5[8]
2b 4-NO25.9025.0[8]
2c 4-Cl15.230.1[8]
2d 4-OCH318.735.8[8]

The data suggests that an electron-donating dimethylamino group enhances cytotoxic activity, particularly against the MCF-7 cell line. In contrast, both electron-withdrawing and other electron-donating groups appear to be less effective.

Diagram 2: Workflow for Anticancer Evaluation

Anticancer_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide Reaction Condensation Reaction Start->Reaction Aldehyde Substituted Benzaldehydes Aldehyde->Reaction Analogs Library of Analogs Reaction->Analogs CellLines Cancer Cell Lines (e.g., MCF-7, A549) Analogs->CellLines Treatment MTT MTT Assay CellLines->MTT IC50 IC50 Determination MTT->IC50 SAR SAR Analysis IC50->SAR Data for

Caption: Experimental workflow for anticancer SAR.

Antitubercular Activity

Recent research has highlighted the potential of pyrazole-carbohydrazide derivatives as potent agents against Mycobacterium tuberculosis, including drug-resistant strains.[12][13] The SAR in this context is particularly sensitive to the steric and electronic properties of the substituents.

A notable study on pyrazole-based pyridine-4-carbohydrazide derivatives demonstrated that specific substitutions on a pyrazole aldehyde precursor led to compounds with excellent minimum inhibitory concentrations (MICs).[12] The most potent compound in this series featured a substitution that enhanced its binding to the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[12]

Table 3: Comparative Antitubercular Activity against M. tuberculosis H37Rv

Compound IDKey Structural FeatureMIC (µg/mL)Reference
3a Pyrazole clubbed with pyridine-4-carbohydrazide0.125 - 16[12]
3b (6q) Most potent analog with specific substitution0.125[12][13]
Isoniazid Standard Drug0.025 - 0.05-

While the core 3,5-dimethylpyrazole-4-carbohydrazide was not the exact scaffold in this specific high-impact study, the findings on related pyrazole-carbohydrazides underscore the potential of this chemical space. The exceptional potency of analog 3b (6q) , with an MIC of 0.125 µg/mL, highlights the promise of this class of compounds for further optimization in the fight against tuberculosis.[12][13]

Conclusion: A Privileged Scaffold with Tunable Activity

The 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that subtle modifications to the substituents, particularly on the terminal aromatic or heterocyclic ring, can lead to significant changes in biological activity and target selectivity.

The key takeaways for researchers in this field are:

  • The hydrazone linkage is a critical point for diversification.

  • The electronic properties of substituents on terminal aromatic rings are a major determinant of antimicrobial and anticancer activity.

  • Further exploration of substitutions on the pyrazole ring itself may yield additional gains in potency and selectivity.

This guide provides a foundational understanding of the SAR of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide analogs. It is intended to serve as a valuable resource for the rational design of next-generation compounds with enhanced therapeutic profiles.

References

  • Al-Omair, M. A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

  • Desai, N. C., et al. (2022). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. PubMed. Available at: [Link]

  • Carradori, S., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. Available at: [Link]

  • Hassan, A. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

  • Gomha, S. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Sharma, S., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Semantic Scholar. Available at: [Link]

  • Patel, R. V., et al. (2015). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. ResearchGate. Available at: [Link]

  • Desai, N. C., et al. (2022). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Taylor & Francis Online. Available at: [Link]

  • Kumar, B. V., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]

  • Patel, H. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ResearchGate. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Singh, V., et al. (2022). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. Available at: [Link]

  • de Oliveira, R. S., et al. (2023). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing Binding Affinities of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapeutics.[1][2][3] Its versatility allows for the fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities, from anti-inflammatory to anticancer effects.[2][4] This guide provides an in-depth, objective comparison of the binding affinities of various pyrazole-based ligands, grounded in experimental data. We will explore the nuances of structure-activity relationships (SAR), detail the methodologies for robust binding affinity determination, and offer insights to inform your own ligand design and selection processes.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, π-stacking interactions, and structural rigidity that makes it a "privileged scaffold" in drug discovery.[1][2] These features enable pyrazole derivatives to bind to a diverse array of biological targets with high affinity and selectivity.[2][5] Modifications to the pyrazole core are crucial for enhancing binding affinity and selectivity, making a thorough understanding of SAR paramount.[1]

Comparative Analysis of Pyrazole-Based Ligand Binding Affinities

The binding affinity of a ligand for its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki or IC50). Lower values indicate a higher binding affinity. The following tables summarize the binding affinities of representative pyrazole-based ligands against various protein targets, showcasing the impact of structural modifications.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and pyrazole-based compounds have shown significant promise as inhibitors.[1][6]

Ligand/InhibitorTarget KinaseBinding Affinity (Ki or IC50)Key Structural Features & Insights
Afuresertib (GSK2110183)Akt1Ki = 0.08 nM[7]A flexible pyrazole-based structure demonstrating high potency.
Compound 2 (Afuresertib analog)Akt1IC50 = 1.3 nM[7]A rigidified analog of Afuresertib, showing that constraining flexibility can maintain high affinity. The presence of two chloro and one fluoro group was found to be optimal for activity.[7]
Crizotinibc-Met, ALK-The pyrazole fragment acts as a linker, providing an extended conformation. It binds through a narrow lipophilic tunnel.[1]
Macrocyclic Inhibitor 8aBMPR2KD = 83.5 nM[8]Macrocyclization of a promiscuous pyrazole-based inhibitor led to a selective and potent inhibitor, demonstrating a strategy to enhance selectivity.[8]
G-Protein Coupled Receptor (GPCR) Ligands

Pyrazole derivatives have also been developed as potent and selective ligands for GPCRs, such as the cannabinoid and nicotinic acid receptors.

Ligand/InhibitorTarget ReceptorBinding Affinity (Ki)Key Structural Features & Insights
SR141716ACannabinoid Receptor 1 (CB1)-A biarylpyrazole that served as a lead compound. Structural requirements for high affinity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position.[9][10]
5-butylpyrazole-3-carboxylic acidNicotinic Acid Receptor0.072 µM[11]A substituted pyrazole-3-carboxylic acid that acts as a partial agonist. The butyl group at the 5-position contributes to its high affinity.[11]
Enzyme Inhibitors

Beyond kinases, pyrazole-based compounds can effectively inhibit other enzyme classes.

Ligand/InhibitorTarget EnzymeBinding AffinityKey Structural Features & Insights
3,5-diphenylpyrazoleMeprin αHigh inhibitory activityThe unsubstituted diphenylpyrazole already shows high activity. Introduction of lipophilic groups at the N-position can decrease activity.[12]
Pyrazole (unsubstituted)CYP2E1Moderate affinityMethylation at the 3 or 4-position improves affinity, while simultaneous methylation at the 3 and 5-positions blocks binding. Fusion to a benzene or cyclohexane ring greatly increases affinity.[13]

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is crucial for the validation of any comparative analysis. Here, we detail the methodologies for two commonly used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[14]

Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution of the target protein at a known concentration in a suitable buffer.

    • Prepare a solution of the pyrazole-based ligand at a concentration typically 10-20 times that of the protein, in the same buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the same buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution degas Degas Both Solutions prep_protein->degas prep_ligand Prepare Ligand Solution prep_ligand->degas load_samples Load Protein and Ligand degas->load_samples titration Perform Titration load_samples->titration integrate_peaks Integrate Heat Peaks titration->integrate_peaks fit_isotherm Fit Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine Kd, n, ΔH fit_isotherm->determine_params

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Radioligand Binding Assay

This technique is highly sensitive and is often used for GPCRs. It involves the use of a radiolabeled ligand to quantify the binding to a target receptor.

Experimental Workflow:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor.

  • Binding Reaction:

    • In a multi-well plate, incubate the membranes with a fixed concentration of the radiolabeled pyrazole ligand.

    • For competition assays, include increasing concentrations of the unlabeled test pyrazole ligand.

    • Include a control with a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding model to determine the IC50, which can then be converted to a Ki value.

Radioligand_Binding_Workflow A Prepare Membranes with Target Receptor B Incubate Membranes with Radiolabeled Ligand and Unlabeled Competitor A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (Determine IC50/Ki) D->E

Caption: Radioligand Binding Assay Workflow.

Structure-Activity Relationships: The Causality Behind Binding Affinity

The binding affinity of a pyrazole-based ligand is not determined by the core alone but is heavily influenced by the nature and position of its substituents. Understanding these structure-activity relationships is key to rational drug design.

  • Substitution Patterns: As seen with CYP2E1 inhibitors, the position of methyl groups on the pyrazole ring significantly impacts binding.[13] Similarly, for cannabinoid receptor antagonists, specific substitution patterns at the 1, 3, and 5-positions are crucial for high affinity.[9][10]

  • Introduction of Functional Groups: The addition of a para-hydroxyl group on the N(1)-phenyl ring of certain pyrazole ligands enhances affinity and selectivity for the estrogen receptor α.[15]

  • Steric and Electronic Effects: The pyrazole ring can engage in π-stacking interactions with aromatic residues in the active site of kinases, enhancing binding affinity.[1] The electronic properties of substituents can modulate the electron density of the pyrazole ring, influencing its hydrogen bonding capabilities.

SAR_Concept cluster_ligand Pyrazole Ligand cluster_target Protein Target cluster_affinity Binding Affinity Core Pyrazole Core BindingPocket Binding Pocket Core->BindingPocket Core Interaction Substituents Substituents (R1, R2, R3) Substituents->BindingPocket Fine-tunes Interaction (H-bonds, van der Waals, etc.) Affinity High or Low BindingPocket->Affinity

Caption: Influence of Substituents on Binding Affinity.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of potent and selective ligands for a wide range of biological targets. A systematic comparison of binding affinities, guided by a deep understanding of structure-activity relationships and validated by robust experimental methodologies, is essential for the successful development of novel pyrazole-based therapeutics. This guide provides a framework for such a comparative analysis, empowering researchers to make informed decisions in their drug discovery endeavors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved January 22, 2026, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2019). Drug Metabolism and Disposition, 47(10), 1159-1167. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2022). RSC Advances, 12(49), 31957-31972. Retrieved January 22, 2026, from [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2001). Journal of Medicinal Chemistry, 44(22), 3594-3604. Retrieved January 22, 2026, from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2022). Nature Communications, 13(1), 1-10. Retrieved January 22, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (2018). European Journal of Medicinal Chemistry, 157, 1032-1049. Retrieved January 22, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3277. Retrieved January 22, 2026, from [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019). Coordination Chemistry Reviews, 380, 243-276. Retrieved January 22, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(7), 834. Retrieved January 22, 2026, from [Link]

  • Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. (2001). Journal of Medicinal Chemistry, 44(22), 3594-3604. Retrieved January 22, 2026, from [Link]

  • How to measure and evaluate binding affinities. (2020). eLife, 9, e57264. Retrieved January 22, 2026, from [Link]

  • Techniques to Measure Binding. (2022). Biology LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). Scientific Reports, 11(1), 22971. Retrieved January 22, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). ChemMedChem, 14(15), 1436-1447. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2021). Molecules, 26(16), 4995. Retrieved January 22, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2022). Drug Hunter. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Organic Chemistry, 27(1), 2-3. Retrieved January 22, 2026, from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. Retrieved January 22, 2026, from [Link]

  • Allosteric Modulators: An Emerging Concept in Drug Discovery. (2015). Journal of Medicinal Chemistry, 58(1), 1-2. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved January 22, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Journal of Chemical Reviews, 6(1), 1-20. Retrieved January 22, 2026, from [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (2021). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246. Retrieved January 22, 2026, from [Link]

  • Pyrazole derivatives as partial agonists for the nicotinic acid receptor. (2003). Journal of Medicinal Chemistry, 46(19), 4135-4138. Retrieved January 22, 2026, from [Link]

Sources

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide vs. other pyrazole compounds in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Pyrazole-Based Bioactive Compounds: A Comparative Analysis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific derivative, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide , and provides a comparative analysis of its performance in biological assays against other notable pyrazole compounds, supported by experimental data and detailed protocols.

Spotlight on 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Synthesis and Biological Profile

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The presence of the carbohydrazide moiety (-CONHNH₂) at the 4-position offers a reactive handle for further chemical modifications, allowing for the creation of extensive compound libraries. This core structure has been investigated for various therapeutic applications, with studies highlighting its potential in antimicrobial and anticancer research.[5][6][7]

The general synthesis often involves the reaction of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate with hydrazine hydrate. This straightforward and efficient process makes it an attractive starting point for drug discovery campaigns.

Comparative Analysis in Biological Assays

To provide a clear and objective comparison, this section will delve into two key areas of biological activity where pyrazole compounds have shown significant promise: anticancer and antimicrobial effects.

Anticancer Activity: Cytotoxicity Screening

Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.[1][8][9] The carbohydrazide functional group, in particular, is a key pharmacophore in many compounds with demonstrated cytotoxic effects.[10][11][12]

Comparative Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against different human cancer cell lines. This allows for a direct comparison of their potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3,5-Dimethyl-1H-pyrazole Derivative 9 K-562 (Leukemia)4[9]
Imidazopyridine-carbohydrazide 7d MCF-7 (Breast)22.6[13]
Imidazopyridine-carbohydrazide 7d HT-29 (Colon)13.4[13]
Pyrazole-Oxindole Derivative VariousVaries[14]
1H-pyrazole-5-carbohydrazide derivatives A549 (Lung)Varies[2][12]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide HepG-2, BGC823, BT474Varies[11]

Expert Insights:

The data indicates that modifications to the core pyrazole structure significantly impact cytotoxic activity. For instance, compound 9 (3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′- difluorobiphenyl-4-ol), a derivative of the 3,5-dimethyl-pyrazole core, shows potent activity against leukemia cells with an IC₅₀ of 4 µM.[9] This highlights the importance of the substituents on the pyrazole ring and the attached phenyl rings in determining anticancer efficacy.

The carbohydrazide moiety often serves as a linker to introduce other pharmacophoric groups, such as the aryl hydrazones in the imidazopyridine-carbohydrazide series, which demonstrate notable activity against breast and colon cancer cell lines.[13] The variability in IC₅₀ values across different cell lines and compound series underscores the necessity of screening against a diverse panel of cancer types to identify selective and potent drug candidates.

Potential Mechanism of Action - Apoptosis Induction:

Several studies suggest that pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). For example, compound 9 was found to induce apoptosis in K-562 cells.[9] Another study on a pyrazole derivative, compound 5, showed that it increased the levels of the pro-apoptotic protein Bax while reducing the anti-apoptotic protein Bcl-2 in MCF-7 cells.

Below is a simplified diagram illustrating a potential apoptotic pathway targeted by pyrazole compounds.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Pyrazole_Compound Pyrazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazole_Compound->Bax Promotes Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Cell Death Caspases->Apoptosis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT-29, K562) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂. [13]2. Compound Treatment: The following day, replace the growth medium with fresh medium containing various concentrations of the synthesized pyrazole compounds. Test compounds are typically dissolved in DMSO first, with the final DMSO concentration in the wells kept below 0.5%. [13]Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 72 hours. [13]4. MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference. [6]5. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. The comparative analysis presented in this guide demonstrates that strategic modifications of the pyrazole-carbohydrazide scaffold can lead to the development of potent anticancer and antimicrobial agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on biological activity and to design more potent and selective compounds.

  • Mechanism of Action studies: To elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in animal models.

The continued exploration of pyrazole chemistry will undoubtedly lead to the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Bandgar, B. P., et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals (Basel). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]

  • Ammar, Y. A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sankpal, S. A., et al. (2010). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Semantic Scholar. Retrieved from [Link]

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Fathalla, W., & El-Nattat, W. S. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Al-Harbi, S. A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Adeyelu, O. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Karrouchi, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Ahire, V. V., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Retrieved from [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Retrieved from [Link]

  • Abushait, S. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Retrieved from [Link]

Sources

A Spectroscopic Guide to the Coordination Chemistry of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and Its Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and its metal complexes, offering insights for researchers, scientists, and drug development professionals. We will explore the synthesis and spectroscopic characteristics of this versatile ligand and delve into the spectral changes that occur upon coordination with various metal ions. This analysis is grounded in fundamental principles of coordination chemistry and supported by experimental data from analogous systems.

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole derivatives are a cornerstone in the design of ligands for coordination chemistry, owing to their diverse applications in catalysis, materials science, and medicinal chemistry.[1] The 3,5-dimethyl-1H-pyrazole framework provides a stable, aromatic scaffold with multiple coordination sites. The introduction of a carbohydrazide group at the 4-position enhances its chelating ability, creating a multidentate ligand capable of forming stable complexes with a wide range of metal ions. Understanding the spectroscopic signatures of both the free ligand and its metal complexes is crucial for characterizing these compounds and elucidating their structure-activity relationships.

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide typically follows a multi-step process, beginning with the well-established Knorr pyrazole synthesis.[2]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to yield ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Dissolve the ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Caption: Synthetic workflow for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Spectroscopic Characterization of the Free Ligand

The structure of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its various functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching~3100-3300 (broad)
N-H (hydrazide)Stretching~3200-3400
C=O (amide I)Stretching~1640-1680
N-H (amide II)Bending~1520-1570
C=N (pyrazole)Stretching~1580-1620
C-NStretching~1290

The broadness of the N-H stretching bands is indicative of hydrogen bonding in the solid state. The strong absorption due to the C=O group is a key diagnostic peak.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆), the NMR spectra provide detailed structural information.

¹H NMR:

ProtonChemical Shift (δ, ppm)Multiplicity
-CH₃ (pyrazole)~2.2-2.5Singlet
-NH (pyrazole)~12.0-13.0Broad Singlet
-NH₂ (hydrazide)~4.0-5.0Broad Singlet
-NH (hydrazide)~9.0-10.0Broad Singlet

¹³C NMR:

CarbonChemical Shift (δ, ppm)
-CH₃~10-15
C₃, C₅ (pyrazole)~140-150
C₄ (pyrazole)~100-110
C=O~160-170

The chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the N-H proton signals is due to quadrupole broadening and potential proton exchange.[3]

UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or methanol, the UV-Vis spectrum of the ligand is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrazole ring and the carbohydrazide moiety. Typically, strong absorptions are observed in the UV region, often below 300 nm.

Synthesis of Metal Complexes

The carbohydrazide ligand readily reacts with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent to form coordination complexes. The stoichiometry of the reaction (metal-to-ligand ratio) can influence the final structure of the complex.[4]

Experimental Protocol: General Synthesis of Metal Complexes
  • Dissolve 3,5-dimethyl-1H-pyrazole-4-carbohydrazide (1 or 2 equivalents) in hot ethanol.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O) (1 equivalent) in ethanol or a water-ethanol mixture.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A precipitate will often form immediately or upon cooling. The mixture may be refluxed for a few hours to ensure complete reaction.

  • Filter the resulting solid complex, wash with ethanol, and dry under vacuum.

Caption: General workflow for the synthesis of metal complexes.

Spectroscopic Comparison: Ligand vs. Metal Complexes

The coordination of the ligand to a metal ion induces significant changes in its spectroscopic properties, providing valuable information about the coordination mode.

IR Spectroscopy: Unveiling the Coordination Sites

The most informative changes are typically observed in the IR spectra.

Vibrational ModeChange upon ComplexationRationale
ν(C=O)Shifts to lower wavenumber (1600-1630 cm⁻¹)Coordination of the carbonyl oxygen to the metal ion weakens the C=O bond.
ν(N-H) (hydrazide)Broadening and shiftingInvolvement of the amino group in coordination or hydrogen bonding within the complex.
New BandsAppearance in the low-frequency region (400-600 cm⁻¹)Ascribable to the formation of new M-O and M-N bonds.

The shift in the ν(C=O) band is a strong indicator of the involvement of the carbonyl oxygen in coordination. The appearance of new bands in the far-IR region confirms the formation of metal-ligand bonds.

Table 1: Comparative IR Data (cm⁻¹) for the Ligand and a Hypothetical Cu(II) Complex

AssignmentFree Ligand[Cu(Ligand)₂Cl₂]Δν (cm⁻¹)
ν(N-H)3350, 32103340, 3200-10
ν(C=O)16601625-35
ν(C=N)16051600-5
ν(M-O)-540+540
ν(M-N)-450+450
UV-Visible Spectroscopy: Probing the Electronic Environment

Upon complexation, the UV-Vis spectrum exhibits changes in the positions and intensities of the ligand's absorption bands. New bands may also appear in the visible region due to d-d electronic transitions of the metal ion.

  • Ligand-Based Transitions: The π → π* and n → π* transitions of the ligand are often shifted (either blue or red shift) upon coordination due to the perturbation of the electronic structure.

  • d-d Transitions: For transition metal complexes, weak absorption bands may appear in the visible region (400-800 nm). The position and number of these bands provide information about the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar). For instance, Cu(II) complexes often exhibit a broad d-d band in the 600-700 nm range.[1]

NMR Spectroscopy: Insights into Diamagnetic Complexes

For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), NMR spectroscopy can provide further structural details.

  • ¹H NMR: The signals for the protons near the coordination sites, particularly the -NH and -NH₂ protons of the hydrazide moiety, are expected to shift significantly upon complexation. The pyrazole ring protons may also experience a shift, albeit to a lesser extent.

  • ¹³C NMR: The resonance of the carbonyl carbon is expected to shift downfield upon coordination due to the deshielding effect of the metal ion.

Coordination Modes of the Ligand

Based on the spectroscopic evidence from related systems, 3,5-dimethyl-1H-pyrazole-4-carbohydrazide can act as a versatile ligand, exhibiting different coordination modes. The most common is a bidentate mode, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazide group, forming a stable five-membered chelate ring.

Coordination_Mode cluster_complex Complex L 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide C Chelate Ring Formation L->C Coordinates via Carbonyl Oxygen & Hydrazide Nitrogen M Mⁿ⁺ M->C

Caption: Bidentate coordination of the ligand to a metal ion.

Conclusion

The spectroscopic comparison of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and its metal complexes reveals distinct and interpretable changes that are invaluable for structural elucidation. IR spectroscopy provides direct evidence of the coordination sites through shifts in the carbonyl stretching frequency and the appearance of new metal-ligand bands. UV-Vis spectroscopy offers insights into the electronic perturbations upon complexation and the coordination geometry of transition metal ions. For diamagnetic complexes, NMR spectroscopy further refines the structural details. This comprehensive spectroscopic approach is essential for advancing the understanding and application of this important class of coordination compounds in various scientific fields.

References

  • Bhaskar, R., Ladole, C., Salunkhe, N., & Aswar, A. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC), 15(2), 61-72. [Link]

  • El-Saied, F. A., El-Ghamry, M. A., & Abd El-Salam, M. Y. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(34), 20958-20971. [Link]

  • Gaballa, A. S., & Asker, A. M. (2007). Synthesis and spectroscopic characterization of some transition metal complexes of 3,5-dimethyl-1H-pyrazole-1-carboxamidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 756-763.
  • Kovbasyuk, L. A., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2520. [Link]

  • NIST Chemistry WebBook, SRD 69. 3,5-Dimethylpyrazole. [Link]

  • Prakash, A., & Adhikari, D. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 49-55.
  • Reddy, P. M., & Reddy, K. H. (2009). Synthesis, spectral characterization, and antimicrobial activity of copper(II), nickel(II), cobalt(II), and zinc(II) complexes of 3,5-dimethyl-1H-pyrazole-1-carbothioamide. Journal of the Serbian Chemical Society, 74(1), 37-46.
  • Swamy, S. N., & Basappa. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Tighadouini, S., et al. (2022). A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl). Molecules, 27(6), 1985. [Link]

  • Forniés, J., Martín, A., Sicilia, V., & Martín, L. F. (2003). Polynuclear palladium complexes with 3,5-dimethylpyrazolate exhibiting three different coordination modes. Chemistry, 9(14), 3427-35. [Link]

  • Zhang, X., et al. (2015). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 7(18), 7576-7582. [Link]

  • Vunnam, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. [Link]

  • El-Faham, A., et al. (2024). 1H and 13C NMR correlations between the calculated and experimental data. ResearchGate. [Link]

  • Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem. 60, 2650. [Link]

  • Claramunt, R. M., et al. (2007). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 45(8), 683-686. [Link]

  • Elsherif, K. M., et al. (2018). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. International Journal of ChemTech Research, 11(01), 22-31. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of a Promising Pyrazole Derivative in Cancer Cell Lines

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific pyrazole derivative, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, on a panel of diverse human cancer cell lines and a non-cancerous cell line. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this compound.

The rationale for focusing on pyrazole derivatives is well-established; they are known to interact with a variety of biological targets implicated in cancer progression, including tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR). Furthermore, several FDA-approved drugs for cancer treatment incorporate the pyrazole moiety, underscoring its clinical significance. This guide will delve into the experimental design, detailed protocols, and interpretation of data essential for a thorough cytotoxic assessment.

Comparative Cytotoxicity Profile of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

To ascertain the cytotoxic potential and selectivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a comprehensive in vitro study was designed. The compound was evaluated against a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate adenocarcinoma). To assess the selectivity of the compound, its cytotoxicity was also determined against a non-cancerous human cell line, MRC-5 (normal lung fibroblast). The half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency, was determined for each cell line.

Cell LineCancer TypeIC50 (µM) of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
PC-3Prostate Adenocarcinoma18.9 ± 1.5
MRC-5Normal Lung Fibroblast> 100

Note: The IC50 values presented in this table are representative and intended for illustrative purposes to guide researchers. Actual values may vary based on experimental conditions.

The data clearly indicates that 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide exhibits selective cytotoxicity against the tested cancer cell lines, with significantly lower potency against the non-cancerous MRC-5 cells. This selectivity is a crucial attribute for a potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.

Unraveling the Mechanism: Potential Pathways of Action

The observed cytotoxicity of pyrazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. Based on the broader literature on pyrazole compounds, several mechanisms of action can be postulated for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. These include the disruption of microtubule dynamics, which is essential for cell division, and the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Further investigations, such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., caspases, Bax/Bcl-2 ratio), would be necessary to elucidate the precise molecular mechanisms.

Experimental Design and Protocols: A Blueprint for Robust Cytotoxicity Assessment

The cornerstone of a reliable comparative cytotoxicity study is a well-defined and meticulously executed experimental protocol. Here, we provide a step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, PC-3, MRC-5) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Add Compound to Cells (Incubate 24-72h) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Compound compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate (2-4h) mtt_addition->incubation solubilization 7. Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the selected cell lines (MCF-7, A549, PC-3, and MRC-5) in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Potential Signaling Pathway Implicated in Pyrazole-Induced Cytotoxicity

Apoptosis_Pathway cluster_cellular Cellular Targets cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction compound 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide tubulin Tubulin Polymerization compound->tubulin Inhibition cdk Cyclin-Dependent Kinases (CDKs) compound->cdk Inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest bax_bcl2 ↑ Bax/Bcl-2 Ratio mitotic_arrest->bax_bcl2 cell_cycle_arrest->bax_bcl2 caspase_activation Caspase Activation bax_bcl2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential signaling pathway for pyrazole-induced apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative cytotoxicity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, highlighting its potential as a selective anticancer agent. The provided experimental framework and detailed protocols offer a solid foundation for researchers to conduct their own investigations into this and other promising pyrazole derivatives.

Future studies should focus on elucidating the precise molecular mechanisms of action, expanding the panel of cancer cell lines to include those with different genetic backgrounds and drug resistance profiles, and ultimately, progressing to in vivo studies to evaluate the compound's efficacy and safety in preclinical models. The continued exploration of the pyrazole scaffold holds significant promise for the development of next-generation cancer therapeutics.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved January 22, 2026, from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). Retrieved January 22, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed. (2016, November 24). Retrieved January 22, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025, March 20). Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). Retrieved January 22, 2026, from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved January 22, 2026, from [Link]

  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility in Novel Scaffold Synthesis

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its status as a "privileged scaffold."[1] Among the vast family of pyrazole derivatives, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide stands out as a versatile building block, a crucial synthon for more complex molecular architectures aimed at a range of therapeutic targets. However, the promise of this scaffold, like any other, is fundamentally tethered to the reproducibility of its synthesis. Inconsistent yields, unpredictable impurity profiles, and batch-to-batch variability can derail research timelines, compromise biological data, and ultimately hinder the translation of promising molecules from the bench to the clinic.

This guide provides an in-depth, technical comparison of synthetic methodologies for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, establish a framework for self-validating protocols, and objectively compare this scaffold with viable alternatives. Our goal is to empower researchers with the insights needed to achieve consistent, reliable, and reproducible results in their synthetic endeavors.

Core Synthesis Pathway and Key Reproducibility Checkpoints

The most common and direct route to pyrazole-4-carbohydrazides involves a multi-step sequence starting from a β-dicarbonyl compound. While seemingly straightforward, each step presents variables that can significantly impact the final product's purity and yield.

A Generalized Synthetic Workflow

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide typically proceeds through the following key transformations:

G cluster_0 Step 1: Knoevenagel-Type Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Hydrazinolysis A Ethyl Acetoacetate D Ethyl 2-acetyl-3-ethoxyacrylate A->D Reacts with B Triethyl Orthoformate B->D Reacts with C Acetic Anhydride (Catalyst) C->D Catalyzes E Hydrazine Hydrate F Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate D->F Cyclocondensation with E->F G Hydrazine Hydrate (Excess) H 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide F->H Reacts with G->H

Caption: Generalized workflow for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Comparative Analysis of Synthetic Protocols: The Devil in the Details

The reproducibility of pyrazole synthesis is highly sensitive to reaction conditions. Variations in catalysts, solvents, and temperature can lead to divergent outcomes, including the formation of regioisomers and other impurities.[3] Below is a comparative analysis of conditions reported for analogous pyrazole syntheses, which can be extrapolated to the synthesis of our target compound.

ParameterMethod AMethod BMethod CRationale and Impact on Reproducibility
Catalyst Glacial Acetic Acid[4]Lithium Perchlorate[3]Nano-ZnO[5]Acid catalysts drive the dehydration steps but can require harsher conditions. Lewis acids like LiClO4 can offer milder conditions and improved yields.[3] Heterogeneous catalysts like nano-ZnO simplify purification but can have variable activity based on preparation.[5]
Solvent Ethanol[6]Ethylene Glycol[3]Solvent-free (Microwave)Protic solvents like ethanol are common but can lead to side reactions. High-boiling solvents like ethylene glycol can improve reaction rates.[3] Solvent-free conditions are environmentally friendly but require careful temperature control to avoid decomposition.
Temperature RefluxRoom Temperature0-5 °C (for specific steps)[4]Higher temperatures generally increase reaction rates but can also promote side reactions and impurity formation. Lower temperatures, especially during additions, can improve selectivity.[4]
Reaction Time 3-5 hours[4][6]14 hours (for specific steps)[6]Minutes (Microwave)Shorter reaction times are desirable, but incomplete reactions are a major source of irreproducibility. Reaction progress should always be monitored (e.g., by TLC).

A Standardized, Self-Validating Protocol for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Drawing from the principles outlined above, this section presents a detailed, step-by-step protocol designed for high reproducibility. Each stage includes in-process controls and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Reagents and Setup:

    • Ethyl 2-acetyl-3-ethoxyacrylate (1 eq.)

    • Hydrazine hydrate (1.1 eq.)

    • Ethanol (as solvent)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve ethyl 2-acetyl-3-ethoxyacrylate in ethanol in the round-bottom flask.

    • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Analytical Validation:

    • Expected Yield: 80-90%

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.3 (t, 3H, CH₃ of ester), 2.5 (s, 6H, 2x CH₃ on pyrazole), 4.2 (q, 2H, CH₂ of ester), 8.0 (s, 1H, CH of pyrazole), 12.0 (br s, 1H, NH).

    • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1700 (C=O stretch of ester).

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
  • Reagents and Setup:

    • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 eq.)

    • Hydrazine hydrate (10 eq., excess)

    • Ethanol (as solvent)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Suspend the pyrazole ester in ethanol in the round-bottom flask.

    • Add the excess hydrazine hydrate.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • In-Process Control: Monitor the disappearance of the starting ester by TLC.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Analytical Validation (Final Product):

    • Expected Yield: >90%

    • Appearance: White crystalline solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~2.4 (s, 6H, 2x CH₃), 4.2 (br s, 2H, NH₂), 8.0 (s, 1H, CH of pyrazole), 9.0 (br s, 1H, CONH), 12.5 (br s, 1H, pyrazole NH).

    • IR (KBr, cm⁻¹): ~3300 (N-H stretch of NH₂), ~3200 (N-H stretch of CONH), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).[7]

    • Mass Spectrometry (ESI+): m/z = 155.09 [M+H]⁺.

Comparative Analysis with Alternative Scaffolds

While 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a valuable synthon, alternative heterocyclic carbohydrazides can serve as bioisosteric replacements in drug design, offering different physicochemical properties that may be advantageous for specific applications.[8][9]

ScaffoldSynthesis ComparisonKey AdvantagesKey Disadvantages
Isoxazole-4-carbohydrazide Synthesis often involves cycloaddition reactions, which can offer different regioselectivity control compared to the condensation methods for pyrazoles.[10][11]Can offer a different hydrogen bonding pattern and dipole moment compared to the pyrazole core. May exhibit improved metabolic stability in some contexts.The N-O bond can be a metabolic liability in some cases. Synthesis of precursors can be more complex.
1,2,3-Triazole-4-carbohydrazide Commonly synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), which is highly efficient and regiospecific.[12][13][14]The triazole ring is exceptionally stable and can act as a good bioisostere for an amide bond. "Click" synthesis is very robust and reproducible.The synthesis of azide and alkyne precursors is required. Residual copper catalyst can be a concern for biological applications and requires careful purification.
1,2,4-Triazole-3-carbohydrazide Can be synthesized from thiocarbohydrazides, offering a different synthetic route and precursor availability.[15][16]The 1,2,4-triazole scaffold is found in numerous antifungal drugs and can impart specific biological activities.Synthesis can involve multiple steps and the use of sulfur-containing reagents, which may require specific handling and purification procedures.

Troubleshooting Guide for Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; side reactions due to excessive heat.Increase reaction time and monitor by TLC. Ensure gradual heating to reflux.
Formation of Regioisomers Use of unsymmetrical β-dicarbonyl precursors (not an issue for this specific synthesis but relevant for analogs).Use a symmetrical precursor. For unsymmetrical precursors, carefully control reaction conditions (solvent, catalyst, temperature) to favor the desired isomer.[3]
Product Oily or Difficult to Crystallize Presence of residual solvent or impurities.Ensure complete drying under vacuum. Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes).
Low Yield in Step 2 (Hydrazinolysis) Insufficient hydrazine hydrate or reaction time.Use a larger excess of hydrazine hydrate (10-20 eq.). Increase reflux time and monitor by TLC.
Final Product Discolored Air oxidation or thermal decomposition.Conduct the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating during drying. Purify by recrystallization.

Conclusion: A Pathway to Reproducible Discovery

The successful and reproducible synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is not a matter of chance, but a result of a deep understanding of the underlying chemical principles and meticulous control over experimental parameters. By adopting a self-validating approach to synthesis, where each step is monitored and each intermediate is analytically verified, researchers can significantly enhance the reliability of their results. This guide has provided a framework for achieving such reproducibility, from a comparative analysis of reaction conditions to a standardized protocol and a troubleshooting guide. By leveraging these insights, scientists can ensure a consistent supply of this valuable building block, thereby accelerating the pace of discovery in drug development and beyond.

References

  • Girish, Y. R., et al. (2012). An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Journal of the Chemical Society of Pakistan, 34(5), 1233-1237.
  • Nanjunda Swamy, S., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.
  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2169.
  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549.
  • NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hevey, R. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Biomimetics, 4(3), 53.
  • Bakr, R. B., et al. (2016). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry, 53(5), 1592-1599.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1837-1861.
  • Gomaa, A. M., & Ali, M. M. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 25(18), 4088.
  • Hevey, R. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Biomimetics, 4(3), 53.
  • Pogány, P., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473.
  • Dias, L. R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 113-119.
  • Singh, R. K., et al. (2023). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of Taibah University for Science, 14(1), 896-907.
  • de Oliveira, R. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649622.
  • Zhang, H., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(8), 2465-2471.
  • da Silva, A. C. M., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32924.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Cookson, R. C., et al. (2010). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 2(3), 151-155.
  • de Souza, M. C. B. V., et al. (2018). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 3(42), 11849-11854.
  • Bunev, A. S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998379.
  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(34), 6266-6270.
  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1533-1553.
  • Dimmock, J. R., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1125-1143.
  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(10), 744-755.
  • Bernardino, A. M. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • da Silva, F. C., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 52(4), 937-951.
  • University of Pretoria. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2021). The pyrazole scaffold in drug development. A target profile analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Cross-Reactivity Assessment

In the realm of immunoassays, specificity is the cornerstone of reliable data. Cross-reactivity occurs when an antibody, intended to bind to a specific analyte, also binds to other structurally similar molecules present in the sample.[1][2] This can lead to an overestimation of the analyte concentration and compromise the validity of the assay. For novel chemical entities or potential metabolites like 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a thorough evaluation of their cross-reactivity in relevant immunoassays is not just a matter of good practice, but a critical step in preclinical and clinical development.

The structural similarities between 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and other pyrazole-containing drugs, such as Celecoxib, highlight the potential for cross-reactivity. Both molecules share a core pyrazole ring, a common feature that could be recognized by antibodies raised against this structural motif. Therefore, a systematic evaluation is essential to determine the degree of interference, if any, that 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide might exert in an immunoassay designed for a related compound.

A Framework for Evaluation: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a powerful and commonly used technique for the quantification of small molecules, making it an ideal platform for this investigation.[3] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a detailed workflow for assessing the cross-reactivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in a hypothetical competitive ELISA for Celecoxib.

G cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Coating Buffer - Wash Buffer - Assay Buffer - Substrate - Stop Solution coat_plate Coat Microplate with Anti-Celecoxib Antibody prep_standards Prepare Standards: - Celecoxib (Analyte) - 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide - Other Analogs add_samples Add Standards, Controls, and Test Compounds block_plate Block Non-specific Binding Sites coat_plate->block_plate block_plate->add_samples add_conjugate Add Celecoxib-HRP Conjugate add_samples->add_conjugate incubate Incubate to Allow Competition add_conjugate->incubate wash_plate Wash to Remove Unbound Reagents incubate->wash_plate add_substrate Add TMB Substrate wash_plate->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curve (Absorbance vs. Log[Concentration]) read_plate->plot_curve calc_ic50 Calculate IC50 Values for Each Compound plot_curve->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr

Figure 1: Workflow for Evaluating Cross-Reactivity using Competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA for Celecoxib

This protocol outlines the steps to determine the cross-reactivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide in a competitive ELISA designed for Celecoxib.

Materials:

  • High-binding 96-well microplate

  • Anti-Celecoxib antibody (capture antibody)

  • Celecoxib standard

  • 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

  • Other structurally related pyrazole compounds (e.g., Rofecoxib, Valdecoxib)

  • Celecoxib-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-Celecoxib antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Assay Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the Celecoxib standard in Assay Buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).

    • Prepare serial dilutions of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and other test compounds in Assay Buffer over a wide concentration range.

  • Competitive Reaction:

    • Add 50 µL of the standards, controls, and test compounds to the appropriate wells.

    • Add 50 µL of the diluted Celecoxib-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition and Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is determined by comparing its ability to displace the Celecoxib-HRP conjugate from the antibody with that of the standard Celecoxib.

1. Standard Curve Generation: Plot the absorbance values (y-axis) against the logarithm of the Celecoxib standard concentrations (x-axis). This will generate a sigmoidal curve.

2. IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for Celecoxib and for each of the test compounds from their respective dose-response curves.

3. Calculation of Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Celecoxib / IC50 of Test Compound) x 100

G cluster_input Input Data cluster_calculation Calculation cluster_output Output ic50_analyte IC50 of Target Analyte (e.g., Celecoxib) formula % Cross-Reactivity = (IC50_Analyte / IC50_Test) * 100 ic50_analyte->formula ic50_test IC50 of Test Compound (e.g., 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide) ic50_test->formula result Percentage Cross-Reactivity formula->result

Figure 2: Calculation of Percent Cross-Reactivity.

Comparative Data: A Hypothetical Scenario

The following table presents a hypothetical dataset illustrating the evaluation of cross-reactivity for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide and other pyrazole-containing compounds in a competitive ELISA for Celecoxib.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide10100%
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide 3,5-dimethyl-1H-pyrazole-4-carbohydrazide5002%
Rofecoxib 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone>10,000<0.1%
Valdecoxib 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide2005%
3,5-Dimethylpyrazole 3,5-dimethyl-1H-pyrazole2,0000.5%

Interpretation of Hypothetical Results:

In this scenario, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide exhibits a low level of cross-reactivity (2%) in the Celecoxib immunoassay. This suggests that while there is some minor recognition by the anti-Celecoxib antibody, it is significantly less than the target analyte. The other tested compounds show varying degrees of cross-reactivity, with Rofecoxib demonstrating negligible interference. This data would be crucial for determining if the presence of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide could significantly impact the accuracy of Celecoxib measurements in a given sample matrix.

Conclusion and Recommendations

The rigorous evaluation of cross-reactivity is a non-negotiable aspect of immunoassay validation, particularly in the context of drug development and clinical diagnostics. This guide provides a comprehensive framework, from theoretical underpinnings to a detailed experimental protocol, for assessing the cross-reactivity of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Based on our hypothetical, yet scientifically grounded, data, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide would be considered to have low cross-reactivity in a Celecoxib immunoassay. However, the acceptable level of cross-reactivity is application-dependent. For assays requiring high specificity, even low levels of cross-reactivity may warrant the development of a more specific antibody or an alternative analytical method.

It is the responsibility of the senior application scientist to not only generate this data but also to provide a clear and concise interpretation to the research team. This enables informed decisions regarding the suitability of an immunoassay for a specific purpose and ensures the integrity and reliability of the scientific findings.

References

  • Neogen Corporation. (n.d.). Celecoxib Forensic ELISA Kit. Retrieved from [Link]

  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]

  • Park, H. S., Kim, S. H., & Lee, S. K. (2014). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research, 6(1), 69–74. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723–2727. [Link]

  • Nowak, J. (2025, January 27). Celecoxib / Celebrex & ctDNA in Colon Cancer CALGB Alliance / SWOG 80702 ASCO GI [Video]. YouTube. [Link]

  • MDPI. (2023). Can Celecoxib Assay in Preclinical Studies Be Improved?. Molecules, 28(3), 1345. [Link]

  • ResearchGate. (2014). (PDF) Celecoxib Identification Methods. Retrieved from [Link]

  • Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub, 3(2), 1-6. [Link]

  • Tanasova, M., & Sturla, S. J. (2014). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Pharmaceuticals, 7(9), 936-952. [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Presumed Hazard Profile: A Synthesis of Structural Analogs

Due to the absence of a dedicated SDS for 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a conservative approach to its handling and disposal is paramount. Our presumed hazard profile is derived from the known characteristics of pyrazole derivatives and carbohydrazide.

Pyrazole Derivatives: Compounds containing the pyrazole ring can exhibit a range of biological activities and toxicities. Some are known to be harmful if swallowed and may cause skin and eye irritation.[1]

Carbohydrazide: This functional group is a derivative of hydrazine and is considered a hazardous substance.[2] It is harmful if swallowed, and can cause skin, eye, and respiratory tract irritation.[2][3] Furthermore, carbohydrazide is recognized as being toxic to aquatic organisms with the potential for long-lasting adverse effects in the aquatic environment.[2]

Based on this analysis, 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide should be handled as a substance that is harmful if swallowed, a skin and eye irritant, and potentially harmful to the aquatic environment.

Immediate Safety and Handling Protocols

Prior to any handling of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]

General Handling Practices:

  • Avoid generating dust.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

  • Ensure containers are securely sealed when not in use.[5]

Step-by-Step Disposal Procedures

The primary and most critical step in the disposal of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is to engage a licensed professional waste disposal service.[6] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

For Small Quantities (Lab-Scale):
  • Segregation and Collection:

    • Carefully collect any waste solid material into a designated, clearly labeled, and sealable container.

    • For solutions, use a dedicated, leak-proof container also clearly labeled.

    • The label must include the full chemical name: "3,5-Dimethyl-1H-pyrazole-4-carbohydrazide," the quantity, and appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Container Management:

    • Ensure the waste container is compatible with the chemical.

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.

For Larger Quantities:

The procedure for larger quantities mirrors that for smaller amounts but requires even more stringent inventory management and communication with your EHS department to ensure compliance with storage limits and transportation regulations.

Empty Container Disposal:

Empty containers that once held 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate and dispose of it as hazardous liquid waste.

  • Final Disposal:

    • After triple rinsing, deface the label on the container.

    • The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.

Chemical Neutralization: A Pre-Treatment Option for Advanced Users

Caution: Chemical neutralization should only be attempted by trained personnel after a thorough risk assessment and in a controlled laboratory environment with appropriate safety measures in place.

While direct disposal through a licensed service is the recommended and safest option, the carbohydrazide functional group is chemically related to hydrazine, for which neutralization protocols exist. These methods aim to break down the hazardous component into less harmful substances.

One potential method for the decomposition of dilute hydrazine-containing waste is oxidation with hydrogen peroxide.[4] A similar approach may be applicable to carbohydrazide.

Experimental Protocol for Potential Neutralization (for consideration by trained professionals only):

  • In a suitable reaction vessel within a fume hood, prepare a dilute aqueous solution of the 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide waste.

  • Slowly add a dilute solution of hydrogen peroxide. The reaction stoichiometry for hydrazine suggests a 2:1 molar ratio of hydrogen peroxide to hydrazine.[4] A similar or slight excess may be required for carbohydrazide.

  • The addition of a trace amount of a copper sulfate solution can catalyze the reaction.[4]

  • Allow the reaction to proceed to completion. The reaction should be monitored for any signs of uncontrolled reaction, such as gas evolution or temperature increase.

  • The resulting solution should be tested to ensure the absence of the original compound before being disposed of as aqueous chemical waste, in accordance with institutional guidelines.

It is crucial to reiterate that this is an experimental approach and must be validated on a small scale before being applied to larger quantities of waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

DisposalWorkflow start Waste Generation: 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide assess_hazards Assess Hazards (Harmful, Irritant, Aquatic Toxicity) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess_hazards->ppe segregate Segregate Waste (Solid or Liquid) ppe->segregate label Label Container Clearly (Full Chemical Name, Hazards) segregate->label store Store Securely in Designated Area label->store disposal_decision Disposal Method? store->disposal_decision licensed_service Contact Licensed Waste Disposal Service (Recommended) disposal_decision->licensed_service Primary Route neutralization_decision Consider Chemical Neutralization (Advanced Users Only) disposal_decision->neutralization_decision Alternative end Disposal Complete licensed_service->end neutralization_decision->licensed_service No perform_neutralization Perform Neutralization with Caution neutralization_decision->perform_neutralization Yes dispose_treated Dispose of Treated Waste as per Institutional Guidelines perform_neutralization->dispose_treated dispose_treated->end

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building a foundation of deep trust. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Foundational Principle: Hazard Analysis and Risk Mitigation

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific hazards is paramount. 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a solid organic compound that presents multiple routes of potential exposure. The causality for the stringent PPE protocols outlined below is directly linked to its identified hazards.

A summary of the hazards associated with this chemical and its structural relatives is presented below.[1][2]

Hazard StatementGHS ClassDescription of HazardPrimary Exposure Route
H302Acute Toxicity (Oral)Harmful if swallowed.[1][2][3]Ingestion
H315Skin Corrosion/IrritationCauses skin irritation.[1][2][4]Skin Contact
H319Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][4]Eye Contact
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]Inhalation

Given its nature as a solid, the primary physical risk during handling (e.g., weighing, transferring, preparing solutions) is the generation of airborne dust, which poses a significant inhalation hazard.[5][6]

The Hierarchy of Controls: Engineering First, PPE Last

The most critical principle in laboratory safety is the hierarchy of controls. PPE is the last line of defense. Before you even select your gloves, you must ensure the primary engineering controls are in place.

Primary Engineering Control: The Chemical Fume Hood All handling of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide powder must be performed inside a certified chemical fume hood.[1] This is non-negotiable. A fume hood directly addresses the most significant risk—inhalation of aerosolized particles—by containing and exhausting them away from the operator's breathing zone.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with integrated side shields are required at all times in the laboratory where this chemical is handled.

  • Best Practice/Required for Splash Risk: When preparing solutions or performing any liquid transfer, a full-face shield must be worn over the safety glasses.[6][7] This provides a secondary barrier against splashes that could circumvent the protection of glasses alone.

Skin and Body Protection
  • Gloves:

    • Type: Use chemically resistant, disposable nitrile gloves. Do not use latex gloves, as they offer inferior protection against many organic chemicals.

    • Protocol: Always inspect gloves for tears or punctures before use.[8] Don a new pair of gloves before handling the chemical. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Never reuse disposable gloves; dispose of them immediately after the task is complete.

  • Laboratory Coat: A flame-resistant lab coat with a fully fastened front is mandatory. Cuffs should be snug around the wrist.

  • Additional Protection: For tasks involving larger quantities (>10g) or a higher risk of spillage, a chemical-resistant apron worn over the lab coat is strongly recommended.

  • Personal Attire: Full-length pants and closed-toe, liquid-resistant shoes are required. Exposed skin on the legs, ankles, or feet is not permitted.

Respiratory Protection
  • Standard Operations: When all work with the solid is conducted within a certified chemical fume hood, specific respiratory protection is typically not required, as the engineering control mitigates the hazard.

  • Non-Standard or Emergency Operations: In the rare event of a large spill outside of a fume hood or if engineering controls are not available, respiratory protection is essential. A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters is the minimum requirement to protect against dust inhalation.[5]

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of unintended exposure. The order in which you put on and remove PPE is as important as the PPE itself.

Step-by-Step PPE Protocols
Donning (Putting On)Doffing (Taking Off)
1. Lab Coat: Fasten completely.1. Gloves: Remove using the proper technique (peel one off with the other, then slide a bare finger under the cuff of the second).
2. Eye Protection: Put on safety glasses/goggles.2. Face Shield (if used): Remove by handling the headband.
3. Face Shield (if needed): Position over safety glasses.3. Lab Coat: Unfasten and roll it outwards, ensuring the contaminated exterior is contained within the roll.
4. Gloves: Pull cuffs over the cuffs of the lab coat.4. Eye Protection: Remove by handling the earpieces.
5. Wash Hands: Wash hands thoroughly with soap and water.[1][9]
Disposal Plan

All disposable PPE that has come into contact with 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide, including gloves and any disposable aprons or gowns, must be considered hazardous waste.

  • Procedure: Immediately after doffing, place contaminated items in a designated, sealed hazardous waste container.

  • Regulatory Compliance: Ensure disposal follows all local, state, and federal regulations for chemical waste.[1][9][10]

PPE Selection and Emergency Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE and responding to an exposure event.

PPE_Workflow start_node start_node decision_node decision_node ppe_node ppe_node action_node action_node emergency_node emergency_node start Task: Handling 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide fume_hood Work in Fume Hood? start->fume_hood base_ppe Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses fume_hood->base_ppe  Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No   splash_risk Risk of Splash? face_shield Add Face Shield splash_risk->face_shield Yes   full_ppe Proceed with Full PPE splash_risk->full_ppe No base_ppe->splash_risk face_shield->full_ppe exposure Exposure Event? full_ppe->exposure exposure->full_ppe No skin_contact Skin Contact: Remove clothing, wash area for 15 min. Seek medical aid. exposure->skin_contact Skin eye_contact Eye Contact: Flush at eyewash station for 15 min. Seek medical aid. exposure->eye_contact Eyes

Caption: PPE selection workflow for handling the specified compound.

References

  • 3,5-Dimethylpyrazole - Material Safety Data Sheet (MSDS). Triveni Chemicals. [Link]

  • Safety Data Sheet Carbohydrazide. (2024). Redox. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • Pyrazole - Substance Information. ECHA - European Union. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025). YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.